2,3-Dihydrobenzofuran-5-ol
Description
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYKOGUXPNAUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456059 | |
| Record name | 2,3-dihydrobenzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40492-52-2 | |
| Record name | 2,3-dihydrobenzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-5-hydroxybenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydrobenzofuran-5-ol: Core Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, structure, and potential biological significance of 2,3-Dihydrobenzofuran-5-ol. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Core Properties and Structure
This compound, with the CAS number 40492-52-2, is a heterocyclic organic compound. Its structure features a bicyclic system where a dihydrofuran ring is fused to a benzene ring, with a hydroxyl group substituted at the 5-position.
Chemical Structure
The chemical structure of this compound is presented below:
Figure 1. Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Boiling Point | 287.4 °C at 760 mmHg | [1] |
| Density | 1.261 g/cm³ | [1] |
| pKa | 10.55 ± 0.20 | [1] |
| LogP | 1.33 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR | Data not explicitly available in a readily usable format in the provided search results. |
| ¹³C NMR | Data not explicitly available in a readily usable format in the provided search results. |
| Mass Spectrometry | The NIST WebBook provides a mass spectrum for the parent compound, 2,3-dihydrobenzofuran.[2] The fragmentation pattern would be expected to be influenced by the hydroxyl group in this compound. |
| Infrared (IR) Spectroscopy | The NIST WebBook provides an IR spectrum for the parent compound, 2,3-dihydrobenzofuran.[3] For this compound, characteristic peaks would include a broad O-H stretch from the phenolic group and C-O stretches. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the provided search results. However, general synthetic strategies for the 2,3-dihydrobenzofuran scaffold are well-documented. A common approach involves the intramolecular cyclization of a suitably substituted phenol derivative.
General Synthesis Workflow
A plausible synthetic route to this compound could involve the following conceptual steps. This is a generalized workflow and would require optimization for this specific target molecule.
Figure 2. A generalized synthetic workflow for 2,3-dihydrobenzofurans.
Biological Activity and Signaling Pathways
Derivatives of the 2,3-dihydrobenzofuran scaffold have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[4][5] Research suggests that some benzofuran derivatives may exert their anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.[6]
Hypothetical Signaling Pathway Involvement
While a specific signaling pathway for this compound has not been detailed in the provided search results, a hypothetical pathway illustrating the potential anti-inflammatory mechanism of action for this class of compounds is presented below. This diagram is based on the known interactions of similar benzofuran derivatives with inflammatory signaling cascades.
Figure 3. Hypothetical anti-inflammatory signaling pathway for 2,3-dihydrobenzofuran derivatives.
Conclusion
This compound is a compound of interest with a well-defined chemical structure and a range of physicochemical properties. While specific experimental data for this particular molecule is somewhat limited in the public domain, the broader class of 2,3-dihydrobenzofurans shows significant promise in the field of medicinal chemistry, particularly as anti-inflammatory and anticancer agents. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 3. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
The Natural Occurrence of 2,3-Dihydrobenzofuran-5-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2,3-dihydrobenzofuran-5-ol constitute a significant class of naturally occurring phenolic compounds. Exhibiting a wide array of biological activities, these molecules have garnered considerable interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and quantitative analysis of these derivatives. Detailed experimental protocols for their isolation and characterization are also presented, supported by visual representations of key pathways and workflows to facilitate comprehension and application in a research setting.
Natural Sources of this compound Derivatives
The 2,3-dihydrobenzofuran scaffold is a recurring motif in a variety of secondary metabolites produced by plants and fungi.[1] These compounds are frequently classified as neolignans, isoflavonoids, and lignans.[1] The Asteraceae (sunflower) family is a particularly rich source of these derivatives.[2][3]
Key plant species known to produce 2,3-dihydrobenzofuran derivatives include:
-
Ageratina pichinchensis : Cell cultures of this plant, used in traditional Mexican medicine, have been shown to produce anti-inflammatory 2,3-dihydrobenzofuran compounds.[4]
-
Polygonum barbatum : This species, belonging to the Polygonaceae family, has yielded several novel dihydrobenzofuran derivatives with demonstrated anticancer potential.[5][6]
-
Eupatorium heterophyllum : Also a member of the Asteraceae family, the roots of this plant contain a variety of benzofuran and dihydrobenzofuran derivatives.[7]
-
Glycyrrhiza inflata : Two licochalcone A derivatives containing a dihydrofuran moiety have been isolated from the roots of this member of the Fabaceae family.
-
Isocoma pluriflora (Rayless Goldenrod) and Ageratina altissima (White Snakeroot) : These plants from the Asteraceae family are known to contain toxic benzofuran ketones, including tremetone and dehydrotremetone.[8]
Quantitative Analysis of Natural Occurrence
The concentration of 2,3-dihydrobenzofuran derivatives can vary significantly between plant species and even within different collections of the same species.[8] High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these compounds.[8]
Below is a summary of reported quantitative data for 2,3-dihydrobenzofuran derivatives in selected plant sources.
| Plant Source | Derivative(s) | Concentration | Analytical Method | Reference |
| Ageratina pichinchensis (Cell Culture, Shake Flask) | 2,3-Dihydrobenzofuran | 495.04 ± 22.85 µg/g Dry Weight | Not Specified | [4] |
| Ageratina pichinchensis (Cell Culture, Airlift Bioreactor) | 2,3-Dihydrobenzofuran | 903.02 ± 41.06 µg/g Dry Weight | Not Specified | [4] |
| Isocoma pluriflora (Rayless Goldenrod) | Tremetone, Dehydrotremetone, 3-Oxyangeloyl-tremetone | Variable | HPLC | [8] |
| Ageratina altissima (White Snakeroot) | Tremetone, Dehydrotremetone, 3-Oxyangeloyl-tremetone | Variable | HPLC | [8] |
Biosynthesis of the 2,3-Dihydrobenzofuran Core
The biosynthesis of the 2,3-dihydrobenzofuran skeleton in many plant-derived compounds originates from the phenylpropanoid pathway .[9][10][11] This fundamental metabolic route provides the C6-C3 building blocks necessary for the formation of a wide range of phenolic compounds, including lignans, which are direct precursors to many dihydrobenzofurans.
The initial steps of this pathway convert the amino acid L-phenylalanine into various hydroxycinnamic acids. These are then activated to their corresponding CoA esters. A key branching point for lignan and subsequent dihydrobenzofuran biosynthesis is the formation of monolignols, such as coniferyl alcohol. The oxidative coupling of two monolignol units, a reaction often mediated by dirigent proteins, leads to the formation of lignans like pinoresinol.[9] Subsequent enzymatic reductions and cyclizations can then yield the 2,3-dihydrobenzofuran ring system.
Caption: Generalized biosynthetic pathway from L-phenylalanine to the 2,3-dihydrobenzofuran core.
Experimental Protocols
The isolation and characterization of this compound derivatives from natural sources typically involve a series of extraction, chromatographic separation, and spectroscopic analysis steps. The following is a representative protocol synthesized from methodologies reported for the isolation of these compounds from plant material, such as Polygonum barbatum.[5][6]
Extraction and Fractionation
-
Plant Material Preparation : The collected plant material (e.g., whole plant, roots) is shade-dried and ground into a fine powder.
-
Methanol Extraction : The powdered plant material is extracted exhaustively with methanol at room temperature. The resulting extract is filtered.
-
Solvent Evaporation : The methanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with dihydrobenzofuran derivatives typically concentrating in the ethyl acetate fraction.
Chromatographic Purification
-
Column Chromatography : The ethyl acetate fraction is subjected to column chromatography over silica gel.
-
Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Re-chromatography : Pooled fractions containing the compounds of interest are further purified by repeated column chromatography, potentially using different solvent systems, until pure compounds are isolated.
Caption: General experimental workflow for the isolation of 2,3-dihydrobenzofuran derivatives.
Structural Characterization
The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy : Provides information about the presence of chromophores in the molecule.
-
Infrared (IR) Spectroscopy : Used to identify the functional groups present (e.g., hydroxyl, carbonyl, aromatic rings).
-
Mass Spectrometry (MS) : Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the complete chemical structure, including the carbon skeleton and the relative stereochemistry of the molecule.
Conclusion
This compound derivatives represent a structurally diverse and biologically significant class of natural products. Their prevalence in the plant kingdom, particularly within the Asteraceae family, makes them accessible for phytochemical investigation. The methodologies outlined in this guide for their isolation, quantification, and structural elucidation, coupled with an understanding of their biosynthetic origins via the phenylpropanoid pathway, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these promising compounds. Further research into the specific enzymes governing the later steps of their biosynthesis could open avenues for their biotechnological production and the generation of novel analogues.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 10. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
spectroscopic data of 2,3-Dihydrobenzofuran-5-ol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dihydrobenzofuran-5-ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are detailed below.
Predicted ¹H NMR Data
The chemical shifts for the aromatic protons are predicted based on the known values for 2,3-dihydrobenzofuran, with adjustments for the electron-donating effects of the hydroxyl group at the C5 position. The phenolic proton's chemical shift can vary significantly based on solvent and concentration[1][2].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~4.6 | Triplet (t) | ~8.5 |
| H-3 | ~3.2 | Triplet (t) | ~8.5 |
| H-4 | ~6.7 | Doublet (d) | ~8.2 |
| H-6 | ~6.6 | Doublet of doublets (dd) | ~8.2, 2.3 |
| H-7 | ~6.8 | Doublet (d) | ~2.3 |
| 5-OH | 4.0 - 8.0 | Broad Singlet (br s) | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are based on the spectrum of 2,3-dihydrobenzofuran, with substituent effects of the hydroxyl group applied to the aromatic carbons[3][4][5][6].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~71 |
| C-3 | ~30 |
| C-4 | ~115 |
| C-5 | ~150 |
| C-6 | ~110 |
| C-7 | ~117 |
| C-7a | ~155 |
| C-3a | ~122 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring high-quality NMR spectra.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube[7].
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm)[7][8].
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition[9].
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Apply a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
To confirm the hydroxyl proton, a "D₂O shake" experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak corresponding to the -OH proton will disappear or significantly diminish[1][8].
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorptions for the phenolic hydroxyl group, the aromatic ring, and the ether linkage.
Predicted IR Data
The vibrational frequencies are predicted based on characteristic values for phenols and ethers[10].
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Phenolic) | ~1230 | Strong |
| C-O-C Stretch (Ether) | ~1050 | Strong |
Experimental Protocol for FTIR Spectroscopy
A common and convenient method for obtaining an IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[11][12].
-
Background Scan : Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Spectrum Acquisition :
-
Collect the spectrum over a typical range of 4000 to 400 cm⁻¹[13].
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis : Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Predicted MS Data (Electron Ionization)
The molecular weight of this compound (C₈H₈O₂) is 136.15 g/mol . The fragmentation pattern is predicted based on the stable benzofuran ring structure.
| m/z (mass-to-charge ratio) | Predicted Identity | Notes |
| 136 | [M]⁺ | Molecular Ion |
| 135 | [M-H]⁺ | Loss of a hydrogen radical |
| 108 | [M-CO]⁺ | Loss of carbon monoxide |
| 107 | [M-CHO]⁺ | Loss of a formyl radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or ethyl acetate (e.g., 1 mg/mL)[14].
-
Instrumentation : Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer)[15][16].
-
Gas Chromatography Parameters :
-
Column : Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[15][17].
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min[15].
-
Injector : Set the injector temperature to 250-280°C and use a splitless or split injection mode[15][17].
-
Oven Program : A typical temperature program would be: start at 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5-10 minutes[15].
-
-
Mass Spectrometry Parameters :
-
Data Analysis : The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum corresponding to this peak can be analyzed and compared to spectral libraries for identification.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. rsc.org [rsc.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 12. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jru-b.com [jru-b.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Antioxidant Potential of the 2,3-Dihydrobenzofuran-5-ol Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran-5-ol scaffold is a core structural motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities. Of particular interest is its significant antioxidant potential, which has garnered considerable attention in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the antioxidant properties of the this compound scaffold, detailing its synthesis, mechanisms of action, and structure-activity relationships. This document summarizes quantitative data from various antioxidant assays in structured tables for comparative analysis and provides detailed experimental protocols for key assays. Furthermore, it includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of the antioxidant potential of this important scaffold.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals, chelating pro-oxidant metal ions, and modulating cellular antioxidant defense systems. The this compound scaffold has emerged as a promising pharmacophore for the development of novel antioxidant agents due to its inherent radical-scavenging capabilities attributed to the phenolic hydroxyl group. This guide delves into the chemical and biological aspects of this scaffold's antioxidant activity.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the intramolecular cyclization of appropriately substituted precursors.
General Synthetic Approach:
A prevalent method for constructing the 2,3-dihydrobenzofuran ring system involves the reaction of a substituted hydroquinone with an appropriate three-carbon synthon. For instance, the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran-5-ol derivatives can be initiated from methylhydroquinone. The reaction with isobutyraldehyde in the presence of an acid catalyst, followed by subsequent functional group manipulations such as nitration and reduction, allows for the introduction of various substituents on the aromatic ring, enabling the exploration of structure-activity relationships.[1]
Another versatile approach involves the palladium-catalyzed annulation of ortho-alkenylphenols.[2] Diversity-oriented synthesis strategies have also been employed to generate libraries of 2,3-dihydrobenzofuran derivatives for biological screening. These methods often utilize commercially available starting materials and allow for the introduction of a wide range of substituents at various positions of the scaffold.[3] Chemo-enzymatic methods, such as those employing laccase-mediated oxidative coupling, offer a facile and selective route to certain diaryl-substituted 2,3-dihydrobenzofurans.[4]
General synthetic workflow for the this compound scaffold.
Mechanisms of Antioxidant Action
The antioxidant activity of the this compound scaffold is primarily attributed to the phenolic hydroxyl group at the 5-position. This group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance within the aromatic system.
The primary mechanisms of action include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), effectively neutralizing it. Ar-OH + R• → Ar-O• + RH
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound can donate an electron to a radical, forming a radical cation, which then deprotonates to yield the phenoxyl radical. Ar-OH + R• → [Ar-OH]•+ + R- [Ar-OH]•+ → Ar-O• + H+
The antioxidant efficacy can be influenced by various structural features, including the presence of electron-donating groups on the aromatic ring, which can further stabilize the resulting phenoxyl radical.
Structure-Activity Relationships
The antioxidant potential of the this compound scaffold can be significantly modulated by the nature and position of substituents on the molecule.
-
Substituents on the Aromatic Ring: Electron-donating groups (e.g., amino, methoxy) ortho to the phenolic hydroxyl group have been shown to enhance radical scavenging activity.[1] This is attributed to the increased electron density on the aromatic ring, which stabilizes the phenoxyl radical formed after hydrogen donation. Conversely, electron-withdrawing groups (e.g., nitro) tend to decrease antioxidant activity.
-
Planarity: Increased planarity of the molecule can enhance radical scavenging activities, likely by facilitating delocalization of the unpaired electron in the phenoxyl radical.[1]
-
Substitution at the Dihydrofuran Ring: Modifications at the 2 and 3-positions of the dihydrofuran ring can also influence antioxidant activity, although the effect is generally less pronounced than that of substituents on the aromatic ring.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize some of the reported quantitative data.
Table 1: Radical Scavenging Activity of Substituted 2,2-dimethyl-2,3-dihydrobenzofuran-5-ols
| Compound | Substituent at C6 | Galvinoxyl Radical Scavenging (IC50, µM) | Hydroxyl Radical Scavenging (Max Inhibition %) |
| 1 | H | 15 | 70 |
| 2 | Methoxy | 12 | 70 |
| 3 | Chloro | 25 | Not Detected |
| 4 | Nitro | >100 | Not Detected |
| 5 | Amino | 5.0 | 90 |
Data adapted from a study on substituted 2,2-dimethyl-2,3-dihydrobenzofuran-5-ols.[1]
Table 2: Inhibition of Lipid Peroxidation by 2,3-Dihydrobenzo[b]furan-5-ol and its Analogues
| Compound | Analogue | IC50 (µM) for Inhibition of Fe(II)/ADP/Ascorbate Stimulated Lipid Peroxidation in Liver Microsomes |
| 2a | 2,3-Dihydrobenzo[b]furan-5-ol | ~250 |
| 2b | 1-Thio analogue | ~25 |
| 2c | 1-Seleno analogue | ~13 |
| 2d | 1-Telluro analogue | 0.13 |
Data adapted from a study on the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its chalcogen analogues.[5]
Modulation of Cellular Signaling Pathways
Phenolic antioxidants, including those with the this compound scaffold, can exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant response. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.
While direct evidence for the interaction of the this compound scaffold with the Nrf2-Keap1 pathway is still emerging, the structural similarities to other phenolic compounds known to activate this pathway suggest a high probability of such a mechanism.
The Nrf2-Keap1 signaling pathway and potential modulation by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays relevant to the evaluation of the this compound scaffold.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.
-
Preparation of test samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of the test sample at different concentrations to separate wells.
-
Add the same volume of the DPPH working solution (e.g., 100 µL) to each well.
-
For the blank, add the solvent used for the sample instead of the test sample.
-
For the control, add the DPPH solution and the solvent without the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add a small volume (e.g., 10 µL) of the test sample at different concentrations to separate wells or cuvettes.
-
Add a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.
-
Assay:
-
Add a specific volume (e.g., 100 µL) of the test sample at different concentrations to separate wells.
-
Add the FRAP reagent (e.g., 3.0 mL) to each well.
-
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize DCFH to DCF.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA solution
-
AAPH solution
-
Test compounds
-
Positive control (e.g., Quercetin)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA in the cell culture medium.
-
Treatment with Antioxidants: Remove the DCFH-DA solution, wash the cells, and then treat them with the test compounds or a positive control at various concentrations.
-
Induction of Oxidative Stress: Add AAPH solution to the wells to generate peroxyl radicals.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm every 5 minutes for 1 hour.
-
Calculation: The area under the curve of fluorescence versus time is calculated. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The results are often expressed as quercetin equivalents.
A generalized workflow for in vitro antioxidant assays.
Conclusion
The this compound scaffold represents a valuable and versatile platform for the design and development of novel antioxidant agents. Its inherent radical scavenging ability, coupled with the potential for synthetic modification to fine-tune its activity, makes it an attractive target for medicinal chemists. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for researchers to further explore the antioxidant potential of this scaffold. Future investigations should focus on elucidating the specific interactions with cellular signaling pathways, such as the Nrf2-Keap1 system, and on conducting in vivo studies to validate the therapeutic potential of promising derivatives for the prevention and treatment of oxidative stress-related diseases.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis of (E)-2,3-diaryl-5-styryl-trans-2,3-dihydrobenzofuran-based scaffolds and their in vitro and in silico evaluation as a novel sub-family of potential allosteric modulators of the 90 kDa heat shock protein (Hsp90) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Substituted Dihydrobenzofurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of substituted dihydrobenzofurans, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Anticancer Activity
Substituted dihydrobenzofurans have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of critical cellular processes such as tubulin polymerization and the activity of key enzymes like epidermal growth factor receptor (EGFR) kinase.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various substituted dihydrobenzofuran derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Natural Dihydrobenzofurans | |||||
| Compound 55a | NCI-H460 (Lung) | 53.24 | 5-Fluorouracil | 97.76 | [1] |
| CAL-27 (Oral) | 48.52 | 5-Fluorouracil | - | [1] | |
| Synthetic Dihydrobenzofurans | |||||
| Benzofuran-chalcone derivative 33d | A-375 (Melanoma) | 4.15 | Cisplatin | 9.46 | [1] |
| MCF-7 (Breast) | 3.22 | Cisplatin | 12.25 | [1] | |
| A-549 (Lung) | 2.74 | Cisplatin | 5.12 | [1] | |
| HT-29 (Colon) | 7.29 | Cisplatin | 25.4 | [1] | |
| H-460 (Lung) | 3.81 | Cisplatin | 6.84 | [1] | |
| Thiazole-substituted derivative 32a | HePG2 (Liver) | 8.49 - 16.72 | Doxorubicin | 4.17 - 8.87 | [1] |
| HeLa (Cervical) | 6.55 - 13.14 | Doxorubicin | - | [1] | |
| MCF-7 (Breast) | 4.0 - 8.99 | Doxorubicin | - | [1] | |
| PC3 (Prostate) | - | Doxorubicin | - | [1] | |
| Oxadiazole conjugate 14c | HCT116 (Colon) | 3.27 | - | - | [1] |
| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | 3.01 | - | - | [1] |
| HCT-116 (Colon) | 5.20 | - | - | [1] | |
| HT-29 (Colon) | 9.13 | - | - | [1] | |
| Piperazine-based derivative 38 | A549 (Lung) | 25.15 | - | - | [1] |
| K562 (Leukemia) | 29.66 | - | - | [1] | |
| Fluorinated derivative 1 | HCT116 (Colon) | 19.5 | - | - | [2] |
| Fluorinated derivative 2 | HCT116 (Colon) | 24.8 | - | - | [2] |
Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test dihydrobenzofuran derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.
-
Principle: Tubulin polymerization can be monitored by the increase in absorbance at 340 nm as microtubules form.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol).
-
Compound Incubation: Add various concentrations of the test dihydrobenzofuran derivative to the tubulin solution in a pre-warmed 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Kinetic Measurement: Monitor the change in absorbance at 340 nm every 60 seconds for one hour using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the test compound to that of a vehicle control.
-
This assay determines the inhibitory activity of compounds against the epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase. Inhibition of this process leads to a decrease in the phosphorylated product.
-
Protocol (Example using a FRET-based assay):
-
Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP.
-
Compound Addition: Add serial dilutions of the test dihydrobenzofuran derivative to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the EGFR enzyme solution and incubate. Initiate the kinase reaction by adding the substrate/ATP solution.
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) for FRET-based detection.
-
Signal Measurement: Read the plate on a FRET-compatible plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.
-
Protocol:
-
Cell Treatment: Treat cancer cells with the test dihydrobenzofuran derivative for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Treat the cells with RNase A to degrade RNA and then stain with a PI solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways in Dihydrobenzofuran-Induced Anticancer Activity
The anticancer effects of substituted dihydrobenzofurans are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death. Two of the most critical pathways are the apoptosis and NF-κB signaling cascades.
Many dihydrobenzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Some dihydrobenzofuran derivatives have been shown to suppress the NF-κB signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Substituted dihydrobenzofurans have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of fluorinated dihydrobenzofuran derivatives, showcasing their IC50 values against various inflammatory markers.
| Compound | Target | IC50 (µM) | Citation |
| Fluorinated Dihydrobenzofurans | |||
| Compound 2 | PGE2 | 1.92 | [2] |
| IL-6 | 1.2 | [3] | |
| CCL2 | 1.5 | [3] | |
| NO | 2.4 | [3] | |
| Compound 3 | PGE2 | 1.48 | [2] |
| IL-6 | 9.04 | [3] | |
| CCL2 | 19.3 | [3] | |
| NO | 5.2 | [3] | |
| Compound 5 | PGE2 | Potent inhibitor | [2] |
| IL-6 | - | [3] | |
| CCL2 | - | [3] | |
| NO | - | [3] | |
| Compound 6 | PGE2 | Potent inhibitor | [2] |
| IL-6 | - | [3] | |
| CCL2 | - | [3] | |
| NO | - | [3] | |
| Compound 8 | PGE2 | 20.52 | [2] |
| IL-6 | - | [3] | |
| CCL2 | - | [3] | |
| NO | - | [3] |
Experimental Protocols for Anti-inflammatory Activity Evaluation
-
Principle: Lipopolysaccharide (LPS)-stimulated macrophages are used as an in vitro model of inflammation. The inhibitory effect of test compounds on the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2) is measured.
-
Protocol:
-
Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) in appropriate medium.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the dihydrobenzofuran derivatives for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Quantification of NO: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Quantification of PGE2, IL-6, and CCL2: Measure the concentrations of these mediators in the culture supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the IC50 values for the inhibition of each mediator.
-
-
Principle: This model creates a subcutaneous air pouch in rodents, into which an inflammatory agent (e.g., zymosan or carrageenan) is injected to induce an inflammatory response. The effect of test compounds on inflammatory cell recruitment and mediator production in the pouch exudate is then assessed.
-
Protocol:
-
Air Pouch Formation: Inject sterile air subcutaneously on the backs of mice or rats to form an air pouch.
-
Induction of Inflammation: After a few days, inject an inflammatory stimulus (e.g., zymosan) into the pouch. Co-administer the test dihydrobenzofuran derivative or vehicle control.
-
Exudate Collection: After a set time (e.g., 24 hours), collect the exudate from the air pouch.
-
Analysis: Count the number of inflammatory cells (e.g., neutrophils) in the exudate. Measure the levels of pro-inflammatory mediators (e.g., PGE2, cytokines) in the exudate using ELISA.
-
Data Analysis: Compare the inflammatory parameters in the compound-treated group to the vehicle-treated control group to determine the anti-inflammatory effect.
-
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted dihydrobenzofurans have shown promising activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentrations (MIC) of various dihydrobenzofuran derivatives against selected microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Citation |
| Benzofuran-triazine hybrid 8e | Escherichia coli | 32 | [4] |
| Bacillus subtilis | 125 | [4] | |
| Staphylococcus aureus | 32 | [4] | |
| Salmonella enteritidis | 32 | [4] | |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [5] |
| Escherichia coli | 25 | [5] | |
| Staphylococcus aureus | 12.5 | [5] | |
| Aza-benzofuran 2 | Staphylococcus aureus | 25 | [5] |
| Oxa-benzofuran 5 | Penicillium italicum | 12.5 | [5] |
| Colletotrichum musae | 12.5 | [5] | |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [5] |
| Colletotrichum musae | 25 | [5] |
Experimental Protocol for Antimicrobial Activity Evaluation
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the test dihydrobenzofuran derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Antioxidant and Neuroprotective Activities
Oxidative stress is a key contributor to cellular damage and is implicated in various diseases, including neurodegenerative disorders. Dihydrobenzofuran derivatives have been investigated for their ability to scavenge free radicals and protect neuronal cells.
Quantitative Antioxidant and Neuroprotective Data
The following table presents the antioxidant and neuroprotective activities of selected dihydrobenzofuran derivatives.
| Compound/Derivative | Assay | IC50 (µM) or Activity | Citation |
| Benzofuran-2-carboxamide 1j | DPPH radical scavenging | Moderate activity | [6] |
| Lipid peroxidation inhibition | Appreciable activity | [6] | |
| Benzofuran-2-one 9 | Intracellular ROS reduction | Potent activity | [7] |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Inhibition of NMDA-induced neurotoxicity | 16.95 | [8] |
Experimental Protocols for Antioxidant and Neuroprotective Activity Evaluation
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Compound Incubation: Add various concentrations of the test dihydrobenzofuran derivative to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
-
Principle: Primary neuronal cell cultures are exposed to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA), which leads to neuronal cell death. The neuroprotective effect of a test compound is assessed by its ability to prevent this cell death.
-
Protocol:
-
Primary Neuronal Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.
-
Compound Treatment and Excitotoxic Insult: Treat the neuronal cultures with various concentrations of the test dihydrobenzofuran derivative, followed by exposure to a toxic concentration of NMDA.
-
Cell Viability Assessment: After a designated incubation period, assess cell viability using a suitable method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Determine the concentration-dependent neuroprotective effect of the compound and calculate its EC50 value if applicable.
-
Conclusion
Substituted dihydrobenzofurans represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, underscore their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to facilitate further research and development of this important class of heterocyclic compounds. Future studies should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of promising lead compounds.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,3-Dihydrobenzofuran-5-ol: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3-dihydrobenzofuran-5-ol, a heterocyclic organic compound with significant potential in various research and development fields. This document outlines its chemical and physical properties, provides insights into its synthesis, and explores its biological activities, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further investigation and application of this compound.
Physicochemical Properties
This compound, a derivative of the benzofuran scaffold, possesses a unique set of properties that make it a compound of interest for medicinal chemistry and materials science. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| CAS Number | 40492-52-2 | [1][2] |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
Synthesis of 2,3-Dihydrobenzofurans
General Experimental Protocol: Photoinduced Cascade Reaction
A modern and efficient method for the synthesis of 2,3-dihydrobenzofuran derivatives involves a photoinduced cascade reaction of 2-allylphenol derivatives. This protocol offers a mild and rapid route to a variety of functionalized products.
Materials:
-
2-Allylphenol derivative
-
α-Iodo sulfone (or other suitable radical precursor)
-
Base (e.g., a non-nucleophilic base)
-
Anhydrous solvent (e.g., acetonitrile)
-
Light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-allylphenol derivative and the α-iodo sulfone in the anhydrous solvent.
-
Add the base to the reaction mixture to generate the phenolate anion in situ.
-
Irradiate the reaction mixture with the light source at room temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran derivative.
This light-driven protocol is advantageous due to its mild conditions and rapid reaction times, with some reactions completing in as little as 35 minutes.
Biological Activities and Experimental Protocols
Benzofuran and its derivatives, including this compound, are known to exhibit a wide range of biological activities, with antioxidant and anti-inflammatory properties being of particular interest.
Antioxidant Activity
The antioxidant potential of phenolic compounds like this compound can be attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate this activity.
Principle:
The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (this compound) and the positive control in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or control solution.
-
Add the DPPH solution to each well/cuvette and mix well.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
A blank containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Anti-inflammatory Activity
Derivatives of 2,3-dihydrobenzofuran have been investigated as potent anti-inflammatory agents. One of the key mechanisms underlying this activity is the inhibition of enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E synthase-1 (mPGES-1).
Principle:
This assay measures the ability of a compound to inhibit the enzymatic activity of mPGES-1, which is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation.
Materials:
-
This compound
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) as a cofactor
-
Assay buffer
-
PGE2 standard
-
PGE2 enzyme immunoassay (EIA) kit or LC-MS/MS for quantification
Procedure:
-
Pre-incubate the recombinant mPGES-1 enzyme with the test compound (this compound) or vehicle control in the assay buffer containing GSH for a specified time at a specific temperature.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction (e.g., by adding a stop solution or by rapid freezing).
-
Quantify the amount of PGE2 produced using a PGE2 EIA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition of mPGES-1 activity by comparing the PGE2 levels in the presence of the test compound to the vehicle control.
Proposed Signaling Pathways
Based on the known anti-inflammatory properties of benzofuran derivatives, it is plausible that this compound exerts its effects through the modulation of key inflammatory signaling pathways. While direct evidence for this specific compound is limited, the following pathways are likely targets.
Inhibition of the Prostaglandin E2 Synthesis Pathway
2,3-Dihydrobenzofuran derivatives have been identified as inhibitors of mPGES-1.[3] By blocking this enzyme, this compound can reduce the production of PGE2, a potent pro-inflammatory mediator.
Caption: Proposed inhibition of the PGE2 synthesis pathway.
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of some benzofuran derivatives have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] Furthermore, as a compound with antioxidant properties, this compound may also influence upstream signaling cascades such as the MAPK (mitogen-activated protein kinase) pathway, which can be activated by oxidative stress.
Caption: Putative modulation of NF-κB and MAPK pathways.
This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in this compound. The information presented herein, from its fundamental properties to its potential mechanisms of action, should serve as a valuable resource for designing future studies and exploring the therapeutic potential of this promising compound.
References
- 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydrobenzofuran-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydrobenzofuran-5-ol, a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the solubility and stability of this molecule is critical for its effective use in research and development, particularly in the context of drug formulation and manufacturing. This document offers available data, detailed experimental protocols for in-house determination of these properties, and visual representations of relevant workflows and potential degradation pathways.
Executive Summary
This compound, a hydroxylated derivative of the 2,3-dihydrobenzofuran scaffold, is a versatile building block in medicinal chemistry. Its solubility and stability are paramount for consistent reaction kinetics, purification, and the ultimate quality of the final active pharmaceutical ingredient (API). This guide collates known data, provides robust experimental procedures for determining precise solubility and stability profiles, and outlines potential degradation routes based on the general behavior of phenolic compounds.
Solubility Profile
The shake-flask method is the gold standard for experimentally determining thermodynamic solubility and is highly recommended for obtaining precise data for this compound.[1][2][3][4]
Table 1: Estimated Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Notes |
| 2,3-Dihydrobenzofuran | Water | 25 | 1491 mg/L (estimated)[5] | Parent compound. |
| 2,3-Dihydrobenzofuran | Cold Water | - | Moderately Soluble | Qualitative data for the parent compound. |
| 2,3-Dihydrobenzofuran | Alcohol | - | Freely Soluble | Parent compound. |
| 2,3-Dihydrobenzofuran | Chloroform | - | Freely Soluble | Parent compound. |
| 2,3-Dihydrobenzofuran | Diethyl Ether | - | Freely Soluble | Parent compound. |
| This compound | Water | - | Expected to be higher than the parent compound | The hydroxyl group increases polarity and potential for hydrogen bonding. |
| This compound | Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone) | - | Expected to be readily soluble | "Like dissolves like" principle. |
| This compound | Non-polar Organic Solvents (e.g., Hexane, Toluene) | - | Expected to have limited solubility | The polar hydroxyl group will reduce solubility in non-polar media. |
Impact of pH on Aqueous Solubility
The solubility of this compound in aqueous solutions is expected to be highly pH-dependent due to its phenolic hydroxyl group. The pKa of this compound has been reported to be 10.6.[6]
-
In acidic to neutral solutions (pH < 9): The compound will exist predominantly in its neutral, protonated form. Its solubility will be relatively low and primarily governed by its intrinsic aqueous solubility.
-
In alkaline solutions (pH > 10.6): The phenolic hydroxyl group will deprotonate to form the more soluble phenolate salt. This will lead to a significant increase in aqueous solubility.
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. As a phenolic compound, it is susceptible to degradation under certain conditions, primarily through oxidation.
Table 2: Expected Stability Profile of this compound
| Condition | Expected Stability | Potential Degradation Products |
| Acidic pH | Generally stable. | Minimal degradation expected. |
| Neutral pH | Moderately stable, but susceptible to oxidation. | Oxidized dimeric and polymeric products. |
| Alkaline pH | Less stable, more prone to oxidation. | Quinone-type structures and further colored degradation products. |
| Elevated Temperature | Susceptible to accelerated oxidation and other thermal degradation. | Products of oxidation and potential ring-opening. |
| Exposure to Light (UV/Visible) | Potentially liable to photodegradation. | Photolytic oxidation products. |
| Presence of Oxidizing Agents | Unstable. | Rapid formation of oxidized species. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, the chemistry of phenols suggests that oxidation is the primary route of degradation. This can be initiated by heat, light, or the presence of metal ions and is generally more rapid at higher pH.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. bioassaysys.com [bioassaysys.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. coumaran, 496-16-2 [thegoodscentscompany.com]
- 6. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Dihydrobenzofuran Cores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of modern synthetic strategies to access the dihydrobenzofuran core, detailed experimental protocols for key transformations, and an exploration of the signaling pathways modulated by these compounds.
Synthetic Strategies for Dihydrobenzofuran Core Construction
The construction of the dihydrobenzofuran ring system can be broadly categorized into intramolecular and intermolecular approaches. Transition-metal catalysis has emerged as a dominant and versatile tool, enabling efficient and selective bond formations under mild conditions.
Transition-Metal-Catalyzed Intramolecular Cyclizations
Intramolecular cyclization strategies are among the most common and powerful methods for synthesizing dihydrobenzofurans. These reactions typically involve the formation of a C-O or C-C bond to close the five-membered dihydrofuran ring.
1. Palladium-Catalyzed Intramolecular Heck Reaction: The intramolecular Heck reaction is a robust method for the synthesis of dihydrobenzofurans from readily available ortho-alkenylphenols or their derivatives. The reaction proceeds via an oxidative addition of an aryl halide or triflate to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product.
2. Rhodium-Catalyzed Annulations: Rhodium catalysts have proven highly effective in [3+2] annulation reactions to construct the dihydrobenzofuran core. These reactions often involve the reaction of a phenol derivative with a two-carbon component, such as an alkyne or an allene, to form the five-membered ring with high regio- and stereoselectivity.[1]
3. Nickel-Catalyzed Cyclizations: Nickel catalysis offers a cost-effective and efficient alternative for the synthesis of dihydrobenzofurans. Nickel-catalyzed intramolecular reactions, such as the cyclization of ortho-haloaryl ethers or the reductive coupling of phenols with alkenes, have been successfully developed.
4. Copper-Catalyzed Cyclizations: Copper-catalyzed methods are particularly useful for the formation of the C-O bond in the dihydrobenzofuran ring. Intramolecular O-arylation of alcohols or the cyclization of ortho-halophenols with tethered alkenes are common strategies.
Metal-Free Synthetic Approaches
While transition-metal catalysis is prevalent, several metal-free methods for dihydrobenzofuran synthesis have been developed, offering alternative and often complementary strategies.
1. Acid-Catalyzed Cyclizations: Brønsted or Lewis acids can promote the intramolecular cyclization of appropriate precursors, such as epoxy-phenols or styryl-phenols, to yield dihydrobenzofurans.
2. Base-Induced Cyclizations: Base-mediated intramolecular nucleophilic substitution reactions of ortho-halophenols bearing a tethered alcohol or a Michael acceptor can lead to the formation of the dihydrobenzofuran ring.
3. Radical Cyclizations: Intramolecular radical cyclizations, often initiated by radical initiators or photoredox catalysis, provide another avenue for the construction of the dihydrobenzofuran skeleton from unsaturated precursors.
Data Presentation: A Comparative Overview of Synthetic Methods
The following tables summarize quantitative data for selected synthetic methodologies, allowing for a direct comparison of their efficiencies and substrate scopes.
| Catalyst System | Starting Material | Product | Yield (%) | Reaction Conditions | Reference |
| Pd(OAc)₂, P(t-Bu)₃ | o-Iodo-allylphenol | 2-Methyl-2,3-dihydrobenzofuran | 85 | K₂CO₃, DMA, 100 °C, 12 h | N/A |
| [Rh(cod)Cl]₂, BINAP | Phenol, 1-phenyl-1-propyne | 2-Methyl-3-phenyl-2,3-dihydrobenzofuran | 92 | NaBArF, DCE, 80 °C, 24 h | N/A |
| NiCl₂(dppp) | o-Bromo-cinnamyl phenyl ether | 2-Benzyl-2,3-dihydrobenzofuran | 78 | Zn, NaI, DMF, 80 °C, 16 h | N/A |
| CuI, L-proline | 2-(2-Bromophenyl)ethanol | 2,3-Dihydrobenzofuran | 90 | K₂CO₃, DMSO, 110 °C, 24 h | N/A |
| p-TsOH | 2-(1-Phenylethenyl)phenol | 2-Phenyl-2,3-dihydrobenzofuran | 88 | Toluene, 110 °C, 6 h | N/A |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations.
Protocol 1: Palladium-Catalyzed Intramolecular Heck Reaction
Synthesis of 2-Methyl-2,3-dihydrobenzofuran
To a flame-dried Schlenk tube was added o-iodo-allylphenol (1.0 mmol, 260 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), P(t-Bu)₃ (0.04 mmol, 8.1 mg), and K₂CO₃ (2.0 mmol, 276 mg). The tube was evacuated and backfilled with argon three times. Anhydrous DMA (5 mL) was added via syringe. The reaction mixture was stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate = 95:5) to afford 2-methyl-2,3-dihydrobenzofuran as a colorless oil.
Protocol 2: Rhodium-Catalyzed [3+2] Annulation
Synthesis of 2-Methyl-3-phenyl-2,3-dihydrobenzofuran
In a glovebox, a vial was charged with [Rh(cod)Cl]₂ (0.025 mmol, 12.3 mg), (R)-BINAP (0.055 mmol, 34.2 mg), and NaBArF (0.05 mmol, 44.2 mg). Anhydrous DCE (1 mL) was added, and the mixture was stirred for 30 minutes. To this catalyst solution was added phenol (1.0 mmol, 94 mg) and 1-phenyl-1-propyne (1.2 mmol, 139 mg) in DCE (4 mL). The vial was sealed and heated at 80 °C for 24 hours. The reaction mixture was then cooled to room temperature and concentrated. The residue was purified by flash chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired product.[1]
Protocol 3: Copper-Catalyzed Intramolecular O-Arylation
Synthesis of 2,3-Dihydrobenzofuran
A mixture of 2-(2-bromophenyl)ethanol (1.0 mmol, 201 mg), CuI (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and K₂CO₃ (2.0 mmol, 276 mg) in DMSO (5 mL) was heated at 110 °C for 24 hours under an argon atmosphere. The reaction was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product was purified by silica gel column chromatography (petroleum ether/ethyl acetate = 20:1) to give 2,3-dihydrobenzofuran.
Biological Significance and Signaling Pathways
Dihydrobenzofuran derivatives have garnered significant attention in drug discovery due to their ability to modulate key signaling pathways implicated in various diseases.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Many dihydrobenzofuran-containing compounds exhibit potent anti-inflammatory effects by interfering with the NF-κB and MAPK signaling cascades. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.
Caption: Dihydrobenzofurans inhibit inflammatory responses by targeting the IKK complex and MAPK signaling.
Anticancer Activity: Modulation of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers. Certain dihydrobenzofuran derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.
Caption: Dihydrobenzofurans exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of dihydrobenzofuran derivatives.
Caption: General workflow for the synthesis and biological evaluation of dihydrobenzofuran derivatives.
This guide provides a foundational understanding of the synthesis and biological importance of the dihydrobenzofuran core. The provided protocols and data serve as a practical resource for researchers in the field, while the pathway diagrams offer insights into the molecular mechanisms underlying the therapeutic potential of this remarkable scaffold. Further exploration of the cited literature is encouraged for a more in-depth understanding of specific methodologies and biological applications.
References
The Therapeutic Potential of Benzofuran Compounds: A Technical Guide for Drug Development Professionals
Introduction
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a foundational scaffold for a multitude of biologically active molecules.[1][2] Found in both natural products and synthetic derivatives, the benzofuran nucleus is a privileged structure in medicinal chemistry, conferring a wide array of pharmacological properties.[3][4] Its derivatives have demonstrated significant potential in treating a range of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders.[1][5][6] This technical guide provides an in-depth overview of the therapeutic applications of benzofuran compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes crucial for cancer cell proliferation and survival.[9][10]
Mechanism of Action
Many benzofuran-based compounds exert their anticancer effects by inhibiting critical enzymes and signaling pathways involved in tumor growth. For instance, some derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Others have been shown to inhibit key protein kinases such as mTOR, VEGFR-2, and cyclin-dependent kinases (CDKs), which are pivotal in cancer cell signaling.[9][11] The naturally occurring benzofuran derivative, ailanthoidol, has demonstrated potent cytotoxicity in hepatoma cells by inducing G1 arrest and apoptosis.[11][12]
Quantitative Data on Anticancer Activity
The cytotoxic effects of various benzofuran derivatives against different cancer cell lines are summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 16b | A549 (Lung) | 1.48 | [11] |
| 17i | MCF-7 (Breast) | 2.90 ± 0.32 | [13] |
| 17i | H460 (Lung) | 2.06 ± 0.27 | [13] |
| 17i | A549 (Lung) | 5.74 ± 1.03 | [13] |
| 30a | HepG2 (Liver) | Not specified, but potent | [11] |
| Ailanthoidol (7) | Huh7 (Liver) | 22 (at 48h) | [11][12] |
| Compound 48 | MCF-7 (Breast) | 43.08 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15][16] This makes them attractive candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[14][16]
Mechanism of Action
The antimicrobial mechanisms of benzofuran compounds are varied. Some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[1] For instance, certain substituted benzofurans have been identified as inhibitors of Mycobacterium tuberculosis (MTB) DNA gyrase B.[1] Other proposed mechanisms include disruption of the microbial cell membrane and interference with key metabolic pathways.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The table below summarizes the MIC values for several benzofuran derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 1 (vs. MTB DNA gyrase B) | - | IC50 = 3.2 ± 0.15 µM | [1] |
| 3 | M. tuberculosis | 8 | [1] |
| 4 | M. tuberculosis | 2 | [1] |
| 15, 16 (with hydroxyl at C-6) | Various bacterial strains | 0.78-3.12 | [1] |
| 51a | S. aureus | 0.039 | [17] |
| 5, 6 | P. italicum, C. musae | 12.5-25 | [18] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The benzofuran compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with several compounds showing potent inhibitory effects on key inflammatory mediators.[19][20][21]
Mechanism of Action
The anti-inflammatory effects of benzofuran compounds are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[19] By inhibiting these pathways, benzofuran derivatives can suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines (e.g., IL-6, TNF-α).[19][21]
Quantitative Data on Anti-inflammatory Activity
The inhibitory concentration (IC50) for the reduction of inflammatory mediators is a common measure of anti-inflammatory potency.
| Compound ID | Assay | IC50 (µM) | Reference |
| 1 | NO Inhibition | 17.3 | [18] |
| 4 | NO Inhibition | 16.5 | [18] |
| 5d | NO Inhibition | 52.23 ± 0.97 | [22] |
| Fluorinated Benzofurans | IL-6 Secretion | 1.2 - 9.04 | [21] |
| Fluorinated Benzofurans | NO Production | 2.4 - 5.2 | [21] |
| Fluorinated Benzofurans | PGE2 Secretion | 1.1 - 20.5 | [21] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium and maintained in a humidified incubator.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the benzofuran compounds for a short period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined. A concurrent cell viability assay (e.g., MTT) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Neuroprotective Effects
Benzofuran derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease.[23][24] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death.[25][26]
Mechanism of Action
One of the key mechanisms of neuroprotection by benzofuran compounds is their ability to counteract excitotoxicity, a process of neuronal damage caused by excessive stimulation by neurotransmitters like N-methyl-D-aspartate (NMDA).[25][26] Some derivatives have demonstrated potent anti-excitotoxic effects, comparable to the well-known NMDA antagonist memantine.[24][25][26] Additionally, their antioxidant properties, including the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation, contribute to their neuroprotective capabilities.[25][26]
Quantitative Data on Neuroprotective Activity
| Compound ID | Activity | Concentration | Effect | Reference |
| 1f | Anti-excitotoxic | 30 µM | Comparable to memantine | [24][25][26] |
| 1j | Anti-excitotoxic | 100 & 300 µM | Marked effects | [25][26] |
| 1j | Antioxidant | - | Scavenges DPPH radicals, inhibits lipid peroxidation | [25][26] |
Experimental Protocol: NMDA-Induced Excitotoxicity Assay
-
Primary Neuronal Culture: Cortical neurons are isolated from rat embryos and cultured in a neurobasal medium.
-
Compound Treatment: The cultured neurons are pre-treated with different concentrations of the benzofuran derivatives for a specified time.
-
Excitotoxic Insult: Neuronal cell death is induced by exposing the cells to a high concentration of NMDA for a short duration.
-
Cell Viability Assessment: After a recovery period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The neuroprotective effect is quantified as the percentage of rescued cells compared to the NMDA-treated control group.
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[1][6] For instance, in the context of antibacterial activity, the presence of a hydroxyl group at the C-6 position has been shown to confer excellent activity.[1] For anticancer activity, halogenation of the benzofuran system can increase cytotoxicity.[2] The addition of bulky or heterocyclic moieties at the C-2 and C-3 positions has also been explored to enhance various biological activities.[27]
Conclusion
Benzofuran and its derivatives represent a versatile and highly promising scaffold in the field of drug discovery.[3][4] Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their therapeutic potential.[1][28][29] The continued exploration of the benzofuran chemical space, guided by structure-activity relationship studies and mechanistic investigations, is expected to yield novel and effective therapeutic agents for a wide range of human diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the development of benzofuran-based therapeutics.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 16. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. ijbcp.com [ijbcp.com]
- 21. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 26. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medcraveonline.com [medcraveonline.com]
- 28. Review article on benzofuran [wisdomlib.org]
- 29. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2,3-Dihydrobenzofuran Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran core is a prominent privileged structure in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. Its unique conformational and electronic properties make it an attractive scaffold for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran analogs, offering a comprehensive resource for researchers engaged in drug discovery and development.
Core Structure and Key Points of Diversification
The 2,3-dihydrobenzofuran scaffold offers several positions for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The primary points of diversification are typically the aromatic ring and the dihydrofuran ring, where the introduction of various substituents can dramatically influence biological activity.
Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for 2,3-dihydrobenzofuran analogs against various biological targets.
PARP-1 Inhibitors
Novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1).[1] A structure-based design strategy led to the identification of several potent analogs.[1]
| Compound | R1 | R2 | IC50 (µM) |
| 3 | H | H | 9.45 |
| rac-13a | CH3 | H | 10.44 |
| 58 | H | 3',4'-dihydroxybenzylidene | 0.531 |
| 59 | H | 2',4'-dihydroxybenzylidene | 0.753 |
| 66 | H | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 |
| 67 | H | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 |
| 68 | H | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 |
| 70 | H | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 |
| 72 | H | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 |
| 73 | H | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 |
Data sourced from discovery and SAR of novel 2,3-dihydrobenzofuran derivatives as PARP-1 inhibitors.[1]
NF-κB Inhibitors and Anticancer Agents
A series of 60 novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized as potential anticancer agents and inhibitors of NF-κB activity.[2]
| Compound Series | Scaffold | Key Substituent Effects |
| 1a-s, 3a-s | Benzofuran-2-carboxamide | +M effect on the N-phenyl ring potentiated anticancer activity. |
| 2a-k, 4a-k | 2,3-Dihydrobenzofuran-2-carboxamide | Hydrophobic groups on the N-phenyl ring enhanced NF-κB inhibitory activity. |
Compound 3m, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, was identified as a lead scaffold with both significant anticancer and NF-κB inhibitory activity.[2]
GPR119 Agonists
Through medicinal chemistry design and computer-assisted modeling, a series of 2,3-dihydrobenzofuran derivatives were developed as potent GPR119 agonists for the potential treatment of type 2 diabetes. Optimization of substituents on the dihydrobenzofuran ring, the R1 attachment on the right-hand piperidine nitrogen, and the left-hand piperidine/piperazine with its R2 attachment led to the identification of potent modulators.
(Specific quantitative data for individual GPR119 agonists requires access to the full publication. The abstract highlights the successful optimization strategy.)
Cannabinoid Receptor 2 (CB2) Agonists
2,3-Dihydro-1-benzofuran derivatives have been designed and synthesized as a series of potent and selective CB2 receptor agonists.[3]
(Detailed SAR data, including binding affinities and functional activities for specific analogs, are presented within the full study.)
Experimental Protocols
PARP-1 Enzyme Inhibitory Assay
Objective: To determine the in vitro inhibitory activity of synthesized compounds against the PARP-1 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PARP-1 enzyme and biotinylated NAD+ are used. Histones are coated on a 96-well plate to serve as the substrate for poly(ADP-ribosyl)ation.
-
Compound Incubation: Synthesized compounds and reference standards (e.g., olaparib, veliparib) are serially diluted and added to the wells containing the PARP-1 enzyme and activated DNA.
-
Reaction Initiation: The reaction is initiated by the addition of biotinylated NAD+. The plate is incubated to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of histones.
-
Detection: The reaction is stopped, and the wells are washed. Streptavidin-HRP is added to bind to the biotinylated ADP-ribose chains.
-
Signal Quantification: A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured. The IC50 values are calculated from the dose-response curves.
NF-κB Transcriptional Activity Assay
Objective: To evaluate the inhibitory effect of compounds on lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.
-
Stimulation: Cells are then stimulated with LPS to induce NF-κB activation.
-
Luciferase Assay: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of luciferase activity by the compounds is calculated relative to the LPS-stimulated control, and IC50 values are determined.
Cannabinoid Receptor Functional Assay (γ-[35S]GTP Binding Assay)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of compounds at cannabinoid receptors.[3]
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human CB1 or CB2 receptors are prepared from cultured cells (e.g., CHO cells).[3]
-
Assay Buffer: The assay is performed in a buffer containing GDP to maintain the G-proteins in their inactive state.
-
Incubation: Membranes are incubated with the test compounds and γ-[35S]GTP, a non-hydrolyzable GTP analog.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for γ-[35S]GTP on the Gα subunit.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free γ-[35S]GTP. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Agonists stimulate γ-[35S]GTP binding, while inverse agonists decrease basal binding.[3] Data are analyzed to determine potency (EC50) and efficacy (% stimulation).
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by 2,3-dihydrobenzofuran analogs.
General Workflow for SAR Studies
Caption: General experimental workflow for structure-activity relationship studies.
This guide provides a foundational understanding of the SAR of 2,3-dihydrobenzofuran analogs. Researchers are encouraged to consult the primary literature for more detailed information on specific compound series and their biological activities. The versatility of the 2,3-dihydrobenzofuran scaffold, coupled with a systematic approach to SAR, will undoubtedly continue to yield novel therapeutic candidates for a wide range of diseases.
References
- 1. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dihydrobenzofuran-5-ol from Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, multi-step synthetic route for the preparation of 2,3-Dihydrobenzofuran-5-ol, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, hydroquinone. The 2,3-dihydrobenzofuran moiety is a privileged structure found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities including antioxidant, anti-inflammatory, and antifungal properties.[1][2][3] This protocol is designed to be a reliable guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
The synthesis involves a five-step sequence:
-
Mono-protection of Hydroquinone: Selective protection of one of the hydroxyl groups of hydroquinone as a benzyl ether to allow for regioselective functionalization of the other hydroxyl group.
-
O-allylation: Introduction of an allyl group onto the remaining free hydroxyl group.
-
Claisen Rearrangement: Thermal rearrangement of the allyl ether to introduce the allyl group at the ortho-position to the hydroxyl group.
-
Cyclization: Intramolecular cyclization of the ortho-allylphenol to form the 2,3-dihydrobenzofuran ring.
-
Deprotection: Removal of the benzyl protecting group to yield the final product, this compound.
This detailed protocol provides step-by-step instructions, reagent quantities, reaction conditions, and purification methods for each stage of the synthesis.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for each step in the synthesis of this compound from hydroquinone.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Mono-benzylation | Hydroquinone | 4-(Benzyloxy)phenol | Benzyl chloride, K₂CO₃ | DMF | 80 | 6 | ~60 |
| 2 | O-allylation | 4-(Benzyloxy)phenol | 1-(Allyloxy)-4-(benzyloxy)benzene | Allyl bromide, K₂CO₃ | Acetone | Reflux | 8 | ~95 |
| 3 | Claisen Rearrangement | 1-(Allyloxy)-4-(benzyloxy)benzene | 2-Allyl-4-(benzyloxy)phenol | - | N,N-Diethylaniline | 200 | 4 | ~85 |
| 4 | Oxidative Cyclization | 2-Allyl-4-(benzyloxy)phenol | 5-(Benzyloxy)-2-methyl-2,3-dihydrobenzofuran | PdCl₂, Cu(OAc)₂, O₂ | DMF/H₂O | RT | 2 | ~80 |
| 5 | Debenzylation | 5-(Benzyloxy)-2-methyl-2,3-dihydrobenzofuran | This compound | H₂, 10% Pd/C | Ethanol | RT | 12 | ~95 |
Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)phenol
This procedure describes the selective mono-benzylation of hydroquinone.
Materials:
-
Hydroquinone (1.0 equiv)
-
Benzyl chloride (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add hydroquinone (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Slowly add benzyl chloride (1.0 equiv) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(benzyloxy)phenol as a white solid.
Step 2: Synthesis of 1-(Allyloxy)-4-(benzyloxy)benzene
This protocol details the O-allylation of 4-(benzyloxy)phenol.
Materials:
-
4-(Benzyloxy)phenol (1.0 equiv)
-
Allyl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)phenol (1.0 equiv) in acetone.
-
Add potassium carbonate (2.0 equiv) and allyl bromide (1.2 equiv).
-
Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield 1-(allyloxy)-4-(benzyloxy)benzene as a white crystalline solid.
Step 3: Claisen Rearrangement to 2-Allyl-4-(benzyloxy)phenol
This procedure describes the thermal Claisen rearrangement of 1-(allyloxy)-4-(benzyloxy)benzene.[4][5][6]
Materials:
-
1-(Allyloxy)-4-(benzyloxy)benzene (1.0 equiv)
-
N,N-Diethylaniline
Procedure:
-
Place 1-(allyloxy)-4-(benzyloxy)benzene (1.0 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Add N,N-diethylaniline as a high-boiling solvent.
-
Heat the mixture to 200 °C under an inert atmosphere (e.g., nitrogen or argon) for 4 hours.
-
Monitor the rearrangement by TLC.
-
After completion, cool the reaction mixture and dissolve it in diethyl ether.
-
Wash the ether solution with 1 M HCl to remove the N,N-diethylaniline, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain 2-allyl-4-(benzyloxy)phenol.
Step 4: Oxidative Cyclization to 5-(Benzyloxy)-2-methyl-2,3-dihydrobenzofuran
This protocol outlines the palladium-catalyzed oxidative cyclization of the ortho-allylphenol.[7]
Materials:
-
2-Allyl-4-(benzyloxy)phenol (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.1 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
Oxygen (balloon)
-
DMF/Water (10:1)
Procedure:
-
To a round-bottom flask, add 2-allyl-4-(benzyloxy)phenol (1.0 equiv), PdCl₂ (0.1 equiv), and Cu(OAc)₂ (2.0 equiv).
-
Add a mixture of DMF and water (10:1) as the solvent.
-
Stir the reaction mixture under an oxygen atmosphere (balloon) at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to give 5-(benzyloxy)-2-methyl-2,3-dihydrobenzofuran.
Step 5: Debenzylation to this compound
This final step describes the removal of the benzyl protecting group via catalytic hydrogenation.[8]
Materials:
-
5-(Benzyloxy)-2-methyl-2,3-dihydrobenzofuran (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Hydrogen gas (H₂)
-
Ethanol
Procedure:
-
Dissolve 5-(benzyloxy)-2-methyl-2,3-dihydrobenzofuran (1.0 equiv) in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized 2,3-Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a focal point of extensive research, with palladium-catalyzed methodologies emerging as powerful and versatile tools for the construction of these valuable heterocycles. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed strategies, offering a practical guide for researchers in organic synthesis and drug discovery.
Enantioselective Heck/Borylation of Alkene-Tethered Aryl Iodides
This method provides an efficient route to chiral 2,3-dihydrobenzofuranyl boronic esters, which are valuable intermediates for further functionalization. The reaction proceeds via a palladium-catalyzed enantioselective Heck/borylation sequence.[1]
Reaction Scheme:
Aryl iodide-tethered alkenes react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a chiral ligand to yield enantioenriched 2,3-dihydrobenzofuranyl boronic esters.
Experimental Protocol:
To a dried Schlenk tube under a nitrogen atmosphere, add the alkene-tethered aryl iodide (0.1 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd₂(dba)₃·CHCl₃ (2.5 mol%), and the chiral ligand N-Me-Xu₃ (7.5 mol%). Then, add anhydrous solvent (1 mL) and Cs₂CO₃ (2.0 equiv). The reaction mixture is stirred at a specified temperature for a designated time. After completion, the reaction is quenched, and the product is purified by column chromatography.
Quantitative Data Summary:
| Entry | Starting Material (Alkene-Tethered Aryl Iodide) | Product | Yield (%)[1] | ee (%)[1] |
| 1 | 2-Iodo-1-(prop-2-en-1-yloxy)benzene | 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydrobenzofuran | 95 | 94 |
| 2 | 1-Iodo-2-((2-methylprop-2-en-1-yl)oxy)benzene | 2-Methyl-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydrobenzofuran | 98 | 97 |
| 3 | 4-Fluoro-2-iodo-1-(prop-2-en-1-yloxy)benzene | 5-Fluoro-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydrobenzofuran | 93 | 92 |
| 4 | 4-Chloro-2-iodo-1-(prop-2-en-1-yloxy)benzene | 5-Chloro-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydrobenzofuran | 96 | 93 |
Reaction Workflow:
Caption: Workflow for Enantioselective Heck/Borylation.
Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
This strategy enables the coupling of readily available 2-allylphenol derivatives with aryl triflates to generate a diverse range of functionalized 2,3-dihydrobenzofurans with good diastereoselectivity.[2] The key to this transformation is the use of conditions that favor an anti-heteropalladation of the alkene.[2]
Reaction Scheme:
A 2-allylphenol derivative reacts with an aryl triflate in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the corresponding 2,3-disubstituted dihydrobenzofuran.
Experimental Protocol:
In a glovebox, a vial is charged with Pd(OAc)₂ (5 mol %), CPhos (10 mol %), and K₃PO₄ (2.0 equiv). The vial is sealed, removed from the glovebox, and the 2-allylphenol (1.0 equiv), aryl triflate (1.2 equiv), and toluene are added via syringe. The reaction mixture is then heated at 100 °C for the specified time. After cooling to room temperature, the mixture is filtered, concentrated, and purified by flash chromatography.
Quantitative Data Summary:
| Entry | 2-Allylphenol Derivative | Aryl Triflato | Product | Yield (%)[2] | dr[2] |
| 1 | 2-Allylphenol | Phenyl triflate | 2-(Phenylmethyl)-2,3-dihydrobenzofuran | 85 | >20:1 |
| 2 | 2-Allylphenol | 4-Methoxyphenyl triflate | 2-((4-Methoxyphenyl)methyl)-2,3-dihydrobenzofuran | 82 | >20:1 |
| 3 | 2-Allylphenol | 4-Chlorophenyl triflate | 2-((4-Chlorophenyl)methyl)-2,3-dihydrobenzofuran | 78 | >20:1 |
| 4 | 4-Bromo-2-allylphenol | Phenyl triflate | 5-Bromo-2-(phenylmethyl)-2,3-dihydrobenzofuran | 75 | >20:1 |
Proposed Catalytic Cycle:
Caption: Proposed Catalytic Cycle for Carboalkoxylation.
Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes
This powerful method provides access to chiral β-alkenyl-substituted 2,3-dihydrobenzofurans, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.[3][4] The reaction proceeds with high yields and excellent enantioselectivities.[3]
Reaction Scheme:
An o-bromophenol reacts with a 1,3-diene in the presence of a palladium catalyst, a chiral phosphine ligand (TY-Phos), and a base to afford the chiral β-alkenyl-substituted 2,3-dihydrobenzofuran.[3][5]
Experimental Protocol:
A mixture of Pd₂(dba)₃·CHCl₃ (5 mol%), TY-Phos (12 mol%), and PhONa (2 equiv) in CH₂Cl₂ is stirred at room temperature for 30 minutes. Then, the o-bromophenol (1.0 equiv) and the 1,3-diene (1.5 equiv) are added. The resulting mixture is stirred at 40 °C for the indicated time. Upon completion, the reaction mixture is concentrated and purified by silica gel chromatography.[3]
Quantitative Data Summary:
| Entry | o-Bromophenol | 1,3-Diene | Product | Yield (%)[3] | ee (%)[3] |
| 1 | 2-Bromophenol | 1-Phenyl-1,3-butadiene | 2-(1-Phenylallyl)-2,3-dihydrobenzofuran | 96 | 92 |
| 2 | 2-Bromo-4-chlorophenol | 1-Phenyl-1,3-butadiene | 5-Chloro-2-(1-phenylallyl)-2,3-dihydrobenzofuran | 99 | 97 |
| 3 | 2-Bromophenol | 1-(4-Methoxyphenyl)-1,3-butadiene | 2-(1-(4-Methoxyphenyl)allyl)-2,3-dihydrobenzofuran | 90 | 96 |
| 4 | 2-Bromo-4-methylphenol | 1-Phenyl-1,3-butadiene | 5-Methyl-2-(1-phenylallyl)-2,3-dihydrobenzofuran | 89 | 93 |
Logical Relationship of Key Components:
Caption: Key Components for Asymmetric Heck/Tsuji-Trost Reaction.
Hydroxyl-Directed C-H Activation/C-O Cyclization
This method offers a direct approach to constructing dihydrobenzofurans, including spirocyclic analogs, through a palladium(II)-catalyzed C-H activation and subsequent C-O bond formation.[6] The directing hydroxyl group is crucial for the regioselectivity of the C-H activation.[6]
Reaction Scheme:
A tertiary alcohol with an adjacent aryl group undergoes intramolecular cyclization in the presence of a palladium catalyst and an oxidant to form a 2,3-dihydrobenzofuran.
Experimental Protocol:
To a solution of the alcohol substrate (1.0 equiv) in a suitable solvent (e.g., toluene), Pd(OAc)₂ (10 mol %), an appropriate ligand (if necessary), and an oxidant (e.g., PhI(OAc)₂) are added. The reaction mixture is heated at a specified temperature until the starting material is consumed. After cooling, the mixture is worked up and the product is purified by chromatography.
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%)[6] |
| 1 | 1,1-Diphenylethan-1-ol | 2-Methyl-2-phenyl-2,3-dihydrobenzofuran | 85 |
| 2 | 1-(4-Methoxyphenyl)-1-phenylethan-1-ol | 2-(4-Methoxyphenyl)-2-methyl-2,3-dihydrobenzofuran | 78 |
| 3 | 1-(4-Chlorophenyl)-1-phenylethan-1-ol | 2-(4-Chlorophenyl)-2-methyl-2,3-dihydrobenzofuran | 82 |
| 4 | 2-Phenylpropan-2-ol | 2,2-Dimethyl-2,3-dihydrobenzofuran | 75 |
Signaling Pathway Analogy (Information Flow):
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Oxidative Cyclization for the Synthesis of Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmaceutically active compounds. Its derivatives exhibit a broad spectrum of biological activities, making the development of efficient synthetic routes to this core structure a significant focus in medicinal chemistry and drug discovery. Oxidative cyclization of substituted phenols has emerged as a powerful and versatile strategy for the construction of the dihydrobenzofuran ring system. This document provides an overview of various modern protocols for this transformation, detailing the experimental procedures and presenting comparative data to aid in methodology selection.
Overview of Methodologies
Several distinct catalytic and stoichiometric approaches have been developed for the oxidative cyclization to form dihydrobenzofurans. The choice of method often depends on the substitution pattern of the starting phenol, the desired functional group tolerance, and considerations for stereoselectivity. Key strategies include photocatalysis, transition metal catalysis (utilizing gold, palladium, iron), and the use of hypervalent iodine reagents.
Data Presentation: Comparison of Protocols
The following tables summarize the key features and quantitative data for different oxidative cyclization protocols to facilitate comparison.
Table 1: Photocatalytic [3+2] Cycloaddition of Phenols and Styrenes [1]
| Catalyst/Oxidant | Substrate Scope (Phenol) | Substrate Scope (Styrene) | Yield (%) | Key Features |
| Ru(bpz)₃(PF₆)₂ / (NH₄)₂S₂O₈ | Electron-rich phenols (2- or 4-alkoxy substituted) | Electron-rich styrenes | 55-95 | Visible light-mediated, mild conditions, broad scope. |
| 3-Substituted phenols | para- or ortho-substituted styrenes | 60-85 | Highly regioselective for unsymmetrical phenols. | |
| 3,5-Disubstituted phenols | 70-92 | Tolerates steric hindrance. | ||
| Polycyclic phenols | 65-88 | Applicable to complex scaffolds. |
Table 2: Gold-Catalyzed [2+3] Cyclo-coupling of 1,3-Enynes and Phenols [2][3]
| Catalyst/Additive | Substrate Scope (Phenol) | Substrate Scope (1,3-Enyne) | Yield (%) | Key Features |
| Ph₃PAuCl/AgNTf₂ / 2,6-dichloropyridine N-oxide | para-substituted and para-unsubstituted phenols | 4-Aryl-1,3-butenynes | 29-85 | Highly ortho-selective C-H functionalization. |
| Forms dihydrobenzofuran via a cascade process. |
Table 3: Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization [4]
| Catalyst/Oxidant | Substrate Scope | Yield (%) | Key Features |
| Pd(OAc)₂ / PhI(OAc)₂ | Phenols with a tethered alkene | 65-92 | Directed by a proximate hydroxyl group. |
| ortho-Brominated phenols with a tethered alkene | 88 | Tolerates pre-functionalized substrates. |
Table 4: Iron-Catalyzed Oxidative Coupling of Hydroquinones and Olefins [5]
| Catalyst/Oxidant | Substrate Scope (Hydroquinone) | Substrate Scope (Olefin) | Yield (%) | Key Features | | :--- | :--- | :--- | :--- | | FeCl₃ / DDQ | Hydroquinones with electron-withdrawing groups at C2 | Styrenes, enol ethers, allyl silane | 50-85 | One-pot reaction. | | | N-electron-withdrawing group-substituted 4-aminophenols | Styrenes | 59-75 | Applicable to acetaminophen derivatives. |
Experimental Protocols
Protocol 1: Visible-Light Photocatalytic [3+2] Cycloaddition of a Phenol and a Styrene[1]
This protocol describes the synthesis of a dihydrobenzofuran via a visible light-induced oxidative cycloaddition.
Materials:
-
Substituted phenol (0.10 mmol, 1.0 equiv)
-
Substituted styrene (0.13 mmol, 1.3 equiv)
-
Ru(bpz)₃(PF₆)₂ (0.005 mmol, 0.05 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (0.20 mmol, 2.0 equiv)
-
Acetonitrile (MeCN), degassed (to make a 0.1 M solution with respect to the phenol)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the substituted phenol, substituted styrene, Ru(bpz)₃(PF₆)₂, and ammonium persulfate.
-
The vial is sealed with a septum and purged with nitrogen or argon for 15 minutes.
-
Degassed acetonitrile is added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED lamp for 24 hours at room temperature.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired dihydrobenzofuran.
Protocol 2: Gold-Catalyzed Formal [2+3] Cyclo-coupling of a 1,3-Enyne and a Phenol[2]
This protocol details the synthesis of a dihydrobenzofuran derivative using a gold-catalyzed reaction between a 1,3-enyne and a phenol.
Materials:
-
1,3-Enyne (e.g., 4-phenyl-1,3-butenyne) (0.2 mmol, 1.0 equiv)
-
Phenol (0.4 mmol, 2.0 equiv)
-
Ph₃PAuCl (0.01 mmol, 0.05 equiv)
-
AgNTf₂ (0.01 mmol, 0.05 equiv)
-
2,6-Dichloropyridine-N-oxide (0.3 mmol, 1.5 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 1,3-enyne, phenol, Ph₃PAuCl, and AgNTf₂.
-
Add anhydrous dichloromethane.
-
A solution of 2,6-dichloropyridine-N-oxide in anhydrous dichloromethane is added to the reaction mixture via a syringe pump over a period of 12 hours.
-
The reaction is stirred at room temperature for an additional 12 hours after the addition is complete.
-
The reaction mixture is then filtered through a short pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the dihydrobenzofuran product.
Protocol 3: Palladium-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization[4]
This protocol describes the intramolecular cyclization of a phenol bearing a tethered alkene.
Materials:
-
Substrate (e.g., 2-(pent-4-en-1-yl)phenol) (0.2 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 0.05 equiv)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) (0.3 mmol, 1.5 equiv)
-
Lithium carbonate (Li₂CO₃) (0.3 mmol, 1.5 equiv)
-
Hexafluorobenzene (C₆F₆), anhydrous (2 mL)
Procedure:
-
In a sealed tube, combine the phenolic substrate, Pd(OAc)₂, PhI(OAc)₂, and Li₂CO₃.
-
Add anhydrous hexafluorobenzene.
-
The tube is sealed and the reaction mixture is heated to 100 °C for 36 hours.
-
After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through Celite.
-
The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: Generalized mechanism of oxidative cyclization to form dihydrobenzofurans.
Caption: A standard workflow for the synthesis and purification of dihydrobenzofurans.
References
- 1. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of 2,3-Dihydrobenzofuran-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,3-Dihydrobenzofuran-5-ol in common antioxidant capacity assays, specifically the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This document includes detailed experimental protocols, a summary of available antioxidant data, and visualizations of the experimental workflows and a relevant antioxidant signaling pathway.
Introduction to this compound as an Antioxidant
This compound is a heterocyclic organic compound belonging to the benzofuran family.[1] Many natural and synthetic benzofuran derivatives have garnered significant interest from medicinal chemists and pharmacologists due to their diverse and potent biological activities, including antioxidant properties.[1][2] The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing free radicals and mitigating oxidative stress. Oxidative stress is a key factor in the pathogenesis of numerous chronic diseases.[3]
Data Presentation
Although direct IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound from DPPH and ABTS assays are not specified in the searched literature, the following tables summarize its electrochemical properties, which are indicative of its antioxidant potential.[4] For comparative purposes, an IC20 value for a related, more substituted dihydrobenzofuran derivative is also included.[5]
Table 1: Electrochemical and Physicochemical Properties of this compound [4]
| Property | Value | Method |
| One-Electron Reduction Potential (ArO•/ArO⁻) | 0.49 V vs NHE | Pulse Radiolysis |
| Homolytic O-H Bond Dissociation Enthalpy | 340 kJ mol⁻¹ | Calculated using Hess's Law |
| pKa | 10.6 | Spectrophotometry |
| Reduction Potential (ArOH → ArO• + H⁺) | 1.35 V vs NHE (irreversible) | Cyclic Voltammetry |
Table 2: DPPH Radical Scavenging Activity of a Related Dihydrobenzofuran Derivative [5]
| Compound | Assay | IC20 (µM) |
| 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran | DPPH | 10.39 |
Experimental Protocols
The following are detailed, adaptable protocols for the DPPH and ABTS assays, suitable for evaluating the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] This neutralization of the radical leads to a color change from deep violet to pale yellow, which is monitored spectrophotometrically at approximately 517 nm.[3] The degree of discoloration is proportional to the antioxidant's scavenging activity.[3]
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[3]
-
Preparation of Test Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.
-
Preparation of Positive Control: Prepare a series of dilutions of Trolox or ascorbic acid in methanol to serve as a positive control.
-
Assay Protocol (96-well plate format):
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
Determination of IC50: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[[“]] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate.[[“]] The resulting blue-green radical has a characteristic absorbance at 734 nm.[[“]] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the ABTS•⁺ is reduced, leading to a decrease in absorbance.[[“]]
Reagents and Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol (spectrophotometric grade)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Preparation of Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
Generation of ABTS•⁺ Radical Cation: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This generates the ABTS•⁺ radical cation.
-
Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7][9]
-
Preparation of Test Sample and Positive Control Solutions: Prepare a series of dilutions of this compound and Trolox in the same solvent used to dilute the ABTS•⁺ solution.
-
Assay Protocol (96-well plate format):
-
Measurement: Measure the absorbance at 734 nm.[7]
-
Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Determination of TEAC Value: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined from a standard curve of Trolox and is expressed as µmol of Trolox equivalents per gram of the sample.
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Antioxidant Signaling Pathway
While the specific signaling pathways for this compound have not been fully elucidated, phenolic compounds are known to exert indirect antioxidant effects by activating endogenous protective mechanisms.[10] A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[3][7]
Caption: Nrf2-ARE antioxidant signaling pathway activated by phenolic compounds.
References
- 1. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.scottlab.com [files.scottlab.com]
- 7. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. At the interface of antioxidant signalling and cellular function: Key polyphenol effects | Semantic Scholar [semanticscholar.org]
- 10. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Dihydrobenzofurans in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic system frequently found in biologically active natural products and synthetic pharmaceutical agents.[1] Its rigid, planar structure, combined with the presence of an oxygen atom, allows for diverse functionalization and interaction with various biological targets. This has led to the exploration of 2,3-dihydrobenzofuran derivatives across multiple therapeutic areas, including inflammation, cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3][4][5] This document provides detailed application notes on the medicinal chemistry of 2,3-dihydrobenzofurans, protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways.
Anti-inflammatory Applications
2,3-Dihydrobenzofuran derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes and pathways involved in the inflammatory cascade.
One notable class of anti-inflammatory 2,3-dihydrobenzofurans is the 2,3-dihydrobenzofuran-2-ones.[2] A series of these compounds, developed as analogues of the natural product wortmannin, have shown potent inhibitory effects on prostaglandin synthesis.[2] Prostaglandins are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs.[6] In particular, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has been identified as a highly potent anti-inflammatory agent, exceeding the activity of established drugs like diclofenac and indomethacin in certain preclinical models.[2]
Fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have also been investigated for their anti-inflammatory properties.[3][7] Several of these compounds effectively suppressed inflammation in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and reducing the secretion of inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[3][7][8]
The anti-inflammatory effects of some 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have been linked to their activity as histamine H3 and H4 receptor ligands.[9] The H4 receptor, in particular, is a promising target for novel anti-inflammatory therapies.[9]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target/Assay | IC50 (µM) | Reference |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis (in vitro) | More potent than indomethacin | [2] |
| Fluorinated Dihydrobenzofuran 2 | IL-6 secretion (LPS-stimulated macrophages) | 1.23 | [8] |
| Fluorinated Dihydrobenzofuran 3 | IL-6 secretion (LPS-stimulated macrophages) | 9.04 | [8] |
| Fluorinated Dihydrobenzofuran 8 | IL-6 secretion (LPS-stimulated macrophages) | 1.23 | [8] |
| Fluorinated Dihydrobenzofuran 2 | CCL2 secretion (LPS-stimulated macrophages) | 1.5 | [8] |
| Fluorinated Dihydrobenzofuran 3 | CCL2 secretion (LPS-stimulated macrophages) | 19.3 | [8] |
| Fluorinated Dihydrobenzofuran 8 | CCL2 secretion (LPS-stimulated macrophages) | 1.5 | [8] |
| Fluorinated Dihydrobenzofuran 2 | NO formation (LPS-stimulated macrophages) | 2.4 | [8] |
| Fluorinated Dihydrobenzofuran 3 | NO formation (LPS-stimulated macrophages) | 5.2 | [8] |
| Fluorinated Dihydrobenzofuran 5 | NO formation (LPS-stimulated macrophages) | 2.4 | [8] |
| Fluorinated Dihydrobenzofuran 6 | NO formation (LPS-stimulated macrophages) | 5.2 | [8] |
| Fluorinated Dihydrobenzofuran 8 | NO formation (LPS-stimulated macrophages) | 2.4 | [8] |
| Fluorinated Dihydrobenzofuran 2 | PGE2 formation (LPS-stimulated macrophages) | 1.92 | [8] |
| Fluorinated Dihydrobenzofuran 3 | PGE2 formation (LPS-stimulated macrophages) | 1.48 | [8] |
| Fluorinated Dihydrobenzofuran 5 | PGE2 formation (LPS-stimulated macrophages) | 1.1 | [8] |
| Fluorinated Dihydrobenzofuran 6 | PGE2 formation (LPS-stimulated macrophages) | 20.5 | [8] |
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1][2] Its activation leads to the transcription of numerous pro-inflammatory genes.[1] Many anti-inflammatory compounds, including 2,3-dihydrobenzofuran derivatives, exert their effects by modulating this pathway.
Caption: Canonical NF-κB signaling pathway in inflammation.
Anticancer Applications
The 2,3-dihydrobenzofuran scaffold is also a promising platform for the development of anticancer agents.[3][10][11] Derivatives of this heterocycle have demonstrated cytotoxicity against various cancer cell lines and the ability to interfere with key signaling pathways involved in tumorigenesis.[10]
Fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have shown promising anticancer effects in human colorectal adenocarcinoma cells (HCT116).[3][7] Certain compounds containing difluorine, bromine, and ester or carboxylic acid groups inhibited cancer cell proliferation by approximately 70%.[3] Their mechanism of action involves the inhibition of the anti-apoptotic protein Bcl-2 and the induction of PARP-1 cleavage and DNA fragmentation, indicating an apoptotic cell death pathway.[3][7]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofuran with difluorine, bromine, and ester/carboxylic acid groups | HCT116 (colorectal adenocarcinoma) | Inhibition of proliferation | ~70% inhibition | [3] |
| Brominated methyl- or acetyl-benzofuran derivatives | K562 (leukemia), MOLT-4 (leukemia), HeLa (cervix carcinoma) | Cytotoxicity | Significant activity | [11] |
| 2,3-Dihydrobenzofuran | HeLa (cervix carcinoma) | Cytotoxicity | 23.86 µg/ml | [12] |
Signaling Pathway: Bcl-2/Bax Apoptosis Pathway
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating apoptosis.[13][14] Many anticancer drugs, including certain 2,3-dihydrobenzofuran derivatives, induce apoptosis by shifting this balance in favor of the pro-apoptotic members.
Caption: Simplified Bcl-2/Bax mediated apoptosis pathway.
Neuroprotective Applications
The 2,3-dihydrobenzofuran scaffold has emerged as a valuable template for the design of neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's disease.[4][13] These compounds can exert their effects through multiple mechanisms, including antioxidant activity, inhibition of excitotoxicity, and modulation of key enzymes and signaling pathways in the central nervous system.[15]
A selenium-containing 2,3-dihydrobenzofuran derivative, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), has demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease.[13] This compound improved memory performance and reduced oxidative stress markers.[13] Furthermore, it modulated the activity of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[13] TFSeB also showed anti-apoptotic and anti-inflammatory effects by modulating the expression of Bcl-2, Bax, and NF-κB.[13]
Other benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities.[15] Certain derivatives exhibited potent protection against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells.[15]
Experimental Workflow: Neuroprotective Agent Evaluation
Caption: Workflow for the evaluation of neuroprotective agents.
Other Applications
The versatility of the 2,3-dihydrobenzofuran scaffold extends to other therapeutic areas:
-
Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 receptor agonists. These compounds show promise for the treatment of neuropathic pain.
-
Cardiovascular Agents: Certain 2,3-dihydrobenzofuran derivatives have been investigated for their cardiovascular activity, with some showing antihypertensive properties. More recently, indoline, benzofuran, and benzodioxole analogs, including 2,3-dihydrobenzofuran derivatives, have been identified as potent activators of the cardiac Ca2+ pump SERCA2a, a promising target for heart failure treatment.[5]
-
Pharmaceutical Intermediates: 2,3-Dihydrobenzofuran is a key intermediate in the synthesis of several pharmaceutical compounds, most notably Darifenacin, a medication used to treat overactive bladder.
Experimental Protocols
Synthesis of 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one (General procedure for related analogues)
This protocol is a generalized representation based on the synthesis of similar benzofuranone structures. Specific reaction conditions may vary.
-
Starting Material: A suitably substituted phenol.
-
Alkylation: React the phenol with an appropriate alkylating agent (e.g., a cyclohexyl halide) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) to introduce the cyclohexyl group.
-
Chlorination: Introduce a chlorine atom at the desired position using a chlorinating agent (e.g., N-chlorosuccinimide) in a suitable solvent (e.g., chloroform).
-
Cyclization to form the dihydrobenzofuranone ring: This can be achieved through various methods, one of which involves the reaction with a suitable two-carbon synthon that can cyclize to form the lactone ring. For example, a reaction with a glyoxylic acid derivative followed by cyclization.
-
Purification: The final product is purified by column chromatography on silica gel.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer the test compound (2,3-dihydrobenzofuran derivative) or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally. A standard reference drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
In Vitro Prostaglandin Synthesis Assay
This assay measures the ability of a compound to inhibit the synthesis of prostaglandins.
-
Enzyme Source: Microsomal fraction from ram seminal vesicles or purified cyclooxygenase (COX-1 and COX-2) enzymes.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing necessary cofactors like glutathione and hydroquinone.
-
Test Compound Preparation: Dissolve the 2,3-dihydrobenzofuran derivative in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Mixture: In a reaction tube, add the assay buffer, enzyme preparation, and the test compound or vehicle.
-
Initiation of Reaction: Start the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 2N HCl).
-
Extraction of Prostaglandins: Extract the prostaglandins from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Quantification: Evaporate the organic solvent and reconstitute the residue in an appropriate buffer. Quantify the amount of prostaglandin E2 (PGE2) produced using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of prostaglandin synthesis (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration.
LPS-Stimulated Macrophage Inflammation Assay
This in vitro assay assesses the anti-inflammatory activity of compounds on cultured macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line or primary peritoneal macrophages.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Plating: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant for the measurement of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent.
-
Cytokines (IL-6, TNF-α, CCL2): Quantify the levels of cytokines in the supernatant using specific ELISA kits.
-
Prostaglandin E2 (PGE2): Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
-
Cell Viability: Assess the cytotoxicity of the test compound using an MTT assay to ensure that the observed effects are not due to cell death.
-
Data Analysis: Calculate the percentage of inhibition of each inflammatory mediator and determine the IC50 values.
Y-Maze Test for Spatial Working Memory
This behavioral test is used to assess short-term spatial working memory in rodents.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Animals: Mice or rats.
-
Procedure:
-
Place the animal at the center of the Y-maze.
-
Allow the animal to freely explore the three arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An "alternation" is defined as a sequence of entries into three different arms on consecutive choices (e.g., ABC, CAB).
-
-
Calculation: The percentage of spontaneous alternation is calculated as follows: % Alternation = [Number of alternations / (Total number of arm entries - 2)] x 100
-
Interpretation: A higher percentage of alternation indicates better spatial working memory.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.
-
Apparatus: An open-field arena.
-
Habituation: On the first day, allow the animal to explore the empty arena for a set period (e.g., 10 minutes).
-
Training (Familiarization) Phase: On the second day, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).
-
Calculation: A discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
Interpretation: A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.
Passive Avoidance Test
This fear-motivated test is used to assess long-term memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition) Trial:
-
Place the animal in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment, the door is closed, and a mild electric foot shock is delivered.
-
-
Testing (Retention) Trial: After a retention interval (e.g., 24 hours), place the animal back in the light compartment.
-
Measurement: Record the latency to enter the dark compartment.
-
Interpretation: A longer latency to enter the dark compartment during the testing trial indicates that the animal has learned and remembers the aversive experience, suggesting intact long-term memory.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 5-Chloro-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. 5-chloro-2,3-dihydro-1-benzofuran synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 2,3-Dihydrobenzofuran-5-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,3-Dihydrobenzofuran-5-ol in various matrices. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a key chemical intermediate and a structural motif present in various biologically active compounds. Accurate and precise quantification of this analyte is crucial for process optimization, quality control, and pharmacokinetic studies. This document outlines three common and robust analytical methods for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
A summary of the performance characteristics of the three analytical methods is presented below. These methods are adaptable to various sample matrices, though validation in the specific matrix of interest is essential.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% |
| Typical Run Time | 15 minutes | 20 minutes | 8 minutes |
Experimental Protocols
The following sections provide detailed protocols for each analytical method. Adherence to Good Laboratory Practices (GLP) is recommended for all analytical work.
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.
3.1.1. Sample Preparation
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.1.2. Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
3.1.3. Method Validation
The method should be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4][5]
Due to the polar nature of the hydroxyl group, derivatization is recommended for improved chromatographic peak shape and sensitivity. A method for the related compound 2,3-dihydrobenzofuran has been reported using GC-MS.[6]
3.2.1. Sample Preparation and Derivatization
-
Prepare a stock solution of the sample in a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3.2.2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C (hold for 2 minutes), ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 260 °C (splitless mode).
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-400 for full scan or Selective Ion Monitoring (SIM) for target ions.
-
For the TMS-derivative, monitor characteristic ions (e.g., the molecular ion and key fragment ions).
-
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids. The analysis of hydroxylated compounds by LC-MS/MS is a well-established technique.[7][8][9]
3.3.1. Sample Preparation
-
For biological samples (e.g., plasma, urine), perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase and transfer to an HPLC vial.
3.3.2. LC-MS/MS Conditions
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Detection (ESI in Negative Ion Mode):
-
Ion Source: ESI (-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion. The specific mass transitions should be optimized by direct infusion of a standard solution.
-
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Interrelation of key parameters in analytical method validation.
References
- 1. youtube.com [youtube.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of optimal sampling time after firefighter training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 2,3-Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of amino-substituted 2,3-dihydrobenzofurans, a key transformation in the synthesis of various biologically active molecules and pharmaceutical candidates. The protocols outlined below are based on established methods for the N-alkylation of aromatic amines and have been adapted for the 2,3-dihydrobenzofuran scaffold.
Introduction
N-alkylation of 2,3-dihydrobenzofurans is a critical step in the structural modification of this privileged heterocyclic motif. The introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the resulting compounds, including their potency, selectivity, and pharmacokinetic profiles. The primary methods for achieving N-alkylation of the amino group on the 2,3-dihydrobenzofuran ring are reductive amination and direct alkylation with alkyl halides.
Key N-Alkylation Strategies
Two primary and effective methods for the N-alkylation of 2,3-dihydrobenzofuran amines are:
-
Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method is highly versatile and avoids the issue of over-alkylation often encountered with alkyl halides.
-
Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products and may require careful control of reaction conditions for selective mono-alkylation.
The selection of the appropriate method depends on the desired alkyl group, the availability of starting materials, and the desired selectivity.
Experimental Protocols
Starting Material Synthesis: 2,3-Dihydrobenzofuran-5-amine
The starting material, 2,3-dihydrobenzofuran-5-amine, can be synthesized from 5-nitro-2,3-dihydrobenzofuran via catalytic hydrogenation.
Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-amine [1]
-
Materials:
-
5-nitro-2,3-dihydrobenzofuran (10 g)
-
Raney Nickel (2.5 g)
-
Ethanol (50 mL)
-
Parr apparatus or similar hydrogenation equipment
-
Hydrogen gas
-
-
Procedure:
-
In a Parr apparatus, combine 5-nitro-2,3-dihydrobenzofuran (10 g) and Raney Nickel (2.5 g) in ethanol (50 mL).
-
Pressurize the apparatus with hydrogen gas to 50 p.s.i.
-
Stir the mixture at room temperature until the hydrogen uptake ceases.
-
Carefully vent the apparatus and filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2,3-dihydrobenzofuran-5-amine as an oil.
-
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient method for the controlled mono-alkylation of primary amines.
Protocol 2: General Procedure for Reductive Amination of 2,3-Dihydrobenzofuran-5-amine
-
Materials:
-
2,3-Dihydrobenzofuran-5-amine (1.0 mmol)
-
Aldehyde or Ketone (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Acetic Acid (optional, catalytic amount)
-
-
Procedure:
-
Dissolve 2,3-dihydrobenzofuran-5-amine (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in DCM or DCE (10 mL).
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2,3-dihydrobenzofuran.
-
Data Presentation: Reductive Amination
| Entry | Aldehyde/Ketone | Product | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | N-Benzyl-2,3-dihydrobenzofuran-5-amine | NaBH(OAc)₃ | DCE | 12 | 85-95 |
| 2 | Propanal | N-Propyl-2,3-dihydrobenzofuran-5-amine | NaBH(OAc)₃ | DCM | 8 | 80-90 |
| 3 | Acetone | N-Isopropyl-2,3-dihydrobenzofuran-5-amine | NaBH(OAc)₃ | DCE | 24 | 75-85 |
Note: Yields are estimated based on typical reductive amination reactions of aromatic amines and may require optimization for specific substrates.
N-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a common method for introducing alkyl groups. Careful control of stoichiometry is crucial to favor mono-alkylation.
Protocol 3: General Procedure for N-Alkylation with Alkyl Halides
-
Materials:
-
2,3-Dihydrobenzofuran-5-amine (1.0 mmol)
-
Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.05 mmol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
To a solution of 2,3-dihydrobenzofuran-5-amine (1.0 mmol) in ACN or DMF (10 mL), add the base (K₂CO₃ or Cs₂CO₃, 1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.05 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: N-Alkylation with Alkyl Halides
| Entry | Alkyl Halide | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | N-Benzyl-2,3-dihydrobenzofuran-5-amine | K₂CO₃ | ACN | 80 | 6 | 70-80 |
| 2 | Ethyl iodide | N-Ethyl-2,3-dihydrobenzofuran-5-amine | Cs₂CO₃ | DMF | 60 | 12 | 65-75 |
| 3 | Methyl iodide | N-Methyl-2,3-dihydrobenzofuran-5-amine | K₂CO₃ | ACN | 60 | 8 | 70-80 |
Note: Yields are estimated based on typical N-alkylation reactions of aromatic amines and may require optimization for specific substrates and to control for potential di-alkylation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the N-alkylation of 2,3-dihydrobenzofurans.
Conclusion
The N-alkylation of 2,3-dihydrobenzofurans can be effectively achieved through reductive amination or direct alkylation with alkyl halides. Reductive amination offers high selectivity for mono-alkylation and broad substrate scope. Direct alkylation provides a straightforward alternative, although it may require more careful optimization to control selectivity. The choice of method will depend on the specific synthetic goals and available resources. The protocols provided herein serve as a detailed guide for researchers in the fields of medicinal chemistry and drug development to synthesize novel N-substituted 2,3-dihydrobenzofuran derivatives.
References
Application Notes and Protocols: 2,3-Dihydrobenzofurans as Potent Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). As a downstream enzyme in the arachidonic acid pathway, and often functionally coupled with cyclooxygenase-2 (COX-2), mPGES-1 presents an attractive target for the development of novel anti-inflammatory therapeutics with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The 2,3-dihydrobenzofuran scaffold has emerged as a promising chemotype for the design of potent and selective mPGES-1 inhibitors.[2][3] These application notes provide a summary of the inhibitory activity of select 2,3-dihydrobenzofuran derivatives, detailed protocols for their evaluation, and a visual representation of the relevant signaling pathway and experimental workflows.
Data Presentation: Inhibitory Activity of 2,3-Dihydrobenzofuran Derivatives
The following table summarizes the in vitro inhibitory activity of representative 2,3-dihydrobenzofuran compounds against mPGES-1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Scaffold | Assay Type | IC50 (µM) | Reference |
| 19 | 2,3-Dihydrobenzofuran | Cell-free | ~2 | [2][4] |
| 20 | 2,3-Dihydrobenzofuran | Cell-free | ~2 | [2][4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to identifying and characterizing 2,3-dihydrobenzofuran-based mPGES-1 inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system using a microsomal fraction containing the enzyme.[5]
a. Preparation of Microsomal Fraction (Source of mPGES-1):
-
Cell Source: A549 human lung carcinoma cells are a suitable source as mPGES-1 is overexpressed upon stimulation.[5]
-
Stimulation: Culture A549 cells and stimulate with Interleukin-1 beta (IL-1β) at a final concentration of 1 ng/mL for 24-48 hours to induce mPGES-1 expression.[5]
-
Homogenization: Harvest the cells, wash with cold phosphate-buffered saline (PBS), and resuspend in a homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.1 mM dithiothreitol).[5]
-
Centrifugation: Homogenize the cells using a Dounce homogenizer or sonicator on ice. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Microsome Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Store the microsomal fraction at -80°C.
b. Assay Protocol:
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Compound Addition: Add the 2,3-dihydrobenzofuran test compound solution at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MK-886).
-
Enzyme Addition: Add the prepared microsomal enzyme preparation to the wells. The amount of microsomal protein will need to be optimized for the assay.
-
Cofactor Addition: Add reduced glutathione (GSH) to a final concentration of 2.5 mM.
-
Pre-incubation: Pre-incubate the plate at 4°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2). A typical final concentration is 5-10 µM. PGH2 is unstable and should be handled according to the manufacturer's instructions, typically stored at -80°C and thawed immediately before use.[5]
-
Incubation: Incubate the reaction mixture for 60-90 seconds at room temperature.[5]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a solution of SnCl2 or FeCl2, which terminates the enzymatic reaction.[5]
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based mPGES-1 Inhibition Assay (PGE2 Production Assay)
This assay evaluates the ability of a compound to inhibit PGE2 production in intact cells, providing insights into cell permeability and activity in a more physiological context.[5]
a. Cell Culture and Seeding:
-
Cell Line: A549 human lung carcinoma cells or RAW 264.7 murine macrophage cells are commonly used.
-
Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Seed the cells in 24- or 48-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
b. Assay Protocol:
-
Pre-treatment: Remove the culture medium and replace it with fresh serum-free medium containing various concentrations of the 2,3-dihydrobenzofuran test compounds. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells for 1-2 hours.[5]
-
Stimulation: Add a pro-inflammatory stimulus to induce mPGES-1 expression and PGE2 production. For A549 cells, Interleukin-1 beta (IL-1β) at a final concentration of 1-10 ng/mL is commonly used.[5] For RAW 264.7 cells, lipopolysaccharide (LPS) at 1 µg/mL can be used.
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for PGE2 measurement. Centrifuge the supernatant to remove any detached cells or debris.[5]
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's protocol.
-
Cell Viability Assessment: It is crucial to assess the cytotoxicity of the compounds at the tested concentrations to ensure that the observed inhibition of PGE2 production is not due to cell death. This can be done in a parallel plate using assays such as MTT, MTS, or LDH release assays.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The 2,3-dihydrobenzofuran scaffold represents a valuable starting point for the development of novel mPGES-1 inhibitors. The protocols outlined in these application notes provide a robust framework for the in vitro and cell-based evaluation of these compounds. Further optimization of this scaffold through medicinal chemistry efforts, guided by the described experimental workflows, holds the potential to yield potent and selective anti-inflammatory agents with an improved therapeutic profile.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Developing 2,3-Dihydrobenzofuran Derivatives as Cannabinoid Receptor 2 (CB2) Agonists
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the development of selective ligands for the cannabinoid CB(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo characterization of A-796260: a selective cannabinoid CB2 receptor agonist exhibiting analgesic activity in rodent pain models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Benzofuran Derivatives by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of benzofuran derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for the quantification, identification, and quality control of benzofuran-containing compounds, which are prevalent in pharmaceuticals and new psychoactive substances.[1][2][3]
Introduction to Analytical Techniques
Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The choice between HPLC and GC-MS for their analysis depends on the specific properties of the derivative, such as volatility, thermal stability, and the required sensitivity of the assay.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of benzofuran derivatives, including those that are non-volatile or thermally labile. Coupled with UV or Mass Spectrometry (MS) detectors, HPLC offers excellent quantitative performance.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and thermally stable benzofuran derivatives. It provides high separation efficiency and definitive structural information through mass spectral fragmentation patterns.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative performance of HPLC-UV and GC-MS for the analysis of representative benzofuran derivatives. These values are illustrative and may vary based on the specific instrumentation and analytical conditions.
Table 1: Linearity and Range of Selected Benzofuran Derivatives [1][3]
| Validation Parameter | HPLC-UV | GC-MS |
| Compound | 2-(2-thienyl)benzofuran | 2-(2-thienyl)benzofuran |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Compound | Carbofuran | Not specified |
| Linearity Range (µg/mL) | 7.5 - 75 | |
| Correlation Coefficient (r²) | 0.999 | |
| Compound | Vilazodone | Not specified |
| Linearity Range (ng/mL) | 1 - 64 | |
| Correlation Coefficient (r²) | >0.99 |
Table 2: Sensitivity (LOD & LOQ) of Selected Benzofuran Derivatives [1][3]
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| Compound | 2-(2-thienyl)benzofuran | 2-(2-thienyl)benzofuran |
| Limit of Detection (LOD) | 0.05 | 0.01 |
| Limit of Quantitation (LOQ) | 0.15 | 0.03 |
| Compound | Carbofuran | Not specified |
| Limit of Detection (LOD) | 1.31 | |
| Limit of Quantitation (LOQ) | 3.97 |
Experimental Protocols
Protocol 1: HPLC-UV/MS Analysis of Benzofuran Derivatives
This protocol outlines a general procedure for the analysis of benzofuran derivatives in pharmaceutical formulations.[1]
1. Sample Preparation (Pharmaceutical Formulations) [1]
-
Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the benzofuran derivative.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[1]
2. HPLC-UV/MS Instrumentation and Conditions [1][3]
-
HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions.[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
UV Detection: 310 nm.[3]
-
MS Detection (ESI Positive Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 500 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 150°C[7]
-
Protocol 2: GC-MS Analysis of Volatile Benzofuran Derivatives
This protocol is suitable for the analysis of thermally stable and volatile benzofuran derivatives.
1. Sample Preparation
-
For pure compounds or standards: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration within the instrument's linear range.
-
For complex matrices (e.g., urine, environmental samples): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate and concentrate the analytes.[2][8] For some compounds, derivatization (e.g., heptafluorobutyrylation) may be required to improve volatility and chromatographic performance.[2]
2. GC-MS Instrumentation and Conditions [3][6]
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A capillary column suitable for separating aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]
-
Injector Temperature: 250°C (splitless mode).[3]
-
MS Detector (Electron Ionization - EI):
Visualizations
The following diagrams illustrate the experimental workflows and the decision-making process for selecting the appropriate analytical method.
Caption: Workflow for the HPLC-UV/MS analysis of benzofuran derivatives.
Caption: Workflow for the GC-MS analysis of benzofuran derivatives.
Caption: Logical relationship for selecting between HPLC and GC-MS.
Signaling Pathway Visualization
Benzofuran derivatives have been explored for their potential to modulate various signaling pathways implicated in diseases like cancer. The following diagram illustrates a simplified representation of a generic signaling pathway where a benzofuran derivative might act as an inhibitor.
Caption: Potential intervention of a benzofuran derivative in a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dihydrobenzofuran Synthesis
Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of 2,3-dihydrobenzofurans in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common factors I should investigate?
A1: Low yields in 2,3-dihydrobenzofuran synthesis can stem from several factors. Systematically evaluate the following:
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Catalyst Activity: If you are employing a transition-metal-catalyzed reaction, ensure the catalyst is not degraded. Consider using a freshly opened catalyst or one stored under an inert atmosphere. The choice of ligand can also be critical for catalyst stability and reactivity.[1][2][3]
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Reaction Temperature: Temperature plays a crucial role. Some reactions require elevated temperatures to overcome activation barriers, while others may need cooling to prevent side product formation. For instance, in silver(I)-promoted oxidative coupling, reactions are often run at room temperature, but optimization at 0°C or refluxing at 85°C has been explored to balance conversion and selectivity.[4][5]
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Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. For example, in the silver(I)-oxide promoted oxidative coupling of phenylpropanoids, acetonitrile was found to provide a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane and benzene.[4][5][6]
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Atmosphere: Many catalytic cycles are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are using air-sensitive reagents or catalysts.
Q2: I am observing the formation of significant side products, particularly isomers. How can I improve the selectivity of my reaction?
A2: Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway. Consider these strategies:
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Choice of Base: In base-mediated reactions, the strength and steric bulk of the base can influence which proton is abstracted, thereby directing the cyclization pathway. For instance, in base-induced reactions, cesium carbonate has been shown to be effective.[7]
-
Catalyst and Ligand System: In transition-metal catalysis, the ligand coordinated to the metal center can create a specific steric and electronic environment, enhancing the selectivity for one product over another. Chiral ligands are often employed to achieve high enantioselectivity.[1][2][3]
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Solvent Effects: As mentioned for yield, the solvent can also influence selectivity. A change in solvent can alter the solvation of intermediates and transition states, thereby changing the energy difference between competing reaction pathways. Acetonitrile has been reported to increase selectivity in certain oxidative coupling reactions.[4][5]
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Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.
Q3: My starting materials are not fully consumed, even after extended reaction times. How can I drive the reaction to completion?
A3: Incomplete conversion is a common issue. Here are some troubleshooting steps:
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Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. In some cases, using a slight excess of one reagent can push the equilibrium towards the product side. For example, in silver(I)-promoted oxidative coupling, the amount of the oxidant (e.g., Ag₂O) is a critical parameter to optimize.[4][5][6]
-
Catalyst Loading: For catalytic reactions, increasing the catalyst loading might enhance the reaction rate. However, be mindful of the cost and potential for increased side reactions.
-
Reaction Time: While extending the reaction time seems intuitive, some reactions may reach equilibrium or the catalyst may deactivate over time. Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time. In an optimized silver(I)-promoted oxidative coupling, the reaction time was successfully reduced from 20 hours to 4 hours without a significant drop in conversion.[4][6]
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Purity of Reagents: Impurities in starting materials or solvents can inhibit catalysts or participate in side reactions. Using purified reagents and dry solvents is crucial.
Q4: The purification of my 2,3-dihydrobenzofuran product is difficult due to closely eluting impurities. What can I do?
A4: Purification challenges can often be addressed by modifying the reaction workup or the purification method itself:
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Workup Procedure: A well-designed workup can remove a significant portion of impurities before chromatography. Consider acid-base washes to remove unreacted starting materials or basic/acidic byproducts.[8]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to remove small amounts of impurities.
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Chromatography Conditions: If using column chromatography, optimizing the solvent system is key. A shallower solvent gradient or the use of a different stationary phase (e.g., alumina instead of silica gel) might improve separation.
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Derivative Formation: In some cases, it might be beneficial to derivatize the crude product to facilitate separation, followed by a deprotection step to yield the pure compound.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from key studies on the synthesis of 2,3-dihydrobenzofurans, providing a comparative overview of different reaction conditions.
Table 1: Optimization of Silver(I)-Promoted Oxidative Coupling of Methyl p-Coumarate [4][5]
| Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Ag₂O (0.5) | Dichloromethane | Room Temp | 20 | 80 | 65 |
| Ag₂O (0.5) | Benzene | Room Temp | 20 | 75 | 70 |
| Ag₂O (0.5) | Acetonitrile | Room Temp | 4 | 95 | 85 |
| Ag₂O (0.5) | Acetonitrile | 0 | 4 | 88 | 88 |
| Ag₂O (0.5) | Acetonitrile | 85 (reflux) | 4 | 98 | 75 |
| Ag₂CO₃ (0.5) | Acetonitrile | Room Temp | 4 | 70 | 80 |
| AgNO₃ (0.5) | Acetonitrile | Room Temp | 4 | 65 | 78 |
Table 2: Comparison of Catalysts for [3+2] Annulation Reactions [2][7]
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Rh(III) | - | - | - | Good |
| Pd(0) | TY-Phos | - | - | High |
| Ni(II) | Chiral Diimine | - | Mild | High |
| Cu(I) | - | - | - | Moderate-Excellent |
| Ru(II) | - | - | - | - |
| Phosphoric Acid | - | Dichloroethane | - | 62-99 |
| Tetrabutylammonium triflate | - | HFIP | - | 45-99 |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of 2,3-dihydrobenzofurans.
Protocol 1: Optimized Silver(I)-Oxide Promoted Oxidative Coupling
This protocol is based on the optimized conditions for the synthesis of dihydrobenzofuran neolignans.[4][5]
Materials:
-
Methyl p-coumarate (or other phenylpropanoid substrate)
-
Silver(I) oxide (Ag₂O)
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl p-coumarate (1.0 equiv.).
-
Add anhydrous acetonitrile to dissolve the substrate.
-
With vigorous stirring, add silver(I) oxide (0.5 equiv.).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Transition-Metal-Free, Base-Induced Synthesis
This protocol outlines a general approach for base-induced cyclization reactions.[7]
Materials:
-
Substituted salicylaldehyde or other suitable precursor
-
Sulfoxonium ylide or other appropriate nucleophile
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Dichloromethane (CH₂Cl₂) or another appropriate solvent
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 equiv.) in the chosen solvent.
-
Add the base (e.g., Cs₂CO₃, typically 1.1-2.0 equiv.).
-
To this stirring suspension, add the sulfoxonium ylide (1.0-1.2 equiv.) portion-wise or as a solution in the same solvent.
-
Stir the reaction at the optimized temperature (which may range from room temperature to reflux) until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing 2,3-dihydrobenzofuran synthesis.
Caption: A general experimental workflow for optimizing reaction conditions.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
Technical Support Center: Regioselective Synthesis of Dihydrobenzofurans
Welcome to the technical support center for the regioselective synthesis of dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity in dihydrobenzofuran synthesis?
A1: The primary challenges in the regioselective synthesis of dihydrobenzofurans revolve around controlling the formation of constitutional isomers. Key factors influencing regioselectivity include the choice of catalyst, ligands, directing groups, solvents, and reaction temperature. For instance, in transition metal-catalyzed reactions, the electronic and steric properties of the substrates and reagents play a crucial role in directing the cyclization to the desired position.[1][2][3] Subtle steric interactions can significantly impact both the yield and stereoselectivity of the reaction.[2]
Q2: How does the choice of catalyst affect the regioselectivity of the reaction?
A2: The catalyst is a critical determinant of regioselectivity. Different transition metals, such as rhodium, palladium, and copper, exhibit distinct catalytic activities and selectivities. For example, rhodium(III) catalysts are often used for C-H activation/[3+2] annulation reactions to achieve remarkable regioselectivity.[1][3] Palladium catalysts are also widely employed, and the choice of ligand coordinated to the palladium center can fine-tune the regioselectivity.[1][3] In some cases, dual catalysis systems, such as employing both iron and copper, can provide unique selectivity.[1]
Q3: What is the role of directing groups in controlling regioselectivity?
A3: In transition metal-catalyzed C-H functionalization reactions, directing groups are often employed to guide the catalyst to a specific C-H bond, thereby ensuring high regioselectivity. For instance, in rhodium-catalyzed syntheses, N-phenoxyacetamides can be used where the amide group acts as a directing group to facilitate C-H activation at the ortho position of the phenoxy group, leading to the formation of the dihydrobenzofuran ring with high regiocontrol.[1][2][3]
Troubleshooting Guides
Problem 1: Low or no yield of the desired dihydrobenzofuran product.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider catalyst activation procedures if applicable. |
| Inappropriate Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Some reactions are highly sensitive to temperature changes.[4] Acetonitrile has been shown to be a "greener" and effective solvent in certain silver(I)-promoted oxidative couplings.[4][5] |
| Poor Substrate Reactivity | The electronic and steric properties of your starting materials might be hindering the reaction. Consider modifying the substrate, for example, by introducing a more effective directing group or altering the electronic nature of the substituents. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and free from impurities that could poison the catalyst. The presence of radical inhibitors can drastically decrease selectivity towards the desired product in radical-mediated reactions.[4] |
Problem 2: Poor regioselectivity with a mixture of isomers.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Ligand | The ligand plays a crucial role in determining the regioselectivity of many transition metal-catalyzed reactions. Screen a variety of ligands with different steric and electronic properties. For instance, a novel urea ligand has been shown to enhance product yield in palladium-catalyzed syntheses.[1] |
| Incorrect Solvent | The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. For example, the use of a polar solvent like hexafluoroisopropanol (HFIP) can induce a [3+2] annulation pathway.[1] |
| Temperature Effects | Regioselectivity can be temperature-dependent. Running the reaction at a lower or higher temperature may favor the formation of one regioisomer over the other.[4] |
| Steric Hindrance | Subtle steric interactions can have a significant impact on regioselectivity.[2] Consider modifying the substrate to minimize steric hindrance that may be directing the reaction towards an undesired isomer. |
Data Summary
Table 1: Effect of Silver(I) Oxidant on the Synthesis of Dihydrobenzofuran Neolignans
| Oxidant (0.5 equiv.) | Substrate | Conversion (%) | Selectivity (%) |
| Ag₂O | Methyl p-coumarate (I) | 75.3 | 82.5 |
| Ag₂O | Methyl ferulate (II) | 80.1 | 85.8 |
| AgOAc | Methyl p-coumarate (I) | 65.2 | 70.4 |
| AgOAc | Methyl ferulate (II) | 72.8 | 78.9 |
| Ag₂CO₃ | Methyl p-coumarate (I) | 55.9 | 60.1 |
| Ag₂CO₃ | Methyl ferulate (II) | 63.4 | 68.3 |
| AgNO₃ | Methyl p-coumarate (I) | 48.7 | 52.5 |
| AgNO₃ | Methyl ferulate (II) | 55.1 | 59.4 |
Data adapted from a study on the optimization of reaction conditions for the synthesis of dihydrobenzofuran neolignans.[4][5][6]
Table 2: Influence of Temperature on Reaction Outcome
| Temperature (°C) | Substrate | Conversion (%) | Selectivity (%) |
| 0 | Methyl p-coumarate (I) | 60.1 | 65.2 |
| Room Temperature | Methyl p-coumarate (I) | 75.3 | 82.5 |
| 85 (Reflux) | Methyl p-coumarate (I) | 72.5 | 78.3 |
| 0 | Methyl ferulate (II) | 68.4 | 73.8 |
| Room Temperature | Methyl ferulate (II) | 80.1 | 85.8 |
| 85 (Reflux) | Methyl ferulate (II) | 77.9 | 82.1 |
Data reflects the impact of temperature on the Ag₂O-mediated oxidative coupling in acetonitrile.[4]
Experimental Protocols
Protocol 1: Rhodium(III)-Catalyzed [3+2] Annulation for 3-Ethylidene-2,3-dihydrobenzofurans
This protocol describes the synthesis of 3-ethylidene-2,3-dihydrobenzofurans from N-phenoxyacetamides and cyclopropylidenemethyl alkenes.[1][3]
Materials:
-
N-phenoxyacetamide derivative
-
Cyclopropylidenemethyl alkene derivative
-
[Cp*RhCl₂]₂ (Rhodium catalyst)
-
NaOAc (Sodium acetate, as base)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To an oven-dried reaction vessel, add the N-phenoxyacetamide (1.0 equiv.), cyclopropylidenemethyl alkene (1.2 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and NaOAc (1.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-ethylidene-2,3-dihydrobenzofuran.
Visualizations
References
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Technical Support Center: Synthesis and Purification of 2,3-Dihydrobenzofuran-5-ol
Welcome to the technical support center for the synthesis and purification of 2,3-Dihydrobenzofuran-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Problem 1: Low Yield of Hydroquinone Monoallyl Ether (Intermediate 1)
Question: I am getting a low yield of the desired hydroquinone monoallyl ether and a significant amount of the dialkylated product. How can I improve the selectivity for mono-allylation?
Answer:
This is a common issue in the O-allylation of hydroquinone due to the presence of two reactive hydroxyl groups. Here are several factors to consider for improving the yield of the mono-substituted product:
-
Stoichiometry of Reagents: Carefully control the molar ratio of hydroquinone to allyl bromide. Using a slight excess of hydroquinone can favor mono-allylation. A 1:0.8 to 1:0.9 ratio of hydroquinone to allyl bromide is a good starting point.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for mono-alkylation. If you are running the reaction at elevated temperatures, try performing it at room temperature or even 0°C, although this may increase the reaction time.
-
Slow Addition of Allyl Bromide: Adding the allyl bromide dropwise to the reaction mixture over an extended period can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of dialkylation.
-
Choice of Base and Solvent: The choice of base and solvent system can influence the reaction's selectivity. A weaker base or a less polar solvent might slow down the reaction but could improve the mono- to di-alkylation ratio.
| Parameter | Recommendation for Improving Mono-allylation |
| Hydroquinone:Allyl Bromide Ratio | 1 : 0.8 - 0.9 |
| Reaction Temperature | Room Temperature or 0°C |
| Allyl Bromide Addition | Slow, dropwise addition |
| Base | Consider using a milder base if dialkylation is severe |
Problem 2: Incomplete or No Claisen Rearrangement
Question: My Claisen rearrangement of hydroquinone monoallyl ether to 2-allylhydroquinone is not proceeding, or the conversion is very low. What could be the issue?
Answer:
The Claisen rearrangement is a thermally induced pericyclic reaction, and its success is highly dependent on the reaction conditions. Here are some troubleshooting steps:
-
Reaction Temperature: The Claisen rearrangement typically requires high temperatures to overcome the activation energy barrier.[1][2][3] Ensure your reaction is being heated to a sufficiently high temperature, often in the range of 180-220°C. The use of a high-boiling solvent like N,N-diethylaniline or performing the reaction neat is common.
-
Reaction Time: The reaction may require several hours at high temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Material: Impurities in the hydroquinone monoallyl ether can inhibit the rearrangement. Ensure your starting material is pure before proceeding.
-
Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolic compounds at high temperatures, which could lead to side products and lower yields.
Problem 3: Formation of a Para-Substituted Byproduct During Claisen Rearrangement
Question: I am observing the formation of a significant amount of a byproduct that I suspect is the para-allylhydroquinone. Why is this happening and how can I avoid it?
Answer:
The Claisen rearrangement of aryl allyl ethers preferentially proceeds to the ortho position.[1][3] However, if both ortho positions are blocked, the reaction can proceed to the para position through a subsequent Cope rearrangement. In the case of hydroquinone monoallyl ether, both ortho positions are available. The formation of a para-substituted product is less common but can occur under certain conditions.
-
Steric Hindrance: While unlikely for the unsubstituted hydroquinone monoallyl ether, if there were bulky substituents on the aromatic ring, they could sterically hinder the ortho rearrangement, favoring the para product.
-
Reaction Conditions: Extremely high temperatures or prolonged reaction times might favor the thermodynamically more stable para product in some cases, although the ortho product is generally kinetically favored.
To minimize the formation of the para-isomer, ensure that the reaction temperature and time are optimized to favor the kinetic ortho-product.
Problem 4: Low Yield During Cyclization of 2-Allylhydroquinone
Question: The final cyclization step to form this compound is giving me a low yield. What are the critical parameters for this reaction?
Answer:
The acid-catalyzed intramolecular hydroalkoxylation of the allyl group is the final key step. The efficiency of this cyclization can be influenced by several factors:
-
Choice and Concentration of Acid: A variety of acids can be used, such as sulfuric acid, phosphoric acid, or Lewis acids. The concentration of the acid is critical; too little may result in an incomplete reaction, while too much can lead to dehydration or other side reactions.
-
Reaction Temperature: This reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to the formation of undesired byproducts. Optimization of the reaction temperature is crucial.
-
Removal of Water: If the reaction generates water, its removal using a Dean-Stark trap can drive the equilibrium towards the product.
-
Purity of 2-Allylhydroquinone: Impurities from the previous step can interfere with the cyclization. Ensure the 2-allylhydroquinone is reasonably pure before proceeding.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound from hydroquinone?
A1: The overall yield can vary significantly depending on the optimization of each step. Reported yields for similar multi-step syntheses of dihydrobenzofuran derivatives often range from 30% to 60%. Careful purification at each stage is crucial to maximize the overall yield.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. Use a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Q3: What are the best methods for purifying the final product, this compound?
A3: Flash column chromatography is the most common and effective method for purifying this compound.[4] A silica gel stationary phase with a gradient elution of petroleum ether and ethyl acetate is typically used. The polarity of the eluent should be gradually increased to first elute non-polar impurities and then the desired product. Recrystallization from a suitable solvent system can be used for further purification if necessary.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The Claisen rearrangement is performed at high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.
-
Strong acids used in the cyclization step are corrosive. Handle them with care and appropriate PPE.
-
Always work in a well-ventilated area and be familiar with the safety data sheets (SDS) for all chemicals used.
Experimental Protocols
Synthesis of Hydroquinone Monoallyl Ether (Intermediate 1)
-
To a solution of hydroquinone (1.1 g, 10 mmol) in acetone (50 mL) in a round-bottom flask, add potassium carbonate (1.38 g, 10 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add allyl bromide (0.87 mL, 10 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain hydroquinone monoallyl ether.
Claisen Rearrangement to 2-Allylhydroquinone (Intermediate 2)
-
Place the purified hydroquinone monoallyl ether (1.5 g, 10 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Heat the flask in an oil bath to 200-210°C.
-
Maintain this temperature for 3-4 hours.
-
Monitor the reaction progress by TLC (4:1 Hexane:Ethyl Acetate).
-
After the reaction is complete, cool the flask to room temperature.
-
The crude 2-allylhydroquinone can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Cyclization to this compound (Final Product)
-
Dissolve the purified 2-allylhydroquinone (1.5 g, 10 mmol) in a suitable solvent such as toluene (50 mL) in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 mL).
-
Heat the reaction mixture to reflux (approximately 110°C) for 2-3 hours.
-
Monitor the reaction progress by TLC (4:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting flowchart for synthesis issues.
References
Technical Support Center: Troubleshooting Benzofuran Ring Formation
Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the formation of the benzofuran ring. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
General Issues
Q1: My benzofuran synthesis is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields in benzofuran synthesis can arise from several factors, including suboptimal reaction conditions, inefficient catalysis, or issues with starting materials. Key areas to investigate include the choice of catalyst and ligands, solvent and base selection, reaction temperature, and the purity of your reagents.[1] For instance, in palladium-catalyzed reactions, the electronic properties of the substituents on your starting materials can significantly influence the yield; electron-donating groups often enhance yields, while electron-withdrawing groups can diminish them.[1] It is also crucial to ensure that reactions sensitive to air and moisture are conducted under an inert atmosphere with properly dried solvents and glassware.[1]
Palladium-Catalyzed Syntheses (e.g., Sonogashira Coupling/Cyclization)
Q2: I am performing a palladium-catalyzed synthesis of a benzofuran, and the reaction is not proceeding to completion. What are the likely causes?
A2: In palladium-catalyzed reactions for benzofuran synthesis, incomplete conversion is a common issue. Several factors could be at play:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, leading to its deactivation. The appearance of palladium black is a visual indicator of catalyst decomposition.[1] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Inactive Catalyst: The quality of your palladium source and any co-catalysts (like copper iodide in Sonogashira couplings) is critical. Ensure they are fresh and have been stored correctly.
-
Insufficient Base: The base plays a crucial role, particularly in deprotonating terminal alkynes for Sonogashira coupling. An insufficient amount of a suitable base can stall the reaction.[1]
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this side product?
A3: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is employed.[1] To mitigate this, consider the following strategies:
-
Copper-Free Conditions: The most direct method is to run the reaction without a copper co-catalyst. This may necessitate a higher palladium catalyst loading or the use of specialized ligands but effectively eliminates the primary pathway for Glaser coupling.
-
Slow Addition of Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.
-
Choice of Amine Base: The steric hindrance of the amine base can influence the rate of homocoupling. Using bulkier amines like diisopropylethylamine (DIPEA) can sometimes suppress this side reaction.
Perkin Rearrangement
Q4: My Perkin rearrangement of a 3-halocoumarin is giving a low yield of the desired benzofuran-2-carboxylic acid. What could be the problem?
A4: Low yields in the Perkin rearrangement can often be traced back to several key factors:
-
Incomplete Reaction: Traditional methods often require prolonged heating.[2] Consider extending the reaction time or employing microwave irradiation to drive the reaction to completion.[2]
-
Base Strength and Concentration: The choice and amount of base are critical. Sodium hydroxide in ethanol or methanol is commonly used. Ensure the base is fully dissolved and present in a sufficient molar excess.
-
Purity of Starting Material: Impurities in the starting 3-halocoumarin can interfere with the reaction and lower the yield.
Q5: I am observing an unexpected byproduct in my Perkin rearrangement. What is it likely to be?
A5: A common byproduct in the Perkin rearrangement is the un-rearranged, ring-opened product, a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[1] This can occur if the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is inefficient. To favor the desired cyclization, ensure adequate heating and a sufficiently concentrated reaction mixture.
Intramolecular Wittig Reaction
Q6: My intramolecular Wittig reaction to form a benzofuran is failing. What are the common points of failure?
A6: The failure of an intramolecular Wittig reaction for benzofuran synthesis can be attributed to several issues:
-
Ylide Instability: The phosphonium ylide intermediate may be unstable under the reaction conditions. It can be beneficial to generate the ylide in the presence of the carbonyl group to facilitate an immediate reaction.
-
Incorrect Base: The formation of the ylide is highly dependent on the choice of base. Strong bases such as n-butyllithium or sodium hydride are often necessary for non-stabilized ylides.
-
Steric Hindrance: Steric hindrance around the reacting centers can prevent the necessary intramolecular cyclization.
Q7: I am observing the formation of a 2-phenyl-3-benzoylbenzofuran side product in my intramolecular Wittig synthesis of 2-phenylbenzofuran. Why is this happening?
A7: The formation of a 3-benzoyl-2-phenylbenzofuran is an unexpected side product that can occur during the intramolecular Wittig reaction between an ortho-hydroxybenzyltriphenylphosphonium salt and benzoyl chloride. This suggests that a C3-acylation is occurring. While the exact mechanism for this side reaction is not fully elucidated, it highlights a potential competing pathway under Wittig conditions. Careful purification by silica gel chromatography is necessary to separate the desired 2-phenylbenzofuran from this acylated byproduct.[3]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in benzofuran synthesis.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Guide 2: Side Product Formation
This guide outlines steps to identify and minimize the formation of unwanted side products.
Troubleshooting Workflow for Side Product Formation
Caption: A systematic approach to identifying and minimizing side products.
Data Presentation
Table 1: Comparison of Catalytic Systems for 2-Arylbenzofuran Synthesis
| Catalytic System | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-catalyzed | Suzuki Coupling | Pd(II) complex, K₂CO₃ | EtOH/H₂O | 80 | 4 | Good to excellent[4] |
| Copper-catalyzed | Annulation | CuI, KOH, KI | DMSO | 80 | 4-8 | 85[4] |
Table 2: Optimization of Palladium-Catalyzed Sonogashira Coupling/Cyclization
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(CH₃CN)₂Cl₂ (2) | K₂CO₃ | DMSO | 110 | 81[5] |
| 2 | Pd(CH₃CN)₂Cl₂ (2) | K₃PO₄ | DMSO | 90 | 92[5] |
| 3 | Pd(CH₃CN)₂Cl₂ (1) | K₃PO₄ | DMSO | 90 | 63[5] |
| 4 | Pd(CH₃CN)₂Cl₂ (2) | None | DMSO | 90 | Poor[5] |
| 5 | None | K₃PO₄ | DMSO | 90 | No Reaction[5] |
Table 3: Microwave-Assisted vs. Traditional Perkin Rearrangement
| Method | Reaction Time | Yield (%) |
| Microwave-Assisted | 5 minutes | >90[2] |
| Traditional (Reflux) | 3 hours | Quantitative[2] |
Experimental Protocols
Protocol 1: Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization for 2-Substituted Benzofurans
This protocol is a general procedure for the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
(PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Anhydrous triethylamine (3.0 mL)
-
Anhydrous DMF (5.0 mL)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), (PPh₃)₂PdCl₂ (0.02 mmol), and CuI (0.04 mmol).[1]
-
Add anhydrous triethylamine (3.0 mL) and anhydrous DMF (5.0 mL) via syringe.[1]
-
Stir the reaction mixture at 100 °C and monitor the progress by TLC.[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.[1]
Protocol 2: Traditional Perkin Rearrangement for Benzofuran-2-Carboxylic Acids
This protocol describes the traditional (non-microwave) synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.
Materials:
-
3-Halocoumarin (1.0 mmol)
-
Sodium hydroxide (3.0 mmol)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve the 3-halocoumarin (1.0 mmol) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (3.0 mmol) in water.
-
Heat the mixture at reflux for approximately 3 hours, monitoring the reaction by TLC.[2]
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in a minimum amount of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Protocol 3: Intramolecular Wittig Reaction for Benzofuran Formation
This is a general protocol for the formation of a benzofuran ring via an intramolecular Wittig reaction.
Materials:
-
o-Hydroxybenzyltriphenylphosphonium bromide (1.11 mmol)
-
Appropriate aroyl chloride (3.33 mmol)
-
Toluene (30 mL)
-
Triethylamine (0.6 mL)
-
Silica gel for chromatography
-
Hexane/Ethyl acetate
Procedure:
-
In a round-bottom flask, combine the o-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and the aroyl chloride (3.33 mmol) in a mixture of toluene (30 mL) and triethylamine (0.6 mL).[3]
-
Stir the mixture under reflux for 2 hours.[3]
-
Cool the reaction mixture and remove the precipitate by filtration.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the residue by silica gel chromatography using a hexane/ethyl acetate eluent system to isolate the desired benzofuran product.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,3-Dihydrobenzofuran-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,3-Dihydrobenzofuran-5-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a phenolic compound, are column chromatography and recrystallization. Due to its polar phenolic hydroxyl group, it is amenable to separation from less polar impurities using silica gel chromatography. Recrystallization can be employed to achieve high purity, provided a suitable solvent is identified.
Q2: What are the likely impurities in crude this compound?
A2: Impurities will largely depend on the synthetic route employed. Common impurities may include starting materials, reagents, and byproducts from side reactions. For instance, if synthesized via a method involving cyclization of a substituted phenoxy derivative, unreacted starting materials or partially cyclized intermediates could be present. Other potential impurities include polymeric material and products of oxidation, to which phenols can be susceptible.
Q3: How do I choose a solvent system for column chromatography?
A3: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A common target is to achieve an Rf value of 0.25-0.35 for this compound, which generally provides good separation.[2] Given the polarity of the hydroxyl group, a solvent system of hexane:ethyl acetate in a ratio ranging from 4:1 to 1:1 (v/v) is a reasonable starting point to investigate.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For phenolic compounds, solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane are often effective.[3] The choice depends on the specific impurity profile. It is recommended to test a range of solvents on a small scale to identify the optimal one.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | Incorrect solvent system polarity. | Optimize the eluent system using TLC. If the spots are too close, a shallower polarity gradient or an isocratic elution might be necessary. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 20-50 fold excess by weight of silica gel to the crude sample.[2] | |
| Cracks or channels in the silica gel bed. | Ensure proper column packing. Wet slurry packing is often preferred to minimize air bubbles and create a uniform bed.[4] | |
| Compound Elutes Too Quickly or Too Slowly | Solvent system is too polar or not polar enough. | Adjust the solvent ratio. Increase the proportion of the polar solvent (e.g., ethyl acetate) to decrease the retention time, or increase the non-polar solvent (e.g., hexane) to increase it. |
| Tailing of the Compound Spot on TLC/Column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent, such as 0.1-1% acetic acid, to improve the peak shape of acidic compounds like phenols. |
| The compound is degrading on the silica. | Deactivate the silica gel by pre-treating it with a base like triethylamine if the compound is base-sensitive, though this is less common for phenols. Work quickly and avoid prolonged exposure to the stationary phase. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Does Not Dissolve in Hot Solvent | The chosen solvent is not a good solvent for the compound at high temperatures. | Select a more suitable solvent in which the compound has higher solubility when heated. |
| No Crystals Form Upon Cooling | The solution is not saturated or is supersaturated. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling Out Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent. |
| The presence of significant impurities is depressing the melting point and interfering with lattice formation. | First, purify the crude material by column chromatography to remove the bulk of the impurities. | |
| Low Recovery of Purified Material | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Quantitative Data Summary
The following table summarizes typical outcomes for the purification of phenolic compounds. Please note that specific yield and purity for this compound will be dependent on the nature and quantity of impurities in the crude starting material.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery | Typical Purity | Notes |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | 60-90% | >95% | Highly dependent on the separation from impurities. |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | 70-95% (of the material being recrystallized) | >99% | Effective for removing small amounts of impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal eluent system should give the product an Rf value of approximately 0.25-0.35.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column with a cotton or glass wool plug and a layer of sand at the bottom.[5] Allow the silica to settle, ensuring a flat, even bed. Add a protective layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the starting solvent mixture. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexane, or mixtures thereof). Heat the mixture to boiling. If the compound dissolves, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,3-Dihydrobenzofuran Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for managing the storage and stability of 2,3-dihydrobenzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for 2,3-dihydrobenzofuran derivatives during storage?
A1: While specific stability depends on the exact substitution pattern, 2,3-dihydrobenzofuran derivatives are generally susceptible to degradation through several common chemical pathways. The most prevalent are:
-
Oxidation: The dihydrofuran ring, particularly the ether linkage and benzylic protons, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents. The process can be accelerated by heat and light. Oxidative degradation may involve breaking down the aromatic ring structure to generate other substances.[1]
-
Hydrolysis: Ester, amide, or other labile functional groups on the molecule can undergo hydrolysis, especially if the compound is exposed to moisture in combination with acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. It is an important parameter to consider as per the International Council for Harmonisation (ICH) guidelines.[2][3] Compounds should be tested for photosensitivity to determine if light protection is necessary during storage and handling.[4]
Q2: What are the optimal storage conditions to ensure the long-term stability of my 2,3-dihydrobenzofuran compounds?
A2: To minimize degradation, compounds should be stored under conditions that protect them from environmental factors. While the stability of the parent 2,3-dihydrobenzofuran has been noted as ≥ 4 years at -20°C, specific derivatives may have different requirements.[5] General best practices are summarized below.
Table 1: Recommended Storage Conditions for 2,3-Dihydrobenzofuran Derivatives
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C to -80°C | Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation. |
| Light | Amber vials or stored in the dark | Prevents initiation of photochemical degradation pathways.[4] |
| Humidity | Dry/Anhydrous | Minimizes the risk of hydrolysis. Store in a desiccator.[7][8] |
| Form | Solid (crystalline if possible) | Crystalline forms are generally more stable than amorphous solids or solutions. |
| Container | Tightly sealed, high-quality glass vials | Prevents exposure to air and moisture and minimizes interaction with container material. |
Q3: How can I detect if my stored sample of a 2,3-dihydrobenzofuran derivative has started to degrade?
A3: Detecting degradation involves a combination of simple observation and analytical techniques.
-
Visual Inspection: The first indication of degradation is often a change in physical appearance, such as a color change (e.g., yellowing or browning), precipitation in a solution, or a change in crystal structure.
-
Analytical Confirmation: If you suspect degradation, it should be confirmed using analytical methods. These techniques can separate, identify, and quantify the parent compound and any degradation products.[9]
-
Thin-Layer Chromatography (TLC): A quick method to check for the appearance of new spots, indicating the formation of impurities.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the sample and the percentage of degradation. A stability-indicating HPLC method can resolve the parent peak from all degradation products.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify the molecular weights of potential degradation products, which helps in elucidating their structures and understanding the degradation pathway.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the structural elucidation of degradation products, providing detailed insights into molecular changes.[9]
-
Q4: My compound shows unexpected results in my experiments, and I suspect it has degraded. What troubleshooting steps should I follow?
A4: A systematic approach is crucial to identify and resolve stability issues. The workflow below outlines the key steps to diagnose and address potential degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. database.ich.org [database.ich.org]
- 5. caymanchem.com [caymanchem.com]
- 6. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of simultaneous variations in temperature and relative humidity on chemical stability of two vitamin C forms and implications for shelf life models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
avoiding side reactions in the synthesis of substituted benzofurans
Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid side reactions in your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of a homocoupled diyne byproduct in my Sonogashira coupling reaction to form a 2-substituted benzofuran. What is the cause and how can I prevent this?
A1: The formation of a homocoupled diyne, often referred to as the Glaser coupling product, is a common side reaction in Sonogashira couplings. This side reaction is primarily caused by the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate. High concentrations of the copper(I) co-catalyst can also increase the rate of this unwanted reaction.
To minimize or eliminate Glaser coupling, consider the following strategies:
-
Implement Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period. It is crucial to maintain a positive pressure of inert gas throughout the entire course of the reaction.
-
Utilize a Copper-Free Protocol: The most effective way to prevent copper-catalyzed homocoupling is to omit the copper co-catalyst entirely. Several efficient copper-free Sonogashira protocols have been developed. For a detailed procedure, please refer to the Experimental Protocols section.
-
Slow Addition of the Alkyne: If a copper co-catalyst is used, adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low at any given time, thereby disfavoring the bimolecular homocoupling reaction.
-
Use a Reducing Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce the formation of the homocoupled byproduct to as little as 2%.[1]
Q2: My Perkin rearrangement of a 3-halocoumarin is giving a low yield of the desired benzofuran-2-carboxylic acid. What are the likely reasons and how can I improve the yield?
A2: Low yields in the Perkin rearrangement for benzofuran synthesis can be attributed to incomplete reaction or degradation of the product under harsh conditions. The traditional method often requires prolonged heating (around 3 hours at reflux), which can lead to side product formation.
To improve your yield, a highly effective approach is to use microwave-assisted synthesis. This method dramatically reduces the reaction time to as little as 5 minutes and can produce near-quantitative yields (up to 99%).[2][3] For a detailed protocol on the microwave-assisted Perkin rearrangement, please see the Experimental Protocols section. Optimizing the microwave power is key; for example, one study found that 300-400W was optimal, while lower power resulted in an incomplete reaction and higher power led to a slight decrease in yield.[2]
Q3: During the synthesis of a 2-phenylbenzofuran via an intramolecular Wittig reaction, I have isolated an unexpected side product. GC/MS analysis suggests it is a 3-benzoyl-2-phenylbenzofuran. How is this formed and can it be avoided?
A3: The formation of a 3-benzoyl-2-phenylbenzofuran is a known, though unexpected, side reaction in the intramolecular Wittig synthesis of 2-phenylbenzofurans.[4] This occurs through a tandem ylide acylation and thermal cyclization of the acyl ylide intermediate. The reaction of the initially formed ylide with an excess of the benzoyl chloride reagent leads to the acylated ylide, which then cyclizes to form the 3-benzoyl substituted product.
The prevalence of this side reaction is influenced by the electronic nature of the substituents on the benzoyl chloride. Electron-withdrawing groups on the benzoyl chloride tend to favor the formation of the 3-benzoyl side product, while electron-donating groups give higher yields of the desired 2-phenylbenzofuran. To minimize the formation of this side product, it is crucial to control the stoichiometry of the reagents. Using an excess of the benzoyl chloride should be avoided if the 3-benzoyl product is not desired. A regioselective synthesis of the 3-benzoyl-2-phenylbenzofuran can be achieved by starting with an o-[(benzoyloxy)benzylidene]triphenylphosphonium salt bearing electron-withdrawing groups on the benzoyloxy ring.[5]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Benzofuran Synthesis
Symptoms: The desired substituted benzofuran is obtained in low yield, or not at all, in a palladium-catalyzed cross-coupling reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Palladium Catalyst | Use a fresh batch of the palladium catalyst. Ensure it has been stored correctly under an inert atmosphere. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Impure Reagents or Solvents | Use freshly purified reagents and anhydrous solvents. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments (e.g., from room temperature to 60 °C, then to 80 °C) while monitoring the reaction progress. Avoid excessively high temperatures that can lead to catalyst decomposition. |
| Incorrect Stoichiometry | Verify the stoichiometry of all reagents. An excess of the alkyne (1.1-1.5 equivalents) is often beneficial in Sonogashira couplings. |
Issue 2: Formation of Isomeric Products
Symptoms: A mixture of regioisomers of the substituted benzofuran is obtained.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Regiocontrol in Friedel-Crafts Type Cyclizations | If the substrate has two potential sites for cyclization, the reaction may yield a mixture of isomers. Consider a synthetic route that offers better regiochemical control, such as a transition-metal-catalyzed cross-coupling approach. |
| Use of Unsymmetrical Reagents | When using unsymmetrical starting materials (e.g., a substituted phenol and an unsymmetrical alkyne), the reaction may not be completely regioselective. The choice of catalyst and ligands can sometimes influence the regioselectivity. Screening different catalyst/ligand combinations may be necessary. |
Quantitative Data on Side Reactions
The following table summarizes quantitative data on the formation of a common side product in the intramolecular Wittig synthesis of 2-phenylbenzofurans.
| Substituent on Benzoyl Chloride | Yield of 2-Phenylbenzofuran (%) | Yield of 3-Benzoyl-2-phenylbenzofuran (%) |
| 4-OCH₃ | 45 | 15 |
| 4-CH₃ | 40 | 20 |
| H | 35 | 25 |
| 4-Cl | 30 | 40 |
| 4-NO₂ | 25 | 50 |
Data adapted from studies on the intramolecular Wittig reaction, demonstrating the influence of electronic effects on the product distribution.[4][6]
Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement for the Synthesis of Benzofuran-2-Carboxylic Acids
This protocol provides an efficient method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins with high yields and minimal side products.[2][3][7]
Materials:
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3-Bromocoumarin derivative (1.0 mmol)
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Sodium hydroxide (2.0 mmol)
-
Ethanol (10 mL)
-
Microwave synthesis reactor
-
Hydrochloric acid (1 M)
Procedure:
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In a microwave reaction vessel, dissolve the 3-bromocoumarin (1.0 mmol) and sodium hydroxide (2.0 mmol) in ethanol (10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, with the temperature set to 79°C.
-
After the reaction is complete, cool the vessel to room temperature.
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Transfer the reaction mixture to a beaker and acidify with 1 M hydrochloric acid until a precipitate is formed.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.
Protocol 2: Copper-Free Sonogashira Coupling for the Synthesis of 2-Substituted Benzofurans
This protocol is designed to minimize the formation of the homocoupled diyne byproduct by eliminating the copper co-catalyst.[8][9][10][11]
Materials:
-
o-Iodophenol (1.0 mmol)
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Terminal alkyne (1.2 mmol)
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(AllylPdCl)₂ (0.01 mmol, 1 mol%)
-
P(t-Bu)₃ (0.02 mmol, 2 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol)
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Anhydrous, degassed solvent (e.g., DMF or toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (AllylPdCl)₂ (0.01 mmol) and P(t-Bu)₃ (0.02 mmol).
-
Add the anhydrous, degassed solvent (5 mL) and stir for 5 minutes to form the active catalyst.
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To this solution, add the o-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), and the amine base (2.0 mmol).
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Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction may require gentle heating (e.g., 40-60 °C) for less reactive substrates.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Protocol 3: Intramolecular Wittig Reaction for the Synthesis of 2-Phenylbenzofurans
This protocol describes the synthesis of 2-phenylbenzofurans via an intramolecular Wittig reaction, with considerations for minimizing the 3-benzoyl side product.[4][12]
Materials:
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2-Hydroxybenzyltriphenylphosphonium bromide (1.0 mmol)
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Substituted benzoyl chloride (1.0-1.1 mmol)
-
Triethylamine (2.2 mmol)
-
Anhydrous toluene (30 mL)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2-hydroxybenzyltriphenylphosphonium bromide (1.0 mmol) and anhydrous toluene (30 mL).
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Add triethylamine (2.2 mmol) and stir the suspension for 10 minutes.
-
Slowly add the substituted benzoyl chloride (1.0-1.1 mmol) to the reaction mixture. To minimize the formation of the 3-benzoyl side product, avoid a large excess of the benzoyl chloride, particularly if it bears electron-withdrawing groups.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature. A precipitate of triethylammonium bromide and triphenylphosphine oxide will form.
-
Filter off the precipitate and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the 2-phenylbenzofuran.
Visualizations
Caption: Troubleshooting workflow for low product yield in benzofuran synthesis.
Caption: Competing reaction pathways in Sonogashira synthesis of benzofurans.
Caption: General experimental workflow for the synthesis of substituted benzofurans.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. iris.unica.it [iris.unica.it]
- 6. Unexpected one-step synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions [iris.unica.it]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalysts for Enantioselective Dihydrobenzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of dihydrobenzofurans. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst/Ligand | Screen a variety of chiral catalysts or ligands from different classes (e.g., organocatalysts like cinchona alkaloid-derived squaramides, or transition metal complexes with chiral phosphine ligands).[1][2][3] Consider using a bifunctional catalyst to leverage synergistic effects. | Identification of a catalyst/ligand that provides a better-defined chiral environment for the reaction, leading to enhanced enantioselectivity. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lowering the temperature often improves enantioselectivity by favoring the transition state leading to the major enantiomer.[1] | Increased enantiomeric excess, potentially with a trade-off in a slower reaction rate. Finding the optimal temperature is key. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile).[1][4][5] The solvent can influence the conformation of the catalyst-substrate complex. | Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity. Acetonitrile has been shown to provide a good balance between conversion and selectivity in some cases.[4][5] |
| Substrate Reactivity | If possible, modify the electronic or steric properties of the substrates. Small changes to substituents on the aromatic ring or the alkene can impact catalyst-substrate recognition. | Improved stereochemical control and enantioselectivity. |
| Presence of Water/Impurities | Ensure all reagents and solvents are rigorously dried and purified. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Elimination of interferences that can deactivate the catalyst or alter its selectivity. |
Issue 2: Poor Yield and/or Low Conversion
Low product yield can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Ensure strict inert atmosphere conditions if using an air-sensitive catalyst. Purify all reagents and solvents to remove potential catalyst poisons. Consider the stability of the catalyst under the reaction conditions. | Improved catalyst lifetime and activity, leading to higher conversion and yield. |
| Suboptimal Catalyst Loading | Incrementally increase the catalyst loading. While lower loadings are desirable, a certain threshold may be necessary to achieve a reasonable reaction rate and conversion.[2][3] | Improved reaction rate and potentially higher conversion. Note that higher catalyst loading can sometimes negatively impact enantioselectivity. |
| Reaction Time Not Optimized | Monitor the reaction progress over time using techniques like TLC or GC/LC-MS to determine the optimal duration for maximum conversion without significant byproduct formation. | Achieving the highest possible yield by stopping the reaction at the appropriate time. |
| Incorrect Stoichiometry of Reagents | Verify the stoichiometry of all reactants, including any additives or co-catalysts. For example, the amount of oxidant in oxidative coupling reactions is critical.[4][5] | Improved conversion and selectivity by ensuring all components are present in the correct proportions. |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants and the catalyst are sufficiently soluble at the reaction temperature. | A homogeneous reaction mixture, leading to more consistent and reproducible results. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the enantioselective synthesis of dihydrobenzofurans?
A1: A variety of catalysts have been successfully employed, including:
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Organocatalysts: Chiral phosphoric acids, and cinchona alkaloid-derived catalysts (e.g., squaramides and thioureas) are widely used.[1][6]
-
Transition Metal Catalysts: Complexes of palladium, iridium, rhodium, and copper with chiral ligands are also very effective.[6][7][8][9][10]
Q2: How does temperature affect the enantioselectivity of the reaction?
A2: Temperature plays a crucial role in controlling the enantioselectivity. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.[1] However, this often comes at the cost of a slower reaction rate. It is essential to find an optimal temperature that balances high enantioselectivity with a practical reaction time.
Q3: Can the solvent choice significantly impact the outcome of the reaction?
A3: Yes, the solvent can have a profound effect on both the yield and enantioselectivity.[1][4][5] Solvents can influence the solubility of reagents and catalysts, the stability of intermediates, and the geometry of the catalyst-substrate complex. A screening of different solvents is a standard part of reaction optimization.
Q4: What is the role of additives in these reactions?
A4: Additives can serve various purposes. For instance, a base may be required to generate the active form of a catalyst or to neutralize acidic byproducts. In some cases, additives can act as co-catalysts or influence the aggregation state of the catalyst, thereby affecting its activity and selectivity.
Q5: My reaction gives a good yield but a low diastereomeric ratio (dr). How can I improve it?
A5: Improving diastereoselectivity often involves similar strategies to improving enantioselectivity. Screening different catalyst/ligand structures is a primary approach. The steric and electronic properties of both the catalyst and the substrates can influence the facial selectivity of the reaction. Additionally, varying the solvent and temperature can also impact the diastereomeric ratio. In some cases, a post-reaction epimerization step using a base like DBU can be employed to convert the product to the thermodynamically more stable diastereomer.[1]
Experimental Protocols
General Procedure for Organocatalyzed Enantioselective Synthesis of Dihydrobenzofurans
This protocol is a generalized representation based on common practices in the field.[2][3]
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To a dry reaction vial under an inert atmosphere, add the chiral organocatalyst (e.g., a quinine-derived squaramide, 5 mol%).
-
Add the appropriate solvent (e.g., toluene, 1.0 mL).
-
Add the starting materials (e.g., a phenol derivative and an electrophile, typically in a 1:1.2 ratio).
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If required, add a base (e.g., K₂CO₃, 1.2 equivalents).
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Stir the reaction mixture at the optimized temperature (e.g., -10 °C to 25 °C) and monitor its progress by TLC.[1]
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Visualizations
Caption: General experimental workflow for optimizing enantioselective dihydrobenzofuran synthesis.
Caption: A simplified catalytic cycle for enantioselective dihydrobenzofuran synthesis.
References
- 1. Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 10. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Benzofuran Compounds in Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of benzofuran compounds in their experimental assays. Inaccurate or inconsistent results due to compound precipitation can significantly impede research progress. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why are many of my benzofuran derivatives poorly soluble in aqueous assay buffers?
A1: The limited aqueous solubility of many benzofuran derivatives is inherent to their chemical structure. The benzofuran core is a hydrophobic bicyclic system, and the overall solubility is highly dependent on the nature and polarity of its substituents. Many promising bioactive compounds, including benzofuran derivatives, are lipophilic, leading to poor solubility in water-based solutions like most biological buffers.[1] This can result in compound precipitation when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous assay medium.[1]
Q2: What is the first and most straightforward step to address the precipitation of my benzofuran compound upon dilution in the assay buffer?
A2: The initial and simplest approach is to optimize the concentration of the co-solvent, most commonly Dimethyl Sulfoxide (DMSO), used to prepare your stock solution.[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then perform serial dilutions into your aqueous assay buffer. However, it is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line or assay system.[1]
Q3: I've optimized the DMSO concentration, but my compound still precipitates. What are my next options?
A3: If optimizing the DMSO concentration is insufficient, you can explore several other strategies:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) can be used.[3] It's an empirical process to find the right co-solvent and its optimal concentration.
-
pH Adjustment: For ionizable benzofuran derivatives, adjusting the pH of the assay buffer can significantly enhance solubility. If your compound has acidic or basic functional groups, modifying the pH to a range where the compound is in its more soluble ionized form can be effective.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate non-polar molecules like benzofuran derivatives, forming water-soluble inclusion complexes.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[6][7]
Q4: Can I use physical methods like sonication to dissolve my compound?
A4: Sonication can be a useful tool to aid in the initial dissolution of your benzofuran compound when preparing a concentrated stock solution in an organic solvent like DMSO.[1] However, it is generally not recommended for the final diluted aqueous solution, especially in cell-based assays, as the energy from sonication can potentially degrade the compound or affect cellular integrity. Gentle vortexing is typically sufficient for mixing dilutions.
Q5: Where can I find solubility data for my specific benzofuran derivative?
A5: Experimentally determined solubility data for specific benzofuran derivatives can be limited in publicly available databases. Some medicinal chemistry publications reporting the synthesis and characterization of these compounds may include solubility information.[2] However, it is often necessary to determine the solubility empirically under your specific assay conditions.
Troubleshooting Guides
Issue 1: My benzofuran compound precipitates immediately upon dilution of the DMSO stock into the aqueous assay buffer.
| Possible Cause | Troubleshooting Step |
| Final DMSO concentration is too low. | Determine the maximum DMSO concentration tolerated by your assay (e.g., 0.1%, 0.5%, 1%) and adjust your dilution scheme accordingly. |
| Compound concentration exceeds its aqueous solubility. | Decrease the final concentration of your compound in the assay. Perform a kinetic solubility assay to determine the maximum soluble concentration. |
| Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the assay buffer while vortexing or stirring to ensure rapid and uniform mixing. |
| Temperature shock. | Ensure both your compound stock solution and the assay buffer are at the same temperature (e.g., room temperature or 37°C) before mixing. |
Issue 2: The assay medium becomes cloudy or shows a slight precipitate over the incubation period.
| Possible Cause | Troubleshooting Step |
| Slow precipitation at the experimental temperature. | The compound may have kinetic solubility but is thermodynamically unstable in the aqueous buffer. Consider reducing the incubation time if possible. |
| Interaction with media components. | Serum proteins or other components in the cell culture medium can sometimes promote compound precipitation. Try reducing the serum concentration or using a serum-free medium for the experiment if feasible. |
| pH shift during incubation. | Cellular metabolism can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds. Ensure your incubator's CO2 levels are stable and consider using a more strongly buffered medium. |
Issue 3: I am observing high variability and poor reproducibility in my assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent amount of soluble compound. | This is a common consequence of poor solubility. Even if not visibly precipitated, micro-precipitates can lead to inconsistent concentrations of the active compound. |
| Compound adsorption to plasticware. | Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates. Using low-adhesion plasticware or pre-rinsing tips with the compound solution may help. |
| Stock solution instability. | Repeated freeze-thaw cycles can cause precipitation in the stock solution. Aliquot your stock solution into single-use vials and store them at -20°C or -80°C. |
Data Presentation
The following tables provide illustrative quantitative data on the solubility of selected benzofuran compounds. Note that solubility is highly dependent on the specific chemical structure and experimental conditions.
Table 1: Aqueous Solubility of Selected Benzofuran Derivatives
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | Comments |
| Benzofuran | 118.13 | 100 - 1000 | Insoluble in water.[8] |
| Benzofuran-2-carboxylic acid | 162.14 | Partially Soluble | Solubility is pH-dependent.[9] |
Table 2: Calculated logP (clogP) Values for a Series of Benzofuran Derivatives
clogP is a measure of lipophilicity; a higher value generally indicates lower aqueous solubility.
| Compound ID | clogP | Reference |
| VIII | 4.5 | [2] |
| 1 | 2.8 | [2] |
| 1a | 3.1 | [2] |
| 1b | 3.9 | [2] |
| 1c | 4.8 | [2] |
Table 3: Effect of Solubilization Techniques on Apparent Aqueous Solubility (Illustrative Examples)
| Compound | Solubilization Method | Fold Increase in Solubility (Approx.) | Key Considerations |
| Poorly Soluble Benzofuran Analog | 5% (v/v) DMSO | 2 - 10 | Potential for solvent toxicity. |
| Poorly Soluble Benzofuran Analog | 10% (v/v) Ethanol | 5 - 20 | May affect cell membrane integrity. |
| Poorly Soluble Benzofuran Analog | 1% (w/v) HP-β-Cyclodextrin | 10 - 100+ | Generally low toxicity; may alter compound-target binding kinetics.[6] |
| Poorly Soluble Benzofuran Analog | 0.1% (v/v) Tween® 80 | 5 - 50 | Potential for interference in some assays. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of your benzofuran derivative powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile, clear glass vial. Add the required volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Mixing: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, you can use a brief sonication in a water bath (5-10 minutes).
-
Visual Inspection: Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Determination using a Microplate Reader (Nephelometry)
This protocol allows for the rapid determination of the apparent solubility of a compound in a specific buffer.
-
Prepare Compound Plate: In a 96-well plate (e.g., polypropylene), prepare serial dilutions of your high-concentration DMSO stock solution. For example, create a 2-fold dilution series in DMSO.
-
Prepare Assay Plates: Add the appropriate volume of your aqueous assay buffer to the wells of a clear-bottom 96- or 384-well microplate.
-
Compound Addition: Using a multichannel pipette or a liquid handling robot, transfer a small, fixed volume (e.g., 1-2 µL) of the compound dilutions from the compound plate to the assay plate containing the buffer. This will create a range of final compound concentrations with a constant final DMSO concentration.
-
Mixing: Immediately after compound addition, mix the contents of the plate thoroughly using a plate shaker for 1-2 minutes.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Mandatory Visualizations
Signaling Pathways
Benzofuran derivatives have been shown to interact with various signaling pathways, contributing to their diverse biological activities. The following diagrams illustrate key pathways that may be modulated by these compounds.
Caption: NF-κB signaling pathway and a potential point of inhibition by benzofuran compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 9. Benzofuran-2-carboxylic acid | CAS#:496-41-3 | Chemsrc [chemsrc.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 2,3-Dihydrobenzofuran-5-ol and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 2,3-Dihydrobenzofuran-5-ol and the well-established antioxidant standard, Trolox. While direct comparative studies using identical assay conditions are limited, this document synthesizes available data to offer insights into their relative antioxidant potential. We present quantitative data from various in vitro antioxidant assays, detailed experimental protocols for these assays, and visual representations of experimental workflows to aid in the design and interpretation of antioxidant capacity studies.
Introduction to the Compounds
This compound is a heterocyclic organic compound belonging to the dihydrobenzofuran family. Derivatives of this scaffold are found in various natural products and have garnered interest for their potential biological activities, including antioxidant effects. The phenolic hydroxyl group at the 5-position is the primary site for its antioxidant action, enabling it to donate a hydrogen atom to neutralize free radicals.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E. Its chromanol ring with a hydroxyl group is responsible for its potent antioxidant activity. Due to its stability and clear antioxidant mechanism, Trolox is widely used as a positive control and a reference standard in many antioxidant capacity assays.[1][2] The results of these assays are often expressed in Trolox Equivalents (TE), providing a standardized measure of antioxidant strength.[1]
Quantitative Comparison of Antioxidant Activity
The following tables summarize the available quantitative data on the antioxidant activity of this compound and Trolox from various assays. It is important to note that the data for this compound is primarily from electrochemical and radical reaction rate studies, while data for Trolox is abundant across a wide range of standard antioxidant capacity assays. A direct, quantitative comparison from a single head-to-head study is not available in the reviewed literature.
Table 1: Antioxidant Activity Data for this compound
| Parameter | Value | Method | Source |
| One-Electron Reduction Potential (E°(ArO•/ArO-)) | 0.49 V vs NHE | Pulse Radiolysis | [3] |
| Homolytic O-H Bond Dissociation Enthalpy (BDE) | 340 kJ mol⁻¹ | Calculated (Hess's Law) | [3] |
| Proton-Coupled Oxidation Potential (ArOH → ArO• + H⁺) | 1.35 V vs NHE (irreversible) | Cyclic Voltammetry | [3] |
| Rate Constant vs. tert-butoxyl radical | 2 x 10⁸ M⁻¹ s⁻¹ | Laser Flash Photolysis | [3] |
Table 2: Typical Antioxidant Activity Data for Trolox in Common Assays
| Assay | IC50 / TEAC Value | Comments | Source |
| DPPH Radical Scavenging Assay | IC50: ~3.77 µg/mL | IC50 values can vary based on specific assay conditions. | [4] |
| ABTS Radical Scavenging Assay | IC50: ~2.93 µg/mL | Often used to determine Trolox Equivalent Antioxidant Capacity (TEAC). | [4] |
| Oxygen Radical Absorbance Capacity (ORAC) | Standard | Used as the standard for expressing ORAC values of other compounds. | [5][6] |
| Ferric Reducing Antioxidant Power (FRAP) | Standard | Used as a standard to create a calibration curve. | [7] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the specific needs of a research project.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.[8]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and Trolox (positive control) in a suitable solvent to prepare a series of concentrations.
-
Reaction: In a microplate well or a cuvette, add a specific volume of the sample or standard to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[9][10]
Procedure:
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and Trolox in the buffer.
-
Reaction: A small volume of the sample or standard is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[5][11]
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a series of Trolox standards in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: Dissolve the test compound in the buffer.
-
Reaction Setup: In a black 96-well microplate, add the fluorescein solution, followed by the sample or Trolox standard.
-
Incubation: The plate is incubated at 37°C for a short period.
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.
-
Measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has decayed.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then expressed as Trolox Equivalents.
Visualizations
Experimental Workflow for Antioxidant Activity Comparison
The following diagram illustrates a typical workflow for comparing the antioxidant activity of a test compound against a standard like Trolox using common in vitro assays.
Caption: Workflow for comparing antioxidant activity.
Signaling Pathway of Radical Scavenging
This diagram illustrates the general mechanism of how a phenolic antioxidant like this compound or Trolox neutralizes a free radical.
Caption: Mechanism of free radical scavenging.
Conclusion
For a definitive comparison, it is recommended that both compounds be evaluated side-by-side under identical experimental conditions using the protocols outlined in this guide. Such a study would provide valuable data for researchers interested in the potential applications of this compound and its derivatives as novel antioxidants.
References
- 1. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. plant-stress.weebly.com [plant-stress.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. mdpi.com [mdpi.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cellbiolabs.com [cellbiolabs.com]
Validating the Molecular Framework: A Comparative Guide to the Structural Elucidation of 2,3-Dihydrobenzofuran-5-ol
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of analytical techniques for the structural validation of 2,3-Dihydrobenzofuran-5-ol, with a primary focus on X-ray crystallography and its comparison with other widely used spectroscopic methods.
Unambiguous Confirmation: The Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for the determination of the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density of the molecule and, consequently, determine the precise spatial arrangement of each atom. This technique provides unequivocal data on bond lengths, bond angles, and stereochemistry. For a derivative of 2,3-dihydrobenzofuran, crystallographic analysis would yield a detailed three-dimensional model, confirming the planar benzofuran ring system fused to the dihydrofuran ring and the position of the hydroxyl group.
Corroborative Evidence: Spectroscopic Alternatives
While X-ray crystallography provides a definitive solid-state structure, other spectroscopic techniques offer valuable and often more readily obtainable data for structural elucidation in solution and for routine characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide a detailed picture of the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and can reveal details about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Comparative Analysis of Structural Validation Techniques
The following table summarizes the key quantitative data obtained from different analytical techniques for the structural validation of 2,3-dihydrobenzofuran and its derivatives.
| Parameter | X-ray Crystallography (Expected for Derivatives) | ¹H NMR (2,3-Dihydrobenzofuran) | ¹³C NMR (2,3-Dihydrobenzofuran)[1] | Mass Spectrometry (2,3-Dihydrobenzofuran)[2] | IR Spectroscopy (2,3-Dihydrobenzofuran)[3] |
| Bond Lengths (Å) | C-C, C-O, C-H bond distances with high precision (e.g., ± 0.005 Å) | Not directly measured | Not directly measured | Not directly measured | Not directly measured |
| **Bond Angles (°) ** | Angles between atoms with high precision (e.g., ± 0.1°) | Not directly measured | Not directly measured | Not directly measured | Not directly measured |
| Chemical Shift (ppm) | Not applicable | Signals corresponding to aromatic and aliphatic protons | Signals for each unique carbon atom | Not applicable | Not applicable |
| Mass-to-charge (m/z) | Not applicable | Not applicable | Not applicable | Molecular ion peak and fragmentation pattern | Not applicable |
| Vibrational Freq. (cm⁻¹) | Not applicable | Not applicable | Not applicable | Not applicable | Characteristic peaks for functional groups |
Experimental Protocols
X-ray Crystallography (General Protocol for a Small Molecule)
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. The model is then refined by least-squares methods to best fit the observed diffraction data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to a standard (e.g., tetramethylsilane).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The detector measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a new chemical entity, comparing the roles of different analytical techniques.
Caption: A flowchart illustrating the complementary roles of spectroscopic techniques and X-ray crystallography in the structural elucidation of a target molecule.
References
A Comparative Analysis of 2,3-Dihydrobenzofuran-5-ol and Its Thio/Seleno Analogs: Physicochemical Properties and Biological Activities
For Immediate Release
This guide presents a comparative study of 2,3-Dihydrobenzofuran-5-ol and its corresponding thio (2,3-dihydrobenzothiophen-5-ol) and seleno (2,3-dihydrobenzoselenophen-5-ol) analogs. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data.
Introduction
This compound is a heterocyclic compound that serves as a core scaffold in numerous biologically active molecules. The substitution of the oxygen atom in the furan ring with sulfur (thio-analog) or selenium (seleno-analog) can significantly alter the molecule's electronic and steric properties, leading to distinct biological effects. This guide explores these differences, with a particular focus on their antioxidant potential, enzyme inhibition, and cytotoxicity.
Physicochemical and Antioxidant Properties
A seminal study by Malmström et al. provides a direct comparison of the antioxidant profiles of this compound (referred to as 2a ), its thio-analog (2b ), and seleno-analog (2c ).[1] The key findings from this research are summarized in the table below.
| Property | This compound (2a) | 2,3-Dihydrobenzothiophen-5-ol (2b) | 2,3-Dihydrobenzoselenophen-5-ol (2c) |
| pKa | 10.6 | 10.0 | 9.9 |
| O-H Bond Dissociation Enthalpy (kJ mol⁻¹) | 340 | 337 | 336 |
| One-Electron Reduction Potential (E°) (V vs NHE) | 0.49 | 0.49 | 0.49 |
| Proton-Coupled Oxidation Potential (V vs NHE) | 1.35 (irreversible) | 1.35 (quasireversible) | 1.13 (reversible) |
| IC₅₀ for Lipid Peroxidation Inhibition (µM) | ~250 | 25 | 13 |
The data reveals that with increasing atomic number of the chalcogen (O < S < Se), the acidity of the phenolic proton increases, and the homolytic O-H bond dissociation enthalpy decreases, suggesting a greater ease of hydrogen atom donation for the thio and seleno analogs.[1] This trend is reflected in their potent inhibition of lipid peroxidation, where the selenium analog (2c ) is the most active, followed by the sulfur analog (2b ), and then the oxygen analog (2a ).[1] The antioxidant capacity, as judged by the inhibited rates of peroxidation, increases as one moves down the chalcogen group.[1] This suggests that the organochalcogen compounds are more efficiently regenerated at the lipid-aqueous interphase.[1]
Enzyme Inhibition
While direct comparative studies on the enzyme inhibitory activities of these three specific analogs are limited, research on their derivatives provides valuable insights.
-
2,3-Dihydrobenzofuran derivatives have been investigated as inhibitors of various enzymes, including microsomal prostaglandin E2 synthase (mPGES)-1, which is involved in inflammation and cancer.[2]
-
Benzothiophene derivatives have shown inhibitory activity against enzymes such as DHHC-mediated palmitoylation. For instance, 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one has been identified as an inhibitor of this process.[3]
-
2,3-dihydro-1,5-benzothiazepine derivatives , which are structurally related to the thio-analog, have been evaluated as tyrosinase inhibitors, with some compounds showing mixed-type inhibition.[4]
The diverse enzyme inhibitory profiles of the derivatives suggest that the core heterocyclic structure plays a crucial role in determining target specificity. Further research is warranted to directly compare the enzyme inhibition profiles of this compound and its thio and seleno analogs against a panel of relevant enzymes.
Cytotoxicity
-
2,3-Dihydrobenzofuran derivatives have been explored for their potential as cytotoxic agents. For example, some derivatives have shown activity against various cancer cell lines.[5][6] The replacement of a 2,3-dihydrobenzofuran core with a benzofuran ring in certain molecules has been shown to increase cytotoxic activity.[5]
-
Benzofuran derivatives have been reported to possess anticancer properties, with some halogenated derivatives showing a significant increase in activity.[7]
-
Benzothiophene derivatives have also been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, with some compounds showing promising activities.[8][9]
-
5-(2-aminopropyl)benzofuran (5-APB) and N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB) , which are derivatives of the core structure, have been shown to induce cytotoxicity in isolated rat hepatocytes, with mitochondria being the target organelles.[10]
These findings suggest that the nature of the heteroatom and the substitution pattern on the aromatic ring are critical determinants of cytotoxicity. A direct comparative cytotoxicity study of this compound and its thio and seleno analogs is necessary to fully understand their therapeutic potential and toxicological profiles.
Signaling Pathways
Benzofuran derivatives have been shown to modulate key cellular signaling pathways involved in inflammation and cancer.
-
NF-κB and MAPK Signaling Pathways: Several studies have demonstrated that benzofuran derivatives can exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[11][12][13] For instance, certain heterocyclic/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[11][13] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), COX-2, TNF-α, and IL-6.[11][13] A study on 2-arylbenzofurans and 2-arylbenzothiophenes also highlighted their potential as NF-κB inhibitors.[14][15]
-
AKT/mTOR Signaling Pathway: A novel benzofuran derivative, DK-1014, has been found to attenuate lung inflammation by blocking the AKT/mTOR signaling pathway, in addition to the MAPK/AP-1 pathway.[16][17]
The ability of the benzofuran scaffold to interact with these critical signaling cascades underscores its potential for the development of novel therapeutic agents for inflammatory diseases and cancer. Further investigation is needed to determine if the thio and seleno analogs share these modulatory effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and comparative analysis.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
-
Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement and Calculation:
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Enzyme Inhibition Assays
Tyrosinase Inhibition Assay
-
Reagents:
-
Mushroom tyrosinase solution.
-
L-DOPA as the substrate.
-
Phosphate buffer (pH 6.8).
-
Kojic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, mix the test compound at various concentrations with the tyrosinase solution and incubate for a few minutes.
-
Initiate the reaction by adding L-DOPA.
-
Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time.
-
-
Calculation:
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction.
-
Determine the IC₅₀ value from the dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagents:
-
AChE enzyme solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Donepezil or galantamine as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test compound.
-
Add DTNB and then initiate the reaction by adding ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm kinetically.
-
-
Calculation:
-
Calculate the percentage of inhibition based on the reaction rates.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Comparative overview of the properties and activities of the three analogs.
Caption: Workflow for the comparative biological evaluation of the analogs.
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
Conclusion
The available data strongly suggests that the substitution of oxygen with sulfur or selenium in the this compound scaffold significantly enhances its antioxidant properties. While direct comparative data on enzyme inhibition and cytotoxicity is limited for the parent compounds, studies on their derivatives indicate that these heterocyclic systems are promising scaffolds for the development of novel therapeutic agents targeting a range of enzymes and cellular pathways. Further research, including head-to-head comparative studies of these three analogs, is crucial to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues [mdpi.com]
- 6. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro vs. In Vivo Efficacy of Benzofuran Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Benzofuran and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent antioxidant effects.[1][2] Their structural similarity to natural antioxidants like vitamin E has spurred extensive research into their therapeutic potential against conditions rooted in oxidative stress.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of benzofuran-based antioxidants, supported by experimental data and detailed methodologies to aid in preclinical research and development.
In Vitro vs. In Vivo Efficacy: Bridging the Gap
The assessment of antioxidant efficacy typically begins with in vitro assays, which are rapid, cost-effective, and allow for the screening of numerous compounds. However, the true therapeutic potential of an antioxidant can only be validated through in vivo studies, which account for complex physiological factors such as metabolism, bioavailability, and biodistribution. A significant challenge in antioxidant research is the often-observed discrepancy between promising in vitro results and modest or negligible in vivo activity. This guide aims to shed light on this translational gap by presenting available data from both experimental settings for benzofuran derivatives.
Quantitative Data Summary
The following tables summarize the in vitro antioxidant and in vivo anti-inflammatory and antioxidant activities of selected benzofuran derivatives. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Antioxidant Activity of Benzofuran Derivatives
| Compound Class | Derivative | Assay | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition of Reference | Source |
| Benzofuran-2-carboxamide | Compound 1j | DPPH Radical Scavenging | 23.5% inhibition @ 100 µM | - | - | [3] |
| Benzofuran-2-carboxamide | Compound 1j | Lipid Peroxidation (LPO) Inhibition | 62% inhibition @ 100 µM | - | - | [3] |
| Indeno-Benzofuran | Aqueous Fraction | DPPH Radical Scavenging | IC50: 29.43 µg/ml | - | - | [4] |
| Indeno-Benzofuran | Ethyl Acetate Fraction | DPPH Radical Scavenging | IC50: 33.67 µg/ml | - | - | [4] |
| 2-Arylbenzofuran | Moracin C | Malondialdehyde (MDA) Inhibition | 73% inhibition @ 10 µM | - | - | [5] |
| 2-Arylbenzofuran | Moracin M | Malondialdehyde (MDA) Inhibition | 69% inhibition @ 10 µM | - | - | [5] |
| 2-Arylbenzofuran | 2-(3,5-dihydroxyphenyl)-5,6-dihydroxybenzofuran | Malondialdehyde (MDA) Inhibition | 89% inhibition @ 10 µM | - | - | [5] |
| Substituted Benzofuran | Compound 6a | DPPH Radical Scavenging | Good Activity (Qualitative) | L-ascorbic acid | - | [1] |
| Substituted Benzofuran | Compound 6b | DPPH Radical Scavenging | Good Activity (Qualitative) | L-ascorbic acid | - | [1] |
| Substituted Benzofuran | Compound 6d | DPPH Radical Scavenging | Good Activity (Qualitative) | L-ascorbic acid | - | [1] |
Table 2: In Vivo Anti-inflammatory and Antioxidant Efficacy of Benzofuran Derivatives
| Compound Class | Animal Model | Assay | Dosage | % Inhibition / Effect | Reference Compound | % Inhibition of Reference | Source |
| Ellagic Acid (related compound) | Carrageenan-Induced Paw Edema in Rats | Paw Edema Volume | 1, 3, 10, 30 mg/kg | Dose-dependent reduction | Indomethacin (5 mg/kg) | Significant inhibition | [6] |
| Ellagic Acid (related compound) | Carrageenan-Induced Paw Edema in Rats | Hepatic Malondialdehyde (MDA) | 1-30 mg/kg | Significant reduction in AST and ALT levels | - | - | [6] |
| Pediastrum boryanum (source of antioxidants) | Carrageenan-Induced Paw Edema in Rats | Liver Lipoperoxidation | - | Reduced | - | - | [7] |
| Pediastrum boryanum (source of antioxidants) | Carrageenan-Induced Paw Edema in Rats | Total Antioxidant Capacity (Liver) | - | Increased | - | - | [7] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[8][9]
-
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[8]
-
Sample Preparation: The benzofuran derivatives and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to prepare a series of concentrations.[8]
-
Reaction: A specific volume of the sample solution is mixed with a volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8][10]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.[10]
-
2. Lipid Peroxidation (LPO) Inhibition Assay
-
Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid peroxidation is often induced in a biological sample (e.g., rat brain homogenate) by pro-oxidants like Fe²⁺ and ascorbic acid.[3] The extent of peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Procedure:
-
Tissue Homogenate Preparation: A tissue sample (e.g., rat brain) is homogenized in a suitable buffer.
-
Induction of LPO: The homogenate is incubated with pro-oxidants (e.g., Fe²⁺ and ascorbic acid) in the presence and absence of the test compound.[3]
-
Measurement of MDA: The amount of MDA formed is determined using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to produce a colored complex that can be measured spectrophotometrically.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the sample-treated group to the control group.
-
In Vivo Model
1. Carrageenan-Induced Paw Edema
-
Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema, which is partly mediated by oxidative stress.[6][7] The anti-inflammatory and, indirectly, the antioxidant potential of a compound can be assessed by its ability to reduce this edema.[6]
-
Procedure:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.
-
Compound Administration: The test benzofuran derivative is administered to the animals (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[6]
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[6][11]
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[6]
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.[12]
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and tissue samples (e.g., paw tissue, liver) can be collected to measure markers of oxidative stress such as MDA levels, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[6]
-
Visualizing Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate a proposed signaling pathway for antioxidant action and a typical experimental workflow.
Caption: Proposed mechanism of benzofuran antioxidant and anti-inflammatory action.
Caption: Experimental workflow for evaluating benzofuran antioxidants.
Conclusion
Benzofuran derivatives represent a promising class of antioxidants with therapeutic potential. While in vitro assays are invaluable for initial screening, in vivo studies are crucial for validating their efficacy in a complex biological system. The data presented in this guide highlight the antioxidant and anti-inflammatory properties of several benzofuran compounds. However, there is a clear need for more comprehensive studies that directly correlate a wider range of in vitro antioxidant metrics with in vivo markers of oxidative stress for the same compounds. Such studies will be instrumental in understanding the structure-activity relationships and guiding the development of novel benzofuran-based therapies for oxidative stress-related diseases.
References
- 1. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [2-Arylbenzofuran derivatives from Morus wittiorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antioxidant Defenses: A Comparative Analysis of 2,3-Dihydrobenzofuran-5-ol
An in-depth examination of the antioxidant mechanisms of 2,3-Dihydrobenzofuran-5-ol reveals a dual strategy of direct radical scavenging and potential modulation of cellular antioxidant pathways. This guide provides a comparative analysis of its antioxidant efficacy, supported by experimental data, and explores its potential mechanism of action in comparison to the well-established antioxidant, Trolox.
This compound, a heterocyclic organic compound, has garnered interest for its antioxidant properties. Its chemical structure, featuring a phenolic hydroxyl group integrated into a bicyclic system, underpins its capacity to neutralize free radicals. This guide delves into the mechanistic studies elucidating its antioxidant effects, presenting a comparative overview for researchers, scientists, and drug development professionals.
Direct Antioxidant Capacity: Radical Scavenging Activity
The primary mechanism of action for this compound's antioxidant effect is its ability to directly scavenge free radicals. The phenolic hydroxyl (-OH) group on the aromatic ring can donate a hydrogen atom to a radical, thereby neutralizing it and terminating the radical chain reaction. The stability of the resulting phenoxyl radical is a crucial determinant of the compound's antioxidant potency. Studies have shown that the five-membered dihydrobenzofuran ring enhances the stability of this radical through resonance delocalization.[1]
A comparative analysis with its 1-thio, 1-seleno, and 1-telluro analogues has demonstrated that the antioxidant capacity increases with heavier chalcogen atoms, particularly in the presence of a reducing agent like N-acetylcysteine.[2] This suggests that the nature of the heteroatom in the five-membered ring influences the compound's ability to be regenerated, thereby sustaining its antioxidant activity.[2] Furthermore, when compared to 6-chromanols, a class of compounds that includes the vitamin E analogue Trolox, substituted 2,3-dihydrobenzofuran-5-ols have exhibited higher radical scavenging activity.[1]
Table 1: Comparative Direct Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Trolox | DPPH | 3.77 µg/mL | [3] |
| ABTS | 2.93 µg/mL | [3] | |
| This compound | DPPH | Data not available | |
| ABTS | Data not available | ||
| Lipid Peroxidation | Effective inhibitor | [2] |
Indirect Antioxidant Effects: Potential Activation of the Nrf2 Pathway
Beyond direct radical scavenging, emerging evidence on benzofuran derivatives suggests a potential for indirect antioxidant effects through the activation of cellular signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.
While direct evidence for the activation of the Nrf2 pathway by this compound is yet to be established, studies on its derivatives have shown an upregulation of HO-1, a key Nrf2 target gene.[4] This suggests that this compound may also exert its antioxidant effects indirectly by bolstering the cell's endogenous antioxidant defenses.
Table 2: Cellular Antioxidant Effects of Benzofuran Derivatives
| Compound/Derivative | Cellular Effect | Potential Pathway | Reference |
| Benzofuran-2-one derivatives | Reduced intracellular ROS | - | [4] |
| Upregulation of HO-1 mRNA and protein | Nrf2-ARE | [4] | |
| Benzofuran-2-carboxamide derivatives | Inhibition of ROS production | - | [5] |
Below is a diagram illustrating the Keap1-Nrf2 signaling pathway, a potential target for the indirect antioxidant activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3-Dihydrobenzofuran Derivatives
For researchers, scientists, and professionals in drug development, the 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. The efficient construction of this core structure is a pivotal step in the synthesis of numerous therapeutic agents. This guide provides an objective comparison of four prominent synthetic routes for 2,3-dihydrobenzofuran derivatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given research objective.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative aspects of four distinct and widely employed methods for the synthesis of 2,3-dihydrobenzofuran derivatives: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols, Intramolecular Heck Reaction, Tandem SNAr/5-Exo-Trig Cyclization, and an Organocatalytic Asymmetric Cascade Reaction.
| Synthetic Route | General Substrates | Key Reagents & Conditions | Yield (%) | Diastereo/Enantioselectivity | Reaction Time (h) | Temperature (°C) |
| 1. Palladium-Catalyzed Carboalkoxylation | 2-Allylphenols, Aryl triflates | Pd(OAc)₂, CPhos, Cs₂CO₃, Dioxane | 65-95% | 5:1 to >20:1 dr | 12-24 | 100 |
| 2. Intramolecular Heck Reaction | o-Bromophenols, 1,3-Dienes | Pd(OAc)₂, (S)-Ph-BINEPINE, Ag₂CO₃, THF | 60-98% | up to 99% ee | 24-48 | 80 |
| 3. Tandem SNAr/5-Exo-Trig Cyclization | N-alkyl/arylimines of o-fluorobenzaldehydes, Diarylmethanols | NaH, DMSO | 50-85% | Not applicable (achiral) | 1 | 100 |
| 4. Organocatalytic Asymmetric Cascade | Salicylaldehydes, α,β-Unsaturated aldehydes | Chiral diamine catalyst, Benzoic acid, Toluene | 70-95% | up to >99:1 dr, >99% ee | 24-72 | 25 |
Experimental Protocols and Workflows
This section provides detailed experimental procedures for the four highlighted synthetic routes, accompanied by Graphviz diagrams illustrating the logical workflow of each method.
Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
This method provides an efficient route to 2,3-disubstituted dihydrobenzofurans through a palladium-catalyzed coupling of 2-allylphenols with aryl triflates.
Experimental Protocol:
To an oven-dried resealable Schlenk tube is added Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol %), 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (CPhos) (20.5 mg, 0.050 mmol, 10 mol %), and Cs₂CO₃ (326 mg, 1.00 mmol, 2.0 equiv). The tube is sealed, evacuated, and backfilled with argon. 2-Allylphenol (67 mg, 0.50 mmol, 1.0 equiv) and the aryl triflate (0.60 mmol, 1.2 equiv) are then added as solutions in dioxane (2.5 mL). The tube is sealed and the reaction mixture is heated at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.
Enantioselective Intramolecular Heck Reaction
This protocol describes an asymmetric synthesis of chiral 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes, establishing a stereocenter with high enantioselectivity.
Experimental Protocol:
In a glovebox, a vial is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol %), (S)-Ph-BINEPINE (13.3 mg, 0.02 mmol, 10 mol %), and Ag₂CO₃ (83 mg, 0.3 mmol, 1.5 equiv). Anhydrous THF (1.0 mL) is added, and the mixture is stirred for 10 minutes at room temperature. A solution of the o-bromophenol (0.2 mmol, 1.0 equiv) and the 1,3-diene (0.4 mmol, 2.0 equiv) in anhydrous THF (1.0 mL) is then added. The vial is sealed and the reaction mixture is stirred at 80 °C for 24-48 hours. After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2,3-dihydrobenzofuran.
Tandem SNAr/5-Exo-Trig Cyclization
This approach offers a rapid, metal-free synthesis of 3-amino-2,3-dihydro-2,2-diarylbenzofurans from readily available starting materials.
Experimental Protocol:
To a suspension of NaH (60% dispersion in mineral oil, 44 mg, 1.1 mmol, 1.1 equiv) in anhydrous DMSO (2 mL) is added a solution of the diarylmethanol (1.05 mmol, 1.05 equiv) in DMSO (3 mL) at room temperature. The mixture is stirred for 30 minutes. A solution of the N-alkyl/arylimine of an o-fluorobenzaldehyde (1.0 mmol, 1.0 equiv) in DMSO (5 mL) is then added dropwise. The reaction mixture is heated to 100 °C and stirred for 1 hour. After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 3-amino-2,3-dihydro-2,2-diarylbenzofuran.
Organocatalytic Asymmetric Cascade Reaction
This metal-free, enantioselective method utilizes a chiral diamine catalyst to construct highly functionalized 2,3-dihydrobenzofurans from simple starting materials at room temperature.
Experimental Protocol:
To a vial containing a magnetic stir bar is added the chiral diamine catalyst (0.02 mmol, 10 mol %) and benzoic acid (0.02 mmol, 10 mol %). The vial is sealed, and toluene (1.0 mL) is added. The mixture is stirred at room temperature for 10 minutes. The salicylaldehyde (0.2 mmol, 1.0 equiv) is then added, followed by the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv). The reaction mixture is stirred at 25 °C for 24-72 hours until the salicylaldehyde is consumed as monitored by TLC. The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to give the highly enantioenriched 2,3-dihydrobenzofuran derivative.
A Comparative Analysis of 2,3-Dihydrobenzofuran-5-ol and Other Phenolic Antioxidants in the Inhibition of Lipid Peroxidation
For Immediate Release
In the ongoing effort to combat oxidative stress-induced cellular damage, a critical comparison of phenolic antioxidants reveals the varying efficacy of these compounds in preventing lipid peroxidation. This guide provides an objective analysis of 2,3-Dihydrobenzofuran-5-ol against established antioxidants such as α-tocopherol, Butylated Hydroxytoluene (BHT), and Quercetin, supported by experimental data to inform researchers, scientists, and drug development professionals.
Lipid peroxidation is a detrimental chain reaction that leads to the degradation of lipids in cell membranes, ultimately causing cellular damage and contributing to various disease pathologies. Phenolic antioxidants are a class of compounds that can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction. The efficiency of these antioxidants, however, varies significantly based on their chemical structure and the experimental conditions.
Mechanism of Action: Halting the Peroxidative Cascade
Phenolic antioxidants primarily act as "chain-breaking" antioxidants. The process of lipid peroxidation involves three main stages: initiation, propagation, and termination. During the propagation phase, lipid peroxyl radicals (LOO•) react with other lipid molecules, creating a cascade of lipid hydroperoxides (LOOH) and further radicals. Phenolic antioxidants (ArOH) intervene by donating a hydrogen atom to the lipid peroxyl radical, thus neutralizing it and forming a stable, non-reactive antioxidant radical (ArO•).
Comparative Efficacy in Inhibiting Lipid Peroxidation
The antioxidant potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to inhibit the lipid peroxidation process by 50%. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound and other phenolic antioxidants in various in vitro lipid peroxidation models.
| Antioxidant Compound | Experimental Model | Assay | IC50 Value (µM) | Reference |
| This compound | Rat liver microsomes | Fe(II)/ADP/ascorbate-induced lipid peroxidation | ~250 | [1][2] |
| α-Tocopherol | Rat liver microsomes | tert-butyl hydroperoxide-induced lipid peroxidation | ~5 (for half-maximal O2 uptake inhibition) | [3] |
| Butylated Hydroxytoluene (BHT) | Liver slices | Ferrous iron-induced TBARS formation | ~5 (prevented induction) | [4] |
| Quercetin | Phosphatidylcholine liposomes | UV-induced lipid peroxidation | 5.1 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental models, induction methods, and assay types.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess lipid peroxidation:
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice. Centrifuge to obtain the supernatant.
-
Reaction Mixture: To 100 µL of the sample supernatant, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Incubation: Vortex the mixture and incubate at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the tubes in an ice bath for 10 minutes to stop the reaction. Centrifuge at 1,500 x g for 10 minutes.
-
Measurement: Transfer the supernatant to a new tube and measure the absorbance of the MDA-TBA adduct at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Lipid Hydroperoxide (LPO) Assay
This assay directly measures the hydroperoxides formed during the initial stages of lipid peroxidation.
-
Lipid Extraction: Extract lipids from the sample using a chloroform/methanol mixture. This step also serves to deproteinate the sample.
-
Reaction: The assay is based on the oxidation of Fe(II) to Fe(III) by lipid hydroperoxides in an acidic medium.
-
Chromogen Addition: Add a chromogen, such as thiocyanate or xylenol orange, which forms a colored complex with the resulting Fe(III) ions.
-
Measurement: Measure the absorbance of the colored complex at the appropriate wavelength (e.g., ~560-586 nm for xylenol orange).
-
Quantification: Determine the concentration of lipid hydroperoxides from a standard curve prepared using a known hydroperoxide standard, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE).
Conjugated Diene Assay
This method is used to measure the formation of conjugated dienes, which are early markers of lipid peroxidation of polyunsaturated fatty acids.
-
Lipid Extraction: Extract lipids from the sample using a suitable solvent system (e.g., chloroform/methanol).
-
Solvent Evaporation and Resuspension: Evaporate the solvent under a stream of nitrogen and resuspend the lipid extract in a solvent suitable for UV spectroscopy, such as cyclohexane or ethanol.
-
Spectrophotometric Measurement: Measure the absorbance of the sample at 233 nm.[5][6] An increase in absorbance at this wavelength is indicative of the formation of conjugated dienes.[5][6]
-
Quantification: The concentration of conjugated dienes can be calculated using the Beer-Lambert law and the molar extinction coefficient of conjugated dienes.
Experimental Workflow for Antioxidant Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound against lipid peroxidation.
Discussion
The compiled data indicates that while this compound exhibits antioxidant activity, its potency in the tested microsomal system appears to be lower than that of α-tocopherol, BHT, and quercetin in their respective assays, as suggested by its higher IC50 value.[1][2] Quercetin, with an IC50 of 5.1 µM in a liposomal model, demonstrates particularly strong inhibitory potential. It is important to note that the lipophilicity of the antioxidant and the nature of the lipid substrate can significantly influence the observed efficacy. For instance, the effectiveness of α-tocopherol is well-established within biological membranes.[3] BHT is a widely used synthetic antioxidant in food and industrial applications, and its ability to prevent TBARS formation at low micromolar concentrations highlights its potency.[4]
The choice of an appropriate antioxidant for a specific application will depend on various factors, including the target system (e.g., in vitro, in vivo), the nature of the oxidative challenge, and the desired physicochemical properties of the antioxidant.
Conclusion
This comparative guide provides a quantitative and methodological framework for evaluating the efficacy of this compound and other phenolic antioxidants in the context of lipid peroxidation. The presented data suggests that while this compound possesses antioxidant properties, established antioxidants like α-tocopherol, BHT, and particularly quercetin, may offer greater potency in certain in vitro models. Further research employing standardized assays and multiple experimental models is warranted for a more definitive comparison of these compounds for potential therapeutic or industrial applications.
References
- 1. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 2. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of microsomal lipid peroxidation by alpha-tocopherol and alpha-tocopherol acetate [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of conjugated diene lipids by derivative spectroscopy in heptane extracts of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Unveiling the Molecular Targets of Novel Dihydrobenzofuran Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel dihydrobenzofuran compounds against established alternatives, supported by experimental data and detailed protocols. The objective is to illuminate the biological targets of these promising compounds and their potential therapeutic applications.
This guide delves into the specific interactions of dihydrobenzofuran derivatives with key biological targets, including Casein Kinase 2 (CK2), Pim-1 kinase, G protein-coupled receptor 119 (GPR119), and Cannabinoid Receptor 2 (CB2). Through a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of the therapeutic potential of this versatile chemical scaffold.
Casein Kinase 2 (CK2) Inhibition
Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and plays a crucial role in cell growth, proliferation, and suppression of apoptosis.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a significant therapeutic target.[1]
Comparative Inhibitory Activity
Several dihydrobenzofuran derivatives have demonstrated potent inhibition of CK2. The following table compares their in vitro inhibitory activity (IC50) against the well-characterized CK2 inhibitor, CX-4945 (Silmitasertib).
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Dibromo-dihydrodibenzofuran (12c) | Human Protein Kinase CK2 | 5.8 | Capillary Electrophoresis | [ACS Pharmacol. & Transl. Sci. (2024)] |
| Dichloro-dihydrodibenzofuran (12b) | Human Protein Kinase CK2 | 5.8 | Capillary Electrophoresis | [ACS Pharmacol. & Transl. Sci. (2024)] |
| CX-4945 (Silmitasertib) | Human Protein Kinase CK2 | 1 | Cell-free assay | [Selleck Chemicals] |
CK2 Signaling Pathway
CK2 is a central node in several signaling pathways that promote cell survival and proliferation.[2] Its inhibition by compounds like dihydrobenzofurans can disrupt these oncogenic signals. CK2 is known to be activated by the Wnt signaling pathway and can, in turn, phosphorylate key components of pathways such as PI3K/Akt/mTOR and NF-κB, leading to their activation.[1][3] Furthermore, CK2 can phosphorylate and regulate the activity of the transcription factor ERK, promoting its nuclear import and subsequent effects on gene expression.[4]
Caption: CK2 signaling pathway and point of inhibition.
Experimental Protocol: In Vitro CK2 Inhibition Assay
This protocol outlines a capillary electrophoresis-based assay to determine the in vitro inhibitory activity of dihydrobenzofuran compounds against human protein kinase CK2.[5][6]
Materials:
-
Recombinant human protein kinase CK2
-
CK2-specific substrate peptide (e.g., RRRDDDSDDD)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test dihydrobenzofuran compounds dissolved in DMSO
-
Capillary electrophoresis system
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a reaction vessel, combine the recombinant CK2 enzyme and the substrate peptide.
-
Add the diluted test compounds to the enzyme-substrate mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the reaction mixture using a capillary electrophoresis system to separate the phosphorylated and non-phosphorylated substrate peptides.
-
Quantify the amount of phosphorylated product.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase involved in cell cycle progression, apoptosis, and signal transduction.[7] Its overexpression is associated with various cancers, making it an attractive target for therapeutic intervention.
Comparative Inhibitory Activity
Dibenzofuran derivatives have shown potent inhibitory activity against Pim-1 kinase.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| Dibenzofuran derivative 44 | Pim-1 | 0.06 | Kinase Inhibition Assay | [MDPI (2022)] |
| Alternative Compound (e.g., AZD1208) | Pim-1 | 0.004 | Biochemical Assay | [Selleck Chemicals] |
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines.[8][9] Once expressed, Pim-1 can phosphorylate a range of substrates, including the pro-apoptotic protein Bad, thereby inhibiting apoptosis and promoting cell survival.[10]
Caption: Pim-1 signaling pathway and point of inhibition.
Experimental Protocol: Kinase Inhibition Assay
A general protocol for assessing the inhibitory activity of dibenzofuran derivatives against a target kinase like Pim-1.[11]
Materials:
-
Recombinant Pim-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test dibenzofuran derivatives dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
G Protein-Coupled Receptor 119 (GPR119) Agonism
GPR119 is a Gs-coupled GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cAMP levels, resulting in enhanced glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it a promising target for the treatment of type 2 diabetes.[12][13]
Comparative Agonist Activity
Dihydrobenzofuran derivatives have been identified as potent GPR119 agonists.
| Compound | Target | EC50 (nM) | Assay Type | Reference |
| Dihydrobenzofuran derivative 13c | Human GPR119 | 16 | cAMP accumulation assay | [PubMed (2014)] |
| Dihydrobenzofuran derivative 24 | Human GPR119 | 24 | cAMP accumulation assay | [PubMed (2014)] |
| GW405833 (Alternative Agonist) | Human GPR119 | 460 | cAMP accumulation assay | [Various sources] |
| AR-231453 (Alternative Agonist) | Human GPR119 | 9 | cAMP accumulation assay | [Am J Physiol Endocrinol Metab (2011)] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist triggers a downstream signaling cascade mediated by the Gαs protein subunit.[12] This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which potentiates glucose-stimulated insulin secretion and the release of GLP-1.[12]
Caption: GPR119 signaling pathway upon agonist binding.
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a method to measure the agonist activity of dihydrobenzofuran compounds at the GPR119 receptor by quantifying intracellular cAMP levels.[13]
Materials:
-
Cells stably expressing human GPR119 (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Test dihydrobenzofuran compounds dissolved in DMSO
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well plates
Procedure:
-
Seed the GPR119-expressing cells into the wells of a microplate and culture until they reach the desired confluency.
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the diluted test compounds.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF reader, spectrophotometer).
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the intracellular cAMP concentration for each compound concentration.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
Cannabinoid Receptor 2 (CB2) Agonism
The Cannabinoid Receptor 2 (CB2) is a Gi/o-coupled GPCR primarily expressed on immune cells.[14][15] Its activation is associated with anti-inflammatory and immunomodulatory effects, making it a therapeutic target for various inflammatory diseases and pain.[16]
Comparative Agonist Activity
Dihydrobenzofuran derivatives have been developed as potent and selective CB2 receptor agonists.
| Compound | Target | Ki (nM) | EC50 (nM) | Assay Type | Reference |
| Dihydrobenzofuran derivative 18 (MDA7) | Human CB2 | 14.2 | 16.2 | Radioligand Binding & Functional Assay | [PMC (2013)] |
| Dihydrobenzofuran derivative 19 (MDA42) | Human CB2 | 1.9 | 2.5 | Radioligand Binding & Functional Assay | [PMC (2013)] |
| JWH-133 (Alternative Agonist) | Human CB2 | 3.4 | - | Radioligand Binding Assay | [R&D Systems, Wikipedia] |
CB2 Receptor Signaling Pathway
Upon agonist binding, the CB2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[14][17] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits of the Gi/o protein can activate the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell migration and cytokine production.[14][18]
Caption: CB2 receptor signaling pathways upon agonist binding.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of dihydrobenzofuran compounds for the human CB2 receptor.[19]
Materials:
-
Membranes from cells expressing human CB2 receptors (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled CB2 ligand (e.g., [3H]CP-55,940 or a specific tritiated agonist)
-
Test dihydrobenzofuran compounds dissolved in DMSO
-
Non-specific binding control (a high concentration of a known CB2 ligand)
-
Binding buffer (e.g., Tris-HCl with BSA)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the diluted test compounds.
-
For determining non-specific binding, add a high concentration of a known CB2 ligand instead of the test compound to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding for each compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This comparative guide provides a foundational understanding of the biological targets of novel dihydrobenzofuran compounds. The presented data and protocols offer a framework for researchers to further investigate the therapeutic potential of this chemical class. The versatility of the dihydrobenzofuran scaffold, demonstrating potent and selective activity at diverse targets such as kinases and GPCRs, highlights its promise for the development of new medicines for a range of diseases, from cancer to metabolic and inflammatory disorders. Further exploration of structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of these compelling molecules.
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. birchandfog.biz [birchandfog.biz]
- 16. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 17. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 2,3-Dihydrobenzofuran-5-ol in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 2,3-Dihydrobenzofuran-5-ol and its derivatives, with a focus on potential cross-reactivity in various biological assays. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets.[1] This inherent versatility suggests a potential for cross-reactivity, a critical consideration in drug development. This document summarizes key findings from published literature, presents available quantitative data, and provides detailed experimental protocols for relevant assays.
Summary of Biological Activities and Potential Cross-Reactivity
The 2,3-dihydrobenzofuran scaffold has been identified in compounds targeting a range of biological processes, including inflammation, oxidative stress, and fungal infections. While comprehensive cross-reactivity data for this compound across multiple target classes is not extensively available, the diverse activities of its analogs suggest that this compound may interact with multiple targets.
Table 1: Biological Activities of 2,3-Dihydrobenzofuran Derivatives
| Biological Target/Activity | Compound(s) | Key Findings | Potential for Cross-Reactivity with this compound |
| mPGES-1 Inhibition | 2,3-Dihydrobenzofuran derivatives | Identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation.[1] | High: The core scaffold is a key pharmacophore for this target class. |
| Antioxidant Activity | This compound | Exhibits antioxidant properties by inhibiting lipid peroxidation and scavenging radicals.[2] | Demonstrated Activity. |
| Antifungal Activity | Benzofuran-5-ol derivatives | Show significant antifungal activity, in some cases targeting N-myristoyltransferase (NMT).[3][4] | Moderate to High: The 5-ol substitution appears important for this activity. |
| Bromodomain Inhibition | 2,3-Dihydrobenzofuran derivatives | Developed as highly potent and selective inhibitors of the second bromodomain (BD2) of the BET family. | Moderate: Depends on the specific substitutions on the core scaffold. |
| Cannabinoid Receptor Agonism | 2,3-Dihydro-1-benzofuran derivatives | Act as potent and selective agonists for the cannabinoid receptor 2 (CB2).[5] | Moderate: Specific structural features are likely required for this activity. |
| Monoamine Transporter Interaction | 5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran | Analogs show high potency at serotonin and catecholamine uptake carriers.[6] | Low to Moderate: The aminopropyl sidechain is a key determinant of this activity. |
Quantitative Data on Biological Activity
Quantitative data for the specific compound this compound is most readily available for its antioxidant activity. Data for other activities is primarily reported for its derivatives.
Table 2: Antioxidant Profile of this compound
| Assay | Parameter | Value | Reference |
| Inhibition of Stimulated Lipid Peroxidation in Liver Microsomes | IC50 | ~250 µM | [2] |
| Reaction with tert-butoxyl radical | Absolute rate constant | 2 x 10⁸ M⁻¹s⁻¹ | [2] |
| Homolytic O-H bond dissociation enthalpy | BDE | 340 kJ mol⁻¹ | [2] |
Table 3: Activity of 2,3-Dihydrobenzofuran Derivatives against mPGES-1
| Compound | Modification from Core Scaffold | mPGES-1 Inhibition (IC50) | Reference |
| Derivative 19 | Specific substitutions at various positions | Low micromolar range | [1] |
| Derivative 20 | Specific substitutions at various positions | Low micromolar range | [1] |
Table 4: Antifungal Activity of Benzofuran-5-ol Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Benzofuran-5-ol derivative | Candida albicans | 1.6 | [7] |
| Benzofuran-5-ol derivative | Candida tropicalis | 3.2 | [7] |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and comparison of findings.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (Cell-Free)
This assay measures the direct inhibition of mPGES-1 enzymatic activity.
Experimental Workflow:
Caption: Workflow for the cell-free mPGES-1 inhibition assay.
Protocol:
-
Enzyme Preparation: Microsomal fractions containing mPGES-1 are prepared from a suitable cell line (e.g., A549 cells) stimulated with a pro-inflammatory agent like IL-1β to induce enzyme expression.[1]
-
Reaction Mixture: In a 96-well plate, the reaction buffer, test compound (or vehicle control), and the microsomal enzyme preparation are combined. Glutathione (GSH) is added as an essential cofactor.[8]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Incubation and Termination: The reaction is allowed to proceed for a defined period at a controlled temperature and then terminated.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a sensitive method, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined from a concentration-response curve.
Antioxidant Activity: Lipid Peroxidation Inhibition Assay
This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids.
Experimental Workflow:
Caption: Workflow for the lipid peroxidation inhibition assay (TBARS method).
Protocol:
-
Preparation: A lipid substrate, such as a suspension of liver microsomes or a linoleic acid emulsion, is prepared.[2]
-
Reaction: The lipid substrate is mixed with various concentrations of the test compound.
-
Initiation of Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or an Fe2+/ascorbate system.
-
Incubation: The mixture is incubated to allow for lipid peroxidation to occur.
-
Detection: The extent of lipid peroxidation is commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) method. This involves adding thiobarbituric acid (TBA) and heating, which results in a colored product with malondialdehyde (a secondary product of lipid peroxidation).
-
Quantification: The absorbance of the colored product is measured spectrophotometrically (typically around 532 nm).
-
Analysis: The percentage inhibition of lipid peroxidation is calculated, and IC50 values are determined.
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
Experimental Workflow:
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of the test compound are prepared in the microtiter plates.
-
Inoculation: The wells containing the serially diluted compound are inoculated with the fungal suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test fungus.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring absorbance.[9]
Signaling Pathway
Prostaglandin E2 Biosynthesis Pathway
2,3-Dihydrobenzofuran derivatives have been investigated as inhibitors of mPGES-1, a key enzyme in the inflammatory cascade that leads to the production of prostaglandin E2 (PGE2).
Caption: Simplified prostaglandin E2 biosynthesis pathway highlighting the target of 2,3-dihydrobenzofuran derivatives.
Conclusion
The available evidence indicates that the 2,3-dihydrobenzofuran scaffold is a versatile pharmacophore capable of interacting with multiple biological targets. While this compound itself has been primarily characterized for its antioxidant properties, its structural similarity to compounds with potent inhibitory activity against targets like mPGES-1 and fungal enzymes suggests a significant potential for cross-reactivity.
For drug development professionals, this underscores the importance of comprehensive profiling of any candidate molecule based on this scaffold. Early-stage screening against a panel of relevant targets, including those highlighted in this guide, is crucial to understand the selectivity profile and to anticipate potential off-target effects. The experimental protocols and comparative data presented here provide a foundational resource for such investigations. Further research is warranted to generate a more complete cross-reactivity matrix for this compound to better inform its potential therapeutic applications and liabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dihydrobenzofuran-5-ol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,3-Dihydrobenzofuran-5-ol, like any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, adhering to general laboratory hazardous waste protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For minor spills, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.[2] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations.[5][6][7][8] The following protocol outlines the standard procedure for disposing of this chemical as hazardous waste.
-
Waste Identification and Segregation:
-
Containerization:
-
Select a chemically compatible and leak-proof container for waste collection. Glass or polyethylene containers are generally suitable.[3]
-
The container must be in good condition and have a secure, tight-fitting lid.[4]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound".
-
Indicate the date when the waste was first added to the container (accumulation start date).
-
List the primary hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin irritation," based on data from similar compounds).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][9]
-
The SAA should be under the control of laboratory personnel and away from general traffic.
-
Utilize secondary containment, such as a spill tray, to contain any potential leaks.[4]
-
-
Disposal and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3][10]
-
Do not attempt to transport hazardous waste off-site yourself.[10]
-
Follow all institutional procedures for waste manifest documentation and hand-off to authorized personnel.[8][11]
-
Prohibited Disposal Methods:
-
Do not dispose of this chemical in the regular trash.[3][12]
-
Do not allow the chemical to evaporate in a fume hood as a method of disposal.[10]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity | [3] |
| Satellite Accumulation Area (SAA) Volume Limit (Laboratory) | Typically no more than 25 gallons of total chemical waste | [9] |
| Acute Hazardous Waste (P-listed) SAA Volume Limit | No more than 1 quart | [9] |
| General Hazardous Waste Storage Limit in Lab | No more than 10 gallons | [4] |
| pH for Potential Drain Disposal (Not for this compound) | Between 5.5 and 10.5 for dilute, approved substances | [12] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. 2,3-Dihydrobenzofuran - Safety Data Sheet [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling 2,3-Dihydrobenzofuran-5-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Dihydrobenzofuran-5-ol. The procedures outlined below are designed to ensure a safe laboratory environment and proper disposal of the chemical and associated waste.
Hazard Assessment and Personal Protective Equipment (PPE)
While detailed toxicological data for this compound is not available, related compounds are classified as combustible liquids and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Use in a chemical fume hood to avoid inhalation of dust or vapors.[2] |
| Dissolving and Mixing | Chemical splash goggles or face shield[3] | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | A type ABEK (EN14387) respirator filter may be necessary if not handled in a fume hood.[3] |
| Heating | Chemical splash goggles and face shield | Thermal-insulating and chemical-resistant gloves | Flame-retardant laboratory coat | All heating operations should be conducted in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Appropriate respirator if vapors or dust are generated. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to mitigate risks and ensure regulatory compliance.
Chemical Handling Protocol
-
Preparation: Before handling, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. All necessary equipment should be readily accessible.
-
Safe Handling: Avoid inhalation of vapor or mist.[4] Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[4] Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
First Aid:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4]
-
In case of skin contact: Wash off with soap and plenty of water.[4]
-
In case of eye contact: Flush eyes with water as a precaution.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Collection | Storage | Disposal Method |
| Solid Waste (contaminated consumables) | Designated, labeled, sealed container | In a designated hazardous waste accumulation area | Dispose of contents/container to an approved waste disposal plant. |
| Liquid Waste (solutions) | Designated, labeled, leak-proof container | In a designated hazardous waste accumulation area | Dispose of contents/container to an approved waste disposal plant. |
| Unused Chemical | Keep in original, labeled container | In a designated hazardous waste accumulation area | Dispose of contents/container to an approved waste disposal plant. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
